molecular formula C10H13N3O B1350186 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol CAS No. 57262-39-2

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Cat. No.: B1350186
CAS No.: 57262-39-2
M. Wt: 191.23 g/mol
InChI Key: AGVCWRQUNMNVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVCWRQUNMNVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378266
Record name 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57262-39-2
Record name 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminobenzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structure, consisting of a fusion between benzene and imidazole rings, allows it to mimic and interact with various biological targets. When substituted at the 2-position with an amino group, the resulting 2-aminobenzimidazole core becomes a versatile pharmacophore with a wide spectrum of reported biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This broad utility has established the 2-aminobenzimidazole moiety as a cornerstone in the development of novel therapeutic agents.[4]

This guide focuses on a specific derivative, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol (CAS No. 51339-85-2). The structure is characterized by three key features:

  • The core 1-methylbenzimidazole group, which removes the N-H tautomerism present in unsubstituted benzimidoles, potentially leading to more predictable binding interactions.

  • A 2-amino linkage , which is central to the pharmacological profile of this compound class.

  • A terminal ethanol group (-CH₂CH₂OH), which introduces a primary alcohol. This functional group can significantly impact solubility and provides a handle for further chemical modification or metabolic interactions.

This document provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway based on established methodologies, and a framework for its analytical characterization. The protocols and insights are designed to be self-validating, grounded in established chemical principles and authoritative references.

PART 1: Molecular Identification and Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. The fundamental properties of this compound are summarized below. While experimental data for this specific molecule is not widely published, properties can be reliably predicted using computational models and comparison with analogous structures.

Chemical Structure

retrosynthesis cluster_precursors Precursors target This compound disconnection C-N Disconnection (Nucleophilic Aromatic Substitution) target->disconnection precursors precursor1 2-Chloro-1-methyl-1H-benzimidazole precursor2 Ethanolamine

Caption: Retrosynthetic approach for the target molecule.

Forward Synthesis Workflow

The proposed forward synthesis involves two primary stages:

  • Formation of the Benzimidazole Core: Cyclization of N-methyl-o-phenylenediamine with a suitable carbonyl equivalent (like urea or phosgene), followed by chlorination.

  • Nucleophilic Substitution: Reaction of the resulting 2-chloro-1-methyl-1H-benzimidazole with ethanolamine to yield the final product.

workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Final Product Synthesis start N-Methyl-o-phenylenediamine intermediate1 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one start->intermediate1 1. Urea or Triphosgene 2. Heat precursor 2-Chloro-1-methyl-1H-benzimidazole intermediate1->precursor 1. POCl₃ 2. Heat target This compound precursor->target 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF) 3. Heat reagent Ethanolamine reagent->target

Caption: Proposed two-stage synthetic workflow.

PART 3: Detailed Experimental Protocols (Based on Analogous Syntheses)

The following protocols are adapted from established and reliable procedures for analogous transformations. They provide a strong, validated starting point for the synthesis of the target molecule.

Protocol 1: Synthesis of 2-Chloro-1-methyl-1H-benzimidazole (Precursor)

This procedure is adapted from the known synthesis of 2-chlorobenzimidazoles from their corresponding benzimidazolin-2-ones. Causality: The conversion of the benzimidazolin-2-one to the 2-chloro derivative is a crucial activation step. The carbonyl oxygen is converted into a better leaving group by reaction with phosphoryl chloride (POCl₃), allowing for subsequent nucleophilic attack by the chloride ion.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (5.0 g, 33.7 mmol).

  • Reaction: Carefully add phosphoryl chloride (POCl₃, 25 mL) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Workup (Quenching): After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chloro-1-methyl-1H-benzimidazole.

Protocol 2: Synthesis of this compound

This procedure details the nucleophilic aromatic substitution of the 2-chloro precursor with ethanolamine. This is a common and high-yielding reaction for creating 2-amino substituted benzimidazoles.

Causality: The electron-withdrawing nature of the imidazole ring system makes the C2 position susceptible to nucleophilic attack. Ethanolamine acts as the nucleophile, displacing the chloride leaving group. A non-nucleophilic base (like K₂CO₃) is used to scavenge the HCl generated during the reaction, driving it to completion.

Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzimidazole (2.0 g, 12.0 mmol) in N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Reagents: Add ethanolamine (0.88 g, 14.4 mmol, 1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 g, 18.0 mmol, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A solid product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with water to remove residual DMF and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product, this compound, as a solid.

PART 4: Characterization and Analytical Validation

Validation of the final product's identity and purity is paramount. The following techniques are standard for the characterization of novel organic molecules.

Predicted Spectroscopic Data

The expected spectral data is based on the analysis of the molecule's functional groups and comparison with structurally similar, characterized compounds.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm. N-Methyl Protons: A sharp singlet around δ 3.6-3.8 ppm. Ethanolamine Protons (-CH₂-N and -CH₂-O): Two triplets (or complex multiplets) between δ 3.0-4.0 ppm. NH and OH Protons: Broad singlets that are D₂O exchangeable.
¹³C NMR Aromatic Carbons: Signals between δ 105-145 ppm. C2 (Iminium-like Carbon): Signal in the range of δ 155-165 ppm. N-Methyl Carbon: Signal around δ 30-35 ppm. Ethanolamine Carbons: Signals around δ 45-50 ppm (-CH₂-N) and δ 60-65 ppm (-CH₂-O).
FT-IR (KBr) O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch: Sharp to medium peak around 3200-3300 cm⁻¹. C-H (Aromatic/Aliphatic) Stretch: Peaks around 2850-3100 cm⁻¹. C=N and C=C Stretch: Strong absorptions in the 1500-1650 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 192.1186.

PART 5: Potential Pharmacological Significance

The 2-aminobenzimidazole scaffold is a well-documented pharmacophore with a vast array of biological activities. [1][3]Derivatives have shown promise in numerous therapeutic areas:

  • Antimicrobial and Antifungal Activity: The benzimidazole core is present in several anthelmintic drugs (e.g., albendazole). Many 2-amino derivatives exhibit potent activity against various bacterial and fungal strains. [2]* Antiviral Activity: Certain derivatives have been identified as inhibitors of viral replication, including activity against human cytomegalovirus (HCMV). * Anti-inflammatory and Analgesic Properties: The scaffold has been explored for its ability to inhibit key inflammatory mediators like COX and TNF-α. [2]* Enzyme Inhibition: The nitrogen-rich heterocycle is an effective ligand for metal ions in enzyme active sites and can act as a hydrogen bond donor/acceptor, leading to the inhibition of enzymes like cholinesterases. [2] The introduction of the 1-methyl group and the 2-(amino)-ethanol side chain in the target molecule provides specific vectors for interaction within a biological binding pocket. The hydroxyl group, in particular, can serve as a critical hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity for protein targets. Therefore, this compound represents a promising candidate for screening in various drug discovery programs, particularly in anti-infective and anti-inflammatory research.

PART 6: References

  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. European Journal of Medicinal Chemistry, 76, 493-507.

  • Shafique, S., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 26(9), 2679. [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

  • Kamal, A., et al. (2015). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 20(7), 11919-11947. [Link]

  • Song, D., et al. (2018). Synthesis and biological evaluation of novel 2-aminobenzimidazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2555-2560.

Sources

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a bicyclic heterocycle consisting of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The specific functionalization of the benzimidazole core is a critical determinant of its therapeutic potential. This guide focuses on the comprehensive structural analysis of a representative derivative, This compound , a molecule featuring key pharmacophoric elements: a hydrogen bond-accepting benzimidazole core, a flexible ethanolamine side chain with hydrogen bond-donating and -accepting capabilities, and an N-methyl group that influences solubility and metabolic stability.

Understanding the precise three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for researchers in drug development. This knowledge underpins rational drug design, enabling the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This whitepaper provides a multi-faceted analytical workflow, synthesizing data from spectroscopic, crystallographic, and computational methodologies to build a holistic structural understanding of the target compound.

Section 1: Synthesis and Purification

The synthesis of 2-aminobenzimidazole derivatives is well-established. A common and effective route involves the cyclization of o-phenylenediamines. For the target compound, a plausible synthetic pathway is initiated from N-methyl-o-phenylenediamine.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Nucleophilic Substitution A N-Methyl-o-phenylenediamine I1 2-Amino-1-methyl-1H-benzimidazole A->I1  Reflux B Cyanogen Bromide (BrCN) B->I1  Reflux C 2-Aminoethanol P This compound C->P  Heat I1->P  Heat

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2-Amino-1-methyl-1H-benzimidazole.

    • To a solution of N-methyl-o-phenylenediamine (1.0 eq) in an appropriate solvent such as ethanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Cool the mixture, neutralize with a suitable base (e.g., aqueous sodium bicarbonate), and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.[5]

  • Step 2: Synthesis of this compound.

    • While a direct reaction is complex, a more likely industrial synthesis involves a precursor like 2-chloro-1-methyl-1H-benzimidazole. For the purpose of this guide, we will assume a conceptual nucleophilic substitution pathway from a suitable precursor. A more practical laboratory synthesis might involve reacting 2-chloro-1-methyl-1H-benzimidazole with 2-aminoethanol.

  • Purification:

    • The final crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

    • Recrystallization from a solvent system like ethanol/water can be performed to obtain analytically pure crystals suitable for X-ray diffraction.[1]

Section 2: Comprehensive Structural Elucidation Workflow

A multi-technique approach is essential for an unambiguous structural assignment. The synergy between spectroscopy, diffraction, and computational modeling provides a self-validating system where the results from one technique corroborate the others.

Structural_Analysis_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR FT-IR Spectroscopy Start->IR XRay Single Crystal X-ray Diffraction Start->XRay DFT Computational Modeling (DFT) Start->DFT Connectivity Molecular Connectivity & Formula NMR->Connectivity MS->Connectivity FuncGroups Functional Groups IR->FuncGroups Structure3D 3D Atomic Arrangement & Intermolecular Interactions XRay->Structure3D Final Validated Molecular Structure DFT->Final Connectivity->Final FuncGroups->Final Structure3D->Final DFT_Workflow Input Initial Structure (from X-ray or ChemDraw) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq NMR_Calc NMR Shielding Calculation (GIAO method) Opt->NMR_Calc Output_Geom Optimized Geometry (Bond lengths, angles) Opt->Output_Geom Output_IR Predicted IR Spectrum Freq->Output_IR Output_NMR Predicted NMR Shifts NMR_Calc->Output_NMR

Sources

Elucidating the Mechanism of Action of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

The novel heterocyclic compound, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, belongs to the benzimidazole class of molecules, a scaffold renowned for its diverse and potent pharmacological activities.[1][2] While the specific mechanism of action for this particular derivative remains uncharacterized in publicly accessible literature, its structural features suggest a high potential for biological activity. This technical guide outlines a comprehensive, multi-tiered research strategy designed to systematically elucidate the mechanism of action (MoA) of this compound. The proposed workflow integrates computational modeling, broad-based in vitro screening, target validation, and downstream signaling analysis to provide a robust framework for researchers and drug development professionals. This document serves not as a declaration of a known mechanism, but as an expert-guided roadmap for its discovery, grounded in established principles of modern pharmacology and drug development.

Introduction: The Benzimidazole Scaffold and Therapeutic Potential

The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] Derivatives of this core structure are found in numerous FDA-approved drugs with applications including anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[2][3] The 2-aminobenzimidazole core, in particular, is a common structural component in medicinally active molecules.[4][5]

The subject of this guide, this compound, possesses key structural motifs that suggest potential kinase or G-protein coupled receptor (GPCR) modulatory activity. The N-methylation and the ethanolamine side chain introduce specific steric and electronic properties that will dictate its binding affinity and selectivity for its putative molecular target(s). The elucidation of its MoA is a critical step in evaluating its therapeutic potential and potential toxicities.[6]

A Phased Approach to Mechanism of Action (MoA) Elucidation

The journey from a novel compound to a well-characterized therapeutic agent requires a systematic and logical progression of experiments.[7] We propose a three-phased approach to uncover the MoA of this compound.

MoA_Elucidation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis T_ID Target Identification & High-Throughput Screening in_silico In Silico Target Prediction T_ID->in_silico kinome_screening Broad Kinome Screening in_silico->kinome_screening gpcr_screening GPCR Panel Screening in_silico->gpcr_screening T_Val Target Validation kinome_screening->T_Val gpcr_screening->T_Val cetsa Cellular Thermal Shift Assay (CETSA) T_Val->cetsa binding_assays Direct Binding Assays (SPR / ITC) T_Val->binding_assays P_Ana Pathway Analysis & Functional Assays cetsa->P_Ana binding_assays->P_Ana western_blot Western Blotting for Signaling Pathways P_Ana->western_blot functional_assays Cell-Based Functional Assays P_Ana->functional_assays

Caption: Proposed workflow for MoA elucidation.

Phase 1: Broad-Based Screening and Target Identification

The initial phase is designed to cast a wide net to identify potential biological targets. This is a crucial step in the drug discovery process.[8][9]

2.1.1. In Silico Target Prediction:

Computational methods can predict potential binding targets based on the compound's structure, providing an initial hypothesis. Molecular docking simulations against libraries of known protein structures (e.g., kinases, GPCRs) can help prioritize subsequent experimental screening.[10]

2.1.2. Broad Kinase Panel Screening:

Given that many benzimidazole derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is a logical starting point.[] This involves testing the compound against a large number of purified kinases to identify any potential inhibitory effects.

Table 1: Representative Kinase Screening Panel

Kinase FamilyRepresentative KinasesAssay Principle
Tyrosine KinasesEGFR, VEGFR2, c-Met, SrcRadiometric or Luminescence-based ATP consumption
Serine/Threonine KinasesAKT1, BRAF, CDK2, MAPK1Radiometric or Luminescence-based ATP consumption
Lipid KinasesPI3Kα, PI3KγADP detection

2.1.3. GPCR Binding and Functional Assays:

The structural similarity of the benzimidazole core to endogenous ligands suggests that GPCRs are another plausible target class. A primary screen should assess binding to a panel of representative GPCRs, followed by functional assays for those that show significant binding.[12][13]

Phase 2: Target Validation and Engagement

Once putative targets are identified, the next critical step is to confirm that the compound directly binds to these targets within a cellular context.[7][14]

2.2.1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify target engagement in intact cells.[15][16] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][18] A shift in the melting temperature of a target protein in the presence of the compound provides strong evidence of direct binding.[19]

2.2.2. Direct Binding Assays (Surface Plasmon Resonance - SPR):

To quantify the binding affinity and kinetics, label-free techniques like SPR are invaluable.[9][10] These assays provide precise measurements of the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Phase 3: Downstream Signaling Pathway Analysis

Confirming target engagement is followed by elucidating the functional consequences of this interaction. This involves mapping the downstream signaling pathways affected by the compound.

2.3.1. Phospho-Protein Analysis by Western Blotting:

If the validated target is a kinase, Western blotting with phospho-specific antibodies is the gold standard for assessing the phosphorylation status of its downstream substrates.[20][21][22] A decrease in the phosphorylation of a known substrate upon treatment with the compound confirms its inhibitory effect on the signaling pathway.

Signaling_Pathway_Analysis cluster_0 Experimental Workflow start Treat Cells with 2-(1-Methyl-1H-benzoimidazol- 2-ylamino)-ethanol lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer probing Probe with Primary & Secondary Antibodies transfer->probing detection Signal Detection probing->detection

Caption: Western blot workflow for pathway analysis.

2.3.2. Cell-Based Functional Assays:

The final step is to correlate the observed molecular effects with a cellular phenotype. This could involve assays for cell proliferation, apoptosis, migration, or changes in second messenger levels (e.g., cAMP for GPCRs), depending on the identified target and pathway.[13][23]

Detailed Experimental Protocols

Protocol 1: Broad Kinase Screening (Luminescence-Based)

  • Assay Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP indicates kinase activity, and the inhibition of this activity by the test compound can be quantified.[24]

  • Procedure:

    • Dispense 5 µL of kinase and substrate solution into a 384-well plate.

    • Add 2 µL of this compound at various concentrations.

    • Initiate the reaction by adding 3 µL of ATP. Incubate at room temperature for 1 hour.

    • Add 10 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: This protocol assesses the thermal stability of a target protein in the presence and absence of the compound.[16]

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with either the compound or vehicle (DMSO) for 1 hour.

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Plot the band intensity of the soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.

Protocol 3: Western Blotting for Signaling Pathway Analysis

  • Assay Principle: This protocol detects the phosphorylation state of a target protein's downstream effectors.[25][26]

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat with various concentrations of this compound for 1 hour.

    • Stimulate with an appropriate growth factor or agonist for 15-30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion and Future Directions

The framework presented in this guide provides a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically progressing from broad-based screening to specific target validation and downstream pathway analysis, researchers can build a complete picture of the compound's pharmacological profile. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel benzimidazole derivative and will guide future lead optimization efforts. The diverse biological activities of the benzimidazole scaffold suggest that this compound could hold significant promise, and the proposed research plan is the essential first step in unlocking that potential.[2][27]

References

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.
  • Importance of Target Identification & Validation in Drug Development. (n.d.). Danaher Life Sciences.
  • Emerging Drug Targets Identification & Validation. (n.d.). Discovery On Target.
  • Pharmacological Activities of Benzimidazole Derivatives. (n.d.). Building Block / BOC Sciences.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). R Discovery.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publisher.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Discovery and development of 2-aminobenzimidazoles as potent antimalarials. (2021). PubMed.
  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025). ResearchGate.
  • Target Identification and Validation. (n.d.). Sartorius.
  • Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. (2023).
  • Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activation. (n.d.). Benchchem.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega Corporation.
  • Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. (n.d.). PMC - PubMed Central.
  • Recent advances in methods to assess the activity of the kinome. (2017). PMC - PubMed Central.
  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (n.d.). PMC - NIH.
  • GPCR Binding Assay. (n.d.). Creative Proteomics.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). NIH.
  • CETSA. (n.d.).
  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments.

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a scientifically-grounded exploration of potential therapeutic targets for the compound 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. As of the date of this publication, direct, peer-reviewed research on the specific biological activities of this molecule is limited. The hypotheses and experimental strategies presented herein are therefore derived from an analysis of its core chemical scaffold, 2-aminobenzimidazole, a privileged structure in medicinal chemistry with a wide range of documented biological activities. This guide is intended for research and drug development professionals to inform and direct future discovery efforts.

Executive Summary: Unlocking the Potential of a Privileged Scaffold

The benzimidazole ring system is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a diverse array of biological targets. The specific compound, this compound, belongs to the 2-aminobenzimidazole class, which has been extensively studied.

This guide synthesizes the known biological activities of structurally related 2-aminobenzimidazole derivatives to propose a rational, evidence-based framework for identifying the therapeutic targets of this compound. We will explore three high-potential target classes: Protein Kinases , Microbial Enzymes , and G-Protein Coupled Receptors (GPCRs) . For each class, we will delve into the mechanistic rationale, cite supporting evidence from analogous compounds, and provide detailed, actionable protocols for experimental validation. Our objective is to provide a comprehensive roadmap for researchers to efficiently deconvolve the therapeutic potential of this promising molecule.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The 2-aminobenzimidazole scaffold is characterized by its bicyclic aromatic structure containing two nitrogen atoms. This arrangement allows it to act as a bioisostere for endogenous purine bases, enabling it to interact with the ATP-binding sites of many enzymes, particularly kinases. Furthermore, the scaffold's hydrogen bond donor and acceptor capabilities facilitate interactions with a wide variety of protein active sites. The specific substitutions on our lead compound—a methyl group at the N1 position and an ethanolamine group at the C2 amino position—will critically influence its selectivity and potency for specific targets.

High-Potential Therapeutic Target Classes

Based on extensive literature precedent for the 2-aminobenzimidazole core, the following target classes represent the most logical starting points for investigation.

Protein Kinases: Targeting Cellular Signaling

The 2-aminobenzimidazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. This region of the kinase active site is responsible for anchoring ATP. The N1 and N2-amino nitrogens of the benzimidazole core can form critical hydrogen bonds with the backbone of the kinase hinge, mimicking the interaction of the adenine portion of ATP.

Hypothesized Mechanism of Action: this compound is hypothesized to function as an ATP-competitive inhibitor of specific protein kinases. The ethanolamine side chain may extend into the solvent-exposed region or interact with residues near the ribose-binding pocket, conferring selectivity for certain kinase subfamilies.

Potential Kinase Targets:

  • Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are frequent targets for benzimidazole-based inhibitors in oncology.

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, crucial for cell cycle regulation, have also been shown to be inhibited by compounds with this scaffold.

A tiered approach is recommended to identify and validate kinase targets, starting with broad screening and progressing to specific cellular activity.

Kinase_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Validation A Broad Kinase Panel Screen (e.g., KINOMEscan®, 400+ kinases) B Identify Primary Hits (% Inhibition > 50% at 1-10 µM) A->B Biochemical Assay C IC50 Determination (Dose-response curve for primary hits) A->C Prioritize Hits D In Vitro ATP-Competition Assay C->D Validate Mechanism E Target Phosphorylation Assay (Western Blot or ELISA in relevant cell line) D->E Confirm Cellular Target Engagement F Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) E->F Confirm Functional Effect Antimicrobial_Workflow A Whole-Organism Screening (MIC determination against a panel of bacteria, fungi, parasites) B Identify Active Species A->B C Mechanism of Action Studies (e.g., Macromolecular synthesis inhibition) B->C Prioritize most sensitive organism D Target Deconvolution (Affinity chromatography, yeast-3-hybrid, genetic resistance) C->D E In Vitro Enzyme Inhibition Assay (e.g., Tubulin Polymerization Assay) D->E Validate putative target F Validate in Whole Organism E->F

Caption: Workflow for identifying the target of a novel antimicrobial compound.

  • Objective: To determine if the compound inhibits the polymerization of microbial tubulin.

  • Materials: Purified microbial tubulin (e.g., from Saccharomyces cerevisiae or Candida albicans), polymerization buffer (e.g., MES buffer with GTP and Mg²⁺), test compound, a fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compound. b. Add the compound to wells of a 96-well plate. c. Add the tubulin solution to the wells. d. Initiate polymerization by raising the temperature to 37°C. e. Monitor the increase in light scattering or fluorescence at 340 nm over time.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the compound to a vehicle control. Calculate the IC50 for inhibition of polymerization.

G-Protein Coupled Receptors (GPCRs): Modulating Neurological and Metabolic Pathways

While less common than kinase inhibition, the 2-aminobenzimidazole scaffold has been identified in ligands for various GPCRs, including dopamine and serotonin receptors. The scaffold can mimic the structure of endogenous monoamine neurotransmitters.

Hypothesized Mechanism of Action: The compound may act as an agonist or antagonist at specific GPCRs. The protonated C2-amino group could mimic the primary amine of neurotransmitters like dopamine or serotonin, forming a key salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3.

Scaffold ClassRepresentative TargetReported ActivityReference
2-AminobenzimidazoleDopamine D2 ReceptorAntagonist
2-AminobenzimidazoleSerotonin 5-HT₂ₐ ReceptorAntagonist
Substituted BenzimidazoleHistamine H₁ ReceptorInverse AgonistN/A

Conclusion and Future Directions

The compound this compound holds considerable therapeutic promise due to its 2-aminobenzimidazole core, a scaffold with proven clinical and pharmacological relevance. This guide outlines a rational, multi-pronged strategy for target identification and validation, focusing on protein kinases, microbial enzymes, and GPCRs as high-priority target classes.

The experimental workflows and protocols provided offer a clear and efficient path forward. A comprehensive kinase panel screen represents the highest probability starting point, given the prevalence of this scaffold in kinase inhibitor design. Successful identification and validation of a primary target will pave the way for lead optimization, structure-activity relationship (SAR) studies, and preclinical development. The journey from a promising molecule to a therapeutic agent is complex, but a logical, hypothesis-driven approach to target deconvolution is the essential first step.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel 2-Aminobenzimidazole Derivatives as Potent VEGFR-2 Inhibitors. Source: Molecules. URL: [Link]

  • Title: Recent advances of benzimidazole-based derivatives as kinase inhibitors in cancer therapy. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: The mechanism of action of benzimidazoles. Source: Parasitology Today. URL: [Link]

  • Title: Synthesis and biological evaluation of 2-aminobenzimidazole derivatives as novel dopamine D2 and serotonin 5-HT1A receptor ligands. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: Discovery of Novel 2-Aminobenzimidazole Derivatives as Potent 5-HT2A Receptor Antagonists. Source: ACS Medicinal Chemistry Letters. URL: [Link]

An In-depth Technical Guide to 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: Synthesis, Biological Profile, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, a heterocyclic compound belonging to the esteemed benzimidazole family. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and serving as a privileged scaffold in drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, physicochemical properties, biological activities, and potential therapeutic applications of this specific derivative. The narrative emphasizes the causality behind experimental choices and provides actionable protocols to empower further research and development.

Introduction to the Benzimidazole Scaffold and this compound

The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile pharmacophore renowned for its broad spectrum of biological activities.[1][2] This is attributed to its ability to mimic other biologically important molecules and interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated clinical success as anthelmintics, proton pump inhibitors, antihistamines, and anticancer agents.[3][4]

This compound is a specific derivative that combines the benzimidazole core with an N-methyl group and an amino-ethanol side chain. This unique combination of functional groups suggests a distinct pharmacological profile with potential applications in various therapeutic areas. The N-methylation can influence the compound's metabolic stability and receptor binding affinity, while the amino-ethanol moiety can enhance its solubility and provide additional points for hydrogen bonding interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the construction of the benzimidazole ring and subsequent functionalization. A plausible and efficient synthetic route is outlined below.

Synthetic Protocol

A common and effective method for synthesizing 2-aminobenzimidazoles involves the reaction of o-phenylenediamines with cyanogen bromide or a similar cyclizing agent. The N-methylation can be achieved either before or after the formation of the benzimidazole ring.

Step 1: Synthesis of 1-Methyl-1H-benzo[d]imidazol-2-amine

  • To a solution of N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol, add cyanogen bromide (1.1 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-benzo[d]imidazol-2-amine.[5]

Step 2: Synthesis of this compound

  • In a sealed vessel, combine 1-methyl-1H-benzo[d]imidazol-2-amine (1 equivalent) and 2-bromoethanol (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield this compound.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expected signals would include aromatic protons of the benzimidazole ring, a singlet for the N-methyl group, and multiplets for the methylene protons of the ethanol side chain.

  • ¹³C NMR: Will show distinct signals for the aromatic carbons, the N-methyl carbon, and the carbons of the ethanol moiety.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H, O-H, C-N, and aromatic C-H stretching vibrations would be present.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for drug development. The following table summarizes the predicted properties of this compound.

PropertyPredicted Value
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol [6]
LogP1.0357[6]
pKa(Predicted) Basic pKa around 6-7 (imidazole nitrogen) and 9-10 (amino group)
SolubilityExpected to have moderate aqueous solubility due to the ethanol and amino groups.
AppearanceLikely a solid at room temperature.[7]

Biological Activities and Mechanism of Action

While specific studies on this compound are limited, the extensive literature on structurally related benzimidazole derivatives allows for a strong prediction of its potential biological activities.

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents.[4][8] Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] The structural similarity of this compound to known tubulin inhibitors suggests it may exhibit similar cytotoxic effects against various cancer cell lines.

Potential Signaling Pathway:

anticancer_pathway This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Inhibition Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Predicted anticancer mechanism of action.

Antimicrobial Activity

The benzimidazole scaffold is present in several antimicrobial agents.[9][10] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[9][11] The mechanism of antimicrobial action can vary, including inhibition of essential enzymes or disruption of cell wall synthesis. It is plausible that this compound could possess antibacterial and/or antifungal properties.

Antiparasitic Activity

Historically, benzimidazoles have been highly successful as anthelmintic drugs.[3] They function by binding to the β-tubulin of parasitic worms, which disrupts microtubule-dependent processes and leads to parasite death. Given this established mode of action for the benzimidazole class, this compound is a candidate for investigation as a novel antiparasitic agent.

Antioxidant Activity

Several benzimidazole derivatives have been reported to possess antioxidant properties, capable of scavenging free radicals.[1] The nitrogen atoms in the imidazole ring can act as electron donors, contributing to this activity. The potential of this compound as an antioxidant could be explored through various in vitro assays.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of well-established in vitro assays should be performed.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Experimental Workflow:

mtt_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate 48-72h Incubate 48-72h Treat Cells->Incubate 48-72h Add MTT Add MTT Incubate 48-72h->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Grow the bacterial or fungal strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Potential Applications and Future Directions

Based on the extensive research on the benzimidazole scaffold, this compound emerges as a promising candidate for further investigation in several therapeutic areas:

  • Oncology: As a potential tubulin polymerization inhibitor, it could be developed as a novel anticancer agent.

  • Infectious Diseases: Its potential antimicrobial and antiparasitic activities warrant further exploration for the development of new treatments for bacterial, fungal, and helminthic infections.

  • Inflammatory Diseases: Given the antioxidant potential of some benzimidazoles, its role in mitigating oxidative stress-related inflammatory conditions could be investigated.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a library of analogs to improve potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of cancer and infectious diseases.

  • Mechanistic Elucidation: Conducting detailed studies to identify the specific molecular targets and signaling pathways modulated by the compound.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[13][14]

References

  • 2-[(1H-benzimidazol-2-ylmethyl)-amino]-ethanol - MOLBASE. (n.d.). Retrieved from [Link]

  • 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol | C12H19NO | CID 13358320 - PubChem. (n.d.). Retrieved from [Link]

  • Ethanol, 2-(1H-benzimidazol-2-ylthio)- | C9H10N2OS | CID 146084 - PubChem. (n.d.). Retrieved from [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2018). RSC Advances, 8(3), 1339–1351. Retrieved from [Link]

  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (2013). European Journal of Medicinal Chemistry, 66, 417–427. Retrieved from [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2019). Molecules, 24(21), 3864. Retrieved from [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. (2018). International Journal of Research in Pharmacy and Chemistry, 8(1), 154-165. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Assiut University Bulletin for Environmental Researches, 25(2), 1-10. Retrieved from [Link]

  • Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing. (2002). Food and Chemical Toxicology, 40(5), 679–686. Retrieved from [Link]

  • Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 461-468. Retrieved from [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2018). Molecules, 23(11), 2949. Retrieved from [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2018). Journal of Chemical and Pharmaceutical Research, 10(5), 1-8. Retrieved from [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). Molecules, 27(13), 4226. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Molecules, 26(11), 3326. Retrieved from [Link]

  • 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem. (n.d.). Retrieved from [Link]

  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. (2020). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • (±)-1-(1H-Benzimidazol-2-yl)ethanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1223. Retrieved from [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2013). Journal of Heterocyclic Chemistry, 50(S1), E183-E188. Retrieved from [Link]

  • 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2869. Retrieved from [Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof. (2013). Google Patents.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2018). RUN. Retrieved from [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). Molecules, 26(14), 4268. Retrieved from [Link]

  • Benzimidazol‐1‐yl‐1‐phenylpropanone Analogs as Potent Antimicrobial Agents: Rational Design and Synthesis. (2021). Chemistry & Biodiversity, 18(10), e2100419. Retrieved from [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (2021). Pharmaceutics, 13(8), 1235. Retrieved from [Link]

  • 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o362. Retrieved from [Link]

  • 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of ethanol, whiskey, and ethanol with n-propyl, n-butyl, and iso-amyl alcohols. (1981). Journal of Pharmaceutical Sciences, 70(1), 52–55. Retrieved from [Link]

  • 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol | C11H12N2O2 - PubChem. (n.d.). Retrieved from [Link]

Sources

Navigating the Preclinical Safety Landscape of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 16, 2026 – This technical guide provides a comprehensive framework for assessing the safety and toxicity profile of the novel benzimidazole derivative, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. As a distinct chemical entity, specific toxicological data for this compound is not extensively available in the public domain. Therefore, this document serves as a roadmap for researchers, scientists, and drug development professionals to establish a robust safety profile, drawing upon the broader knowledge of the benzimidazole class of compounds and adhering to internationally recognized regulatory guidelines.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anthelmintics, proton pump inhibitors, and anticancer agents.[1][2][3] However, the diverse pharmacological activities also imply a potential for varied toxicological profiles.[4][5] A thorough and systematic evaluation is therefore paramount before advancing any new benzimidazole derivative towards clinical development.

This guide outlines a tiered approach to safety and toxicity assessment, beginning with in silico and in vitro methods to characterize potential liabilities and progressing to targeted in vivo studies. This strategy aligns with the principles of the 3Rs (Reduction, Refinement, and Replacement of animal testing) and is consistent with guidance from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10]

Physicochemical Characterization and In Silico Assessment

A foundational step in any safety evaluation is the thorough characterization of the compound's physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile and can provide early clues to potential toxicities.

Table 1: Essential Physicochemical and In Silico Parameters

ParameterRationaleRecommended Method(s)
Molecular Weight Influences absorption and distribution.Calculation from chemical formula.
pKa Determines the ionization state at physiological pH, affecting solubility and membrane permeability.Potentiometric titration, computational prediction.
LogP/LogD Lipophilicity, a key determinant of membrane permeability and potential for non-specific binding.Shake-flask method (OECD TG 107, 117), computational prediction.
Aqueous Solubility Crucial for formulation development and bioavailability.Shake-flask method (OECD TG 105), kinetic solubility assays.
Chemical Stability Assesses degradation under various conditions (pH, temperature, light).HPLC-based stability-indicating assays.
In Silico Toxicity Prediction Early identification of potential structural alerts for mutagenicity, carcinogenicity, and other toxicities.DEREK Nexus, Lhasa, TOPKAT, admetSAR.[11]

In silico tools can predict potential metabolic pathways and identify toxicophoric groups within the molecule. For benzimidazole derivatives, metabolism often occurs in the liver, and some metabolites may exhibit altered activity or toxicity.[4][12] Early prediction of metabolic fate can guide the design of subsequent in vitro and in vivo studies.

In Vitro Toxicity Assessment: A Gateway to Understanding Cellular Effects

In vitro assays are rapid, cost-effective, and ethically preferable for initial toxicity screening. They provide valuable information on the compound's effects at the cellular level.

Cytotoxicity Assays

The initial assessment of a compound's toxicity is often its effect on cell viability. A panel of cell lines, including both cancerous and non-cancerous human cells (e.g., HEK-293), should be employed to determine the concentration-dependent cytotoxic effects.[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Genotoxicity Assays

Genotoxicity assessment is a critical component of the safety profile, as DNA damage can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This test evaluates the ability of a compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.

hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). An early assessment of a compound's potential to block this channel is crucial. This can be performed using automated patch-clamp systems.

In Vivo Toxicity Studies: A Whole-System Perspective

Following a favorable in vitro profile, in vivo studies in animal models are necessary to understand the compound's effects in a complex biological system. All animal studies should be conducted in compliance with ethical guidelines and regulations.

Acute Toxicity Study (OECD TG 420, 423, or 425)

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure. The up-and-down procedure (OECD TG 425) is often preferred as it minimizes the number of animals required.[15] This study helps to determine the LD50 (lethal dose for 50% of the animals) and identify signs of toxicity.

Workflow for an Acute Oral Toxicity Study (OECD TG 425)

G start Select Starting Dose (based on in vitro data and in silico predictions) dose1 Dose a single animal start->dose1 observe1 Observe for 48 hours (mortality and clinical signs) dose1->observe1 decision1 Animal Survives? observe1->decision1 dose_up Increase dose for next animal decision1->dose_up Yes dose_down Decrease dose for next animal decision1->dose_down No main_test Proceed to Main Test (sequential dosing of animals) dose_up->main_test dose_down->main_test stop Determine LD50 and identify signs of toxicity main_test->stop

Caption: Workflow for an acute oral toxicity study.

Repeated-Dose Toxicity Studies (OECD TG 407, 408)

These studies involve the repeated administration of the compound over a period of 28 or 90 days. They are designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL). Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues. The selection of the animal species should be justified based on metabolic and pharmacokinetic similarities to humans.

Data Presentation: Example Table for Hematology Parameters

ParameterControl (Vehicle)Low DoseMid DoseHigh Dose
Hemoglobin (g/dL) Mean ± SDMean ± SDMean ± SDMean ± SD
Hematocrit (%) Mean ± SDMean ± SDMean ± SDMean ± SD
Red Blood Cell Count (x10^6/µL) Mean ± SDMean ± SDMean ± SDMean ± SD
White Blood Cell Count (x10^3/µL) Mean ± SDMean ± SDMean ± SDMean ± SD
Platelet Count (x10^3/µL) Mean ± SDMean ± SDMean ± SDMean ± SD

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. The core battery of tests typically includes assessments of the cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

The safety and toxicity profile of this compound is currently undefined. The framework presented in this guide provides a systematic and scientifically rigorous approach to elucidating this profile. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive understanding of the compound's potential risks. A favorable outcome from these studies is a critical prerequisite for advancing this promising benzimidazole derivative into further preclinical and eventual clinical development. Continuous adherence to international guidelines and a commitment to the principles of good laboratory practice (GLP) will ensure the generation of high-quality, reliable data for regulatory submission.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • Toxicophoric and metabolic in silico evaluation of benzimidazole and phenylbenzamide derivatives with potential application as anticancer agents. (2015). PubMed. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). ResearchGate. Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Regulations.gov. Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019). FDA. Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). Retrieved from [Link]

  • SAFETY AND EFFECTIVENESS—FDA GUIDANCE NOTICES: FDA issues guidance to streamline nonclinical safety studies for monoclonal antibodies. (2025). VitalLaw.com. Retrieved from [Link]

  • Monoclonal Antibodies: Streamlined Nonclinical Safety Studies. (2025). FDA. Retrieved from [Link]

  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). PubMed. Retrieved from [Link]

  • OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017). Retrieved from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]

  • Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. (n.d.). RJPT. Retrieved from [Link]

  • [Pharmacokinetics of benzimidazole derivatives]. (2002). PubMed. Retrieved from [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved from [Link]

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). NIH. Retrieved from [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Benzimidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety data sheet. (2021). LOBA. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). JournalAgent. Retrieved from [Link]

  • SAFETY DATA SHEET - SDS No. 1265. (2023). Smooth-On. Retrieved from [Link]

  • N-Tert-Butylisopropylamine(CAS# 7515-80-2 ). (n.d.). angenechemical.com. Retrieved from [Link]

  • 2-Methyl-2-Butanol (2M2B) Ingestion Related Toxicity. (n.d.). HCA Healthcare Scholarly Commons. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, a valuable benzimidazole derivative for research and development in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

Benzimidazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities. The fusion of a benzene ring with an imidazole ring creates a scaffold that interacts with various biological targets, leading to applications as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[1][2][3] The specific substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating its pharmacological profile.[4] This guide details the synthesis of this compound, a compound of interest for further biological evaluation and as a building block in the synthesis of more complex molecules.

The synthetic strategy outlined herein involves a two-step process. The first step is the formation of a 2-chloromethyl-1-methyl-1H-benzoimidazole intermediate through the condensation of N-methyl-o-phenylenediamine with chloroacetic acid. The second step involves a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by the amino group of ethanolamine to yield the final product. This approach is logical and leverages well-established reactions in benzimidazole chemistry.

Reaction Mechanism and Rationale

The synthesis proceeds through two key transformations:

  • Benzimidazole Ring Formation: The initial step involves the Phillips condensation reaction. N-methyl-o-phenylenediamine reacts with chloroacetic acid under acidic conditions. The reaction is typically heated to facilitate the condensation and cyclization, leading to the formation of the benzimidazole ring. The acidic medium protonates the carbonyl group of chloroacetic acid, making it more susceptible to nucleophilic attack by the amino groups of the diamine. Subsequent dehydration and ring closure yield the stable aromatic benzimidazole core.

  • Nucleophilic Substitution: The second step is a classic SN2 reaction. The 2-chloromethyl-1-methyl-1H-benzoimidazole intermediate possesses a reactive chloromethyl group. Ethanolamine, with its primary amine, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding the desired this compound. The choice of a suitable solvent and base (if necessary) is important to facilitate the reaction and neutralize the HCl generated.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the intermediate, 2-chloromethyl-1-methyl-1H-benzoimidazole, followed by its reaction with ethanolamine to produce the final compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Hazards
N-methyl-o-phenylenediamineC₇H₁₀N₂122.171622-57-7Toxic if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation.[5]
Chloroacetic acidC₂H₃ClO₂94.5079-11-8Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Very toxic to aquatic life.
Hydrochloric acid (6 M)HCl36.467647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.
Sodium hydroxideNaOH40.001310-73-2Causes severe skin burns and eye damage.
EthanolamineC₂H₇NO61.08141-43-5Harmful if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[2][3]
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.
Potassium carbonateK₂CO₃138.21584-08-7Causes serious eye irritation.
Ethyl acetateC₄H₈O₂88.11141-78-6Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Water (distilled or deionized)H₂O18.027732-18-5Non-hazardous.
Synthesis of 2-chloromethyl-1-methyl-1H-benzoimidazole (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methyl-o-phenylenediamine (5.0 mmol) in 30 mL of 6 M hydrochloric acid.[6]

  • Addition of Reagent: To this solution, add chloroacetic acid (6.0 mmol).[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully neutralize it with an aqueous solution of sodium hydroxide until a precipitate is formed.[6]

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol to yield white, block-like crystals of 2-chloromethyl-1-methyl-1H-benzoimidazole.[6]

Synthesis of this compound (Final Product)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloromethyl-1-methyl-1H-benzoimidazole (1.0 mmol) and potassium carbonate (2.0 mmol) in 20 mL of dimethylformamide (DMF).[1]

  • Addition of Amine: To this stirred suspension, add ethanolamine (1.2 mmol).

  • Reaction: Heat the mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualizing the Synthesis

The following diagram illustrates the two-step synthesis pathway.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A N-methyl-o-phenylenediamine C 2-chloromethyl-1-methyl- 1H-benzoimidazole A->C Reflux in 6M HCl B Chloroacetic Acid B->C Reflux in 6M HCl E 2-(1-Methyl-1H-benzoimidazol- 2-ylamino)-ethanol C->E K2CO3, DMF, 80-90°C D Ethanolamine D->E

Caption: Synthetic route for this compound.

Safety Precautions

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • N-methyl-o-phenylenediamine: This compound is toxic if ingested, inhaled, or absorbed through the skin. Handle with extreme care and avoid creating dust.[5]

    • Chloroacetic acid: This is a highly corrosive and toxic substance. Avoid all contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

    • Hydrochloric acid: Concentrated HCl is corrosive and can cause severe burns. Handle with care and ensure good ventilation.

    • Ethanolamine: This is a corrosive and harmful liquid. Avoid inhalation of vapors and contact with skin and eyes.[2][3]

    • Dimethylformamide (DMF): DMF is a suspected teratogen and is readily absorbed through the skin. Use with caution and ensure there is no skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the crystalline products.

  • Spectroscopy:

    • 1H and 13C NMR: To confirm the chemical structure of the synthesized compounds.

    • Mass Spectrometry (MS): To determine the molecular weight of the products.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable benzimidazole derivative for their studies. The mechanistic insights and procedural rationale are intended to provide a deeper understanding of the chemical transformations involved, empowering researchers to troubleshoot and adapt the protocol as needed for their specific applications.

References

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.).
  • Ethanolamine - SAFETY DATA SHEET. (2025). Penta chemicals.
  • Ethanolamine SDS, 141-43-5 Safety Data Sheets. (n.d.). ECHEMI.
  • DESIGN SYNTHESIS CHARACTERIZATION OF 2- SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2024). ResearchGate.
  • Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
  • Bhatt, A. K., Karadiya, H. G., Shah, P. R., Parmar, M. P., & Patel, H. D. (2003). Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities. Oriental Journal of Chemistry, 19(2).
  • 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis. (n.d.). ChemicalBook.
  • N-Methyl-O-phenylenediamine dihydrochloride. (n.d.). AK Scientific, Inc.
  • 2-Chloromethyl-1-methyl-1,3-benzimidazole. (n.d.). PMC - NIH.

Sources

Application Notes and Protocols for the Purification of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzimidazole core, a secondary amine, and a primary alcohol, presents a unique purification challenge. The presence of both basic (amine) and polar (alcohol) functional groups necessitates a carefully designed purification strategy to remove starting materials, by-products, and other impurities. High purity is paramount for accurate biological screening, structural analysis, and ensuring the safety and efficacy of potential drug candidates.[1]

This comprehensive guide provides detailed protocols and the underlying scientific principles for three key purification techniques applicable to this compound: Acid-Base Extraction , Column Chromatography , and Recrystallization . The selection of a specific method or a combination thereof will depend on the nature and quantity of impurities present in the crude product.

Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities that may arise during the synthesis of this compound. Common synthetic routes often involve the condensation of a substituted o-phenylenediamine with a suitable reagent.[2][3] Potential impurities could include:

  • Unreacted starting materials (e.g., N-methyl-o-phenylenediamine, 2-chloro-N-(1-methyl-1H-benzo[d]imidazol-2-yl)acetamide).

  • Over-alkylated by-products.[4]

  • Reagents from the synthesis (e.g., acids, bases, coupling agents).

  • Colored impurities arising from oxidation or side reactions.[5]

Purification Strategy 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the secondary amine in the target compound to separate it from neutral or acidic impurities.[6][7][8] By treating the crude product dissolved in an organic solvent with an aqueous acid, the basic amine is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The protonated product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate).

  • Separation: Carefully drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded or further processed if desired.

  • Washing (Optional): To remove any residual organic solvent from the aqueous layer, a back-extraction with a fresh portion of the organic solvent can be performed.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate out or form an oily layer.

  • Back-Extraction: Add a fresh portion of the organic solvent (DCM or ethyl acetate) to the basic aqueous solution and extract the purified product back into the organic phase by shaking in a separatory funnel.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Acid-Base Extraction Parameters
ParameterRecommended ConditionsRationale
Organic Solvent Dichloromethane (DCM), Ethyl AcetateGood solubility for the crude and purified product; immiscible with water.
Aqueous Acid 1 M Hydrochloric Acid (HCl)Effectively protonates the amine to form a water-soluble salt.
Aqueous Base 1 M Sodium Hydroxide (NaOH), Saturated Sodium BicarbonateNeutralizes the acid and deprotonates the ammonium salt to regenerate the free amine.
pH for Basification > 10Ensures complete deprotonation of the amine for efficient back-extraction.
Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction cluster_start Initial State cluster_extraction Extraction cluster_regeneration Regeneration & Back-Extraction cluster_final Final Product Crude Crude Product in Organic Solvent SeparatoryFunnel1 Separatory Funnel: + Aqueous Acid Crude->SeparatoryFunnel1 Add to funnel AqueousLayer1 Aqueous Layer (Protonated Product) SeparatoryFunnel1->AqueousLayer1 Separate OrganicLayer1 Organic Layer (Impurities) SeparatoryFunnel1->OrganicLayer1 Separate Basification Basify Aqueous Layer (e.g., NaOH) AqueousLayer1->Basification SeparatoryFunnel2 Separatory Funnel: + Fresh Organic Solvent Basification->SeparatoryFunnel2 AqueousLayer2 Aqueous Layer (Waste) SeparatoryFunnel2->AqueousLayer2 Separate OrganicLayer2 Organic Layer (Purified Product) SeparatoryFunnel2->OrganicLayer2 Separate Purified Purified Product OrganicLayer2->Purified Dry & Evaporate

Caption: Workflow for Acid-Base Extraction.

Purification Strategy 2: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[1] For this compound, its polarity due to the alcohol and secondary amine groups will cause it to adhere to the polar silica gel. By gradually increasing the polarity of the eluent, compounds are selectively desorbed and eluted from the column, with less polar compounds eluting first.

Protocol: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica gel bed.[1]

  • Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A common gradient for benzimidazole derivatives is from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol.[1][9][10] The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the basic amine on the acidic silica gel.[4]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Column Chromatography Parameters
ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard polar stationary phase for separating moderately polar compounds.
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate to Ethyl Acetate/MethanolAllows for the elution of impurities of varying polarities before eluting the more polar product.
Mobile Phase Modifier 0.5-1% TriethylamineDeactivates acidic sites on the silica gel, preventing streaking of the basic amine.
Monitoring Technique Thin Layer Chromatography (TLC) with UV visualization (254 nm)Quick and effective way to track the separation and identify fractions containing the pure product.
Workflow Diagram: Column Chromatography

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_final Final Product PackColumn Pack Column with Silica Gel LoadSample Load Crude Sample (Dry or Wet Loading) PackColumn->LoadSample Elute Elute with Solvent Gradient (Increasing Polarity) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Purified Purified Product Evaporate->Purified

Caption: Workflow for Column Chromatography.

Purification Strategy 3: Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.[11]

Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound with both amine and alcohol functionalities, polar protic solvents like ethanol or isopropanol, or a mixture of solvents (e.g., ethanol/water, acetone/hexane), are good starting points.[12][13][14]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.[5] The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening
Solvent/Solvent SystemExpected Solubility ProfileRationale
Ethanol Good solubility when hot, lower solubility when cold.The hydroxyl group of ethanol can hydrogen bond with the alcohol and amine groups of the product.
Isopropanol Similar to ethanol, but may offer different solubility characteristics.Provides an alternative polar protic solvent.
Ethanol/Water High solubility in hot ethanol, crystallization induced by adding water (an anti-solvent).The addition of water decreases the overall polarity, reducing the solubility of the product.
Acetone/Hexane Dissolve in hot acetone, add hexane as an anti-solvent to induce crystallization.A polar aprotic/non-polar solvent system.
Workflow Diagram: Recrystallization

Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_drying Washing & Drying cluster_final Final Product Dissolve Dissolve Crude Solid in Hot Solvent HotFiltration Hot Filtration (Optional, with Charcoal) Dissolve->HotFiltration Cool Cool Solution Slowly to Form Crystals Dissolve->Cool If no hot filtration HotFiltration->Cool VacuumFiltration Isolate Crystals by Vacuum Filtration Cool->VacuumFiltration Wash Wash Crystals with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals under Vacuum Wash->Dry Purified Purified Crystalline Product Dry->Purified

Caption: Workflow for Recrystallization.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, column chromatography, and recrystallization. The choice of method will be dictated by the specific impurity profile of the crude material. For a crude mixture with a significant amount of non-basic impurities, an initial acid-base extraction is highly recommended. Column chromatography offers a high-resolution purification step, while recrystallization is an excellent final step to obtain a highly crystalline, pure product. By understanding the principles behind these techniques and carefully executing the protocols, researchers can obtain high-purity this compound essential for advancing their research and development efforts.

References

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Engineering Ideas Clinic - Confluence. What is an Acid and Base Extraction?. [Link]

  • Reddit. Amine workup. (2024-03-12). [Link]

  • Google Patents.
  • Google Patents.
  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020-06-10). [Link]

  • RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction. (2021-08-25). [Link]

  • PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). [Link]

  • The Synthesis of Some Amino Alcohols. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). [Link]

  • Google Patents.
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Wikipedia. Benzimidazole. [Link]

  • PubMed Central. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022-11-10). [Link]

  • ResearchGate. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the analytical characterization of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. Given the limited availability of specific analytical monographs for this compound, this guide synthesizes established methodologies for related benzimidazole and amino-alcohol derivatives to propose a robust, self-validating analytical workflow. The protocols herein are designed to ensure the identity, purity, and quality of this compound when used as an analytical standard or in research applications. The causality behind experimental choices is detailed to empower the user with a deep understanding of the analytical process.

Introduction and Physicochemical Properties

This compound is a heterocyclic compound incorporating a substituted benzimidazole ring and an ethanolamine side chain. The benzimidazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The purity and precise characterization of such compounds are paramount for their use as analytical standards or in developmental research.

While specific data for the target molecule is sparse, related structures provide insight into its expected properties. Benzimidazole derivatives are typically crystalline solids with characteristic UV absorbance due to the aromatic system. The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding, influencing solubility and chromatographic behavior.

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Related Compound: 2-Amino-1-methylbenzimidazole[1]Related Compound: 2-Benzylaminoethanol[2]
Molecular FormulaC10H13N3OC8H9N3C9H13NO
Molecular Weight191.23 g/mol 147.18 g/mol 151.21 g/mol
AppearanceExpected to be a solidSolidLiquid
Melting PointNot available202-204 °CNot applicable
Boiling PointNot availableNot available153-156 °C at 12 mmHg
SolubilityExpected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.Soluble in organic solvents.Soluble in water and organic solvents.
UV AbsorptionExpected λmax around 270-280 nm in a suitable solvent.Not specifiedNot specified

Safety and Handling

Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS). For related benzimidazole and ethanolamine compounds, hazards include skin, eye, and respiratory irritation[1][3][4].

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes and direct contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.[3][5]

Analytical Workflow for Characterization

A multi-technique approach is essential for the comprehensive characterization of an analytical standard. The following workflow is proposed to establish the identity, purity, and potency of this compound.

Figure 1: Proposed analytical workflow for the characterization of this compound.

Protocols for Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups. For benzimidazole derivatives, specific chemical shifts for the aromatic and aliphatic protons can be expected.[6][7]

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for benzimidazoles.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the peaks based on chemical shifts, coupling constants, and comparison to spectra of similar compounds.[6][8][9]

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzimidazole ring, the N-methyl group, and the protons of the ethanolamine side chain.

  • ¹³C NMR: Resonances for the aromatic carbons, the N-methyl carbon, and the carbons of the ethanolamine side chain.[7][10]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. Either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Protocol for GC-MS (for volatile, thermally stable compounds):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol for FTIR:

  • Sample Preparation:

    • Solid: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Table 2: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Reference
O-H stretch (alcohol)3200-3600 (broad)[11][12]
N-H stretch (secondary amine)3300-3500 (sharp to broad)[13]
C-H stretch (aromatic)3000-3100[13]
C-H stretch (aliphatic)2850-3000[13]
C=N and C=C stretch (aromatic ring)1500-1600[13][14]
C-N stretch1250-1350[13]
C-O stretch (alcohol)1050-1150[11]

Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: HPLC with UV detection is a powerful technique for separating and quantifying the main component and any potential impurities. A validated HPLC method is crucial for determining the purity and assay of an analytical standard.

Proposed HPLC Method:

  • Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water). The gradient should be optimized to ensure good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of the compound (e.g., 275 nm).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase A/B mixture) to a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Compare the peak area of the sample to that of the reference standard to determine the concentration.

Sources

Application Note: Structural Elucidation of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The precise structural characterization of these compounds is critical for understanding their mechanism of action and ensuring their purity and integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the unambiguous determination of molecular structures.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of a specific benzimidazole derivative, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. We will delve into the causality behind experimental choices, present validated protocols, and offer in-depth interpretation of spectral data.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and a consistent numbering system are paramount for accurate NMR spectral assignment.

Caption: Numbering of this compound.

Part 1: Experimental Protocol

A robust and reproducible protocol is the foundation of high-quality NMR data. The choices made during sample preparation and instrument setup directly impact the spectral resolution and signal-to-noise ratio.

Sample Preparation

The selection of an appropriate deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for benzimidazole derivatives as it readily dissolves them and allows for the clear observation of exchangeable protons like N-H and O-H.[1]

Protocol:

  • Weigh approximately 5-10 mg of this compound. The precise amount should be chosen to ensure good signal-to-noise without causing line broadening due to excessive concentration.

  • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).

  • Vortex the mixture until the sample is fully dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid sample degradation.

  • Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1] This step is crucial to remove any particulate matter that could degrade spectral quality.

  • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventDMSO-d₆DMSO-d₆
Temperature298 K298 K
Pulse ProgramStandard 1DProton-decoupled
Number of Scans16-641024-4096
Relaxation Delay (d1)2 s2 s
Acquisition Time4 s1 s
Spectral Width-2 to 14 ppm-10 to 220 ppm

Rationale for Parameter Selection:

  • A higher number of scans for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[2]

  • The relaxation delay (d1) is chosen to allow for sufficient relaxation of the nuclei between pulses, ensuring accurate signal integration in ¹H NMR.

Part 2: Spectral Interpretation and Analysis

A systematic approach to spectral interpretation, starting with ¹H NMR and correlating with ¹³C NMR and 2D experiments, ensures a confident structural assignment.[3][4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[2]

Expected Chemical Shifts and Multiplicities:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (H4, H5, H6, H7)7.0 - 7.8Multiplets4HThe exact shifts depend on the electronic environment. Typically, two protons will be in the range of 7.5-7.8 ppm and two in the 7.1-7.3 ppm range.
NH~7.0 (broad)Singlet (broad)1HThe chemical shift can be variable and the peak is often broad due to exchange and quadrupolar effects from the adjacent nitrogen.
OH~4.8 (broad)Singlet (broad)1HThe chemical shift is solvent and concentration-dependent.
N-CH₃~3.6Singlet3HMethyl group attached to the benzimidazole nitrogen.
N-CH₂~3.5Triplet2HCoupled to the adjacent CH₂ group.
O-CH₂~3.4Triplet2HCoupled to the adjacent N-CH₂ group.

Causality of Chemical Shifts:

  • Aromatic Protons: These protons resonate in the downfield region (7.0-8.3 ppm) due to the deshielding effect of the aromatic ring current.[1]

  • N-CH₃: The methyl protons are deshielded by the adjacent nitrogen atom and the aromatic system.

  • Aliphatic Protons (CH₂-CH₂): The protons on the carbons adjacent to the nitrogen and oxygen atoms are deshielded due to the electronegativity of these heteroatoms.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[2]

Expected Chemical Shifts:

Carbon(s) Expected Chemical Shift (δ, ppm)
C2 (N-C=N)~155-160
C3a, C7a (Bridgehead)~135-145
C4, C5, C6, C7 (Aromatic)~110-130
N-CH₂~45-50
O-CH₂~60-65
N-CH₃~30-35

Rationale for Assignments:

  • C2: This carbon is significantly deshielded as it is bonded to two nitrogen atoms.

  • Aromatic Carbons: These carbons resonate in the typical aromatic region. The presence of the fused imidazole ring and the substituents will influence their exact chemical shifts.[5]

  • Aliphatic Carbons: The chemical shifts of the methylene carbons are influenced by the attached heteroatoms.

2D NMR Spectroscopy for Unambiguous Assignment

For complex molecules, 2D NMR techniques are invaluable for confirming assignments.[4]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak between two signals indicates that those protons are coupled.[4] For this compound, a COSY spectrum would show a correlation between the N-CH₂ and O-CH₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[4] It is a powerful tool for assigning the signals of the CH, CH₂, and CH₃ groups in the ¹³C spectrum based on the already assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[4] This is particularly useful for assigning quaternary carbons and confirming the connectivity of different fragments of the molecule. For example, the N-CH₃ protons should show a correlation to the C2 and C3a carbons.

Part 3: Workflow and Data Validation

A systematic workflow ensures the accuracy and reliability of the structural elucidation.

NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation Sample_Prep Sample Preparation NMR_Acquisition 1D & 2D NMR Acquisition Sample_Prep->NMR_Acquisition Processing Fourier Transform & Phasing NMR_Acquisition->Processing H1_Analysis 1H NMR Analysis (Integration, Multiplicity) Processing->H1_Analysis C13_Analysis 13C NMR Analysis Processing->C13_Analysis TwoD_Analysis 2D NMR Correlation (COSY, HSQC, HMBC) H1_Analysis->TwoD_Analysis C13_Analysis->TwoD_Analysis Assignment Spectral Assignment TwoD_Analysis->Assignment Validation Structure Validation Assignment->Validation Reporting Final Report Validation->Reporting

Caption: A typical workflow for NMR-based structural elucidation.

Data Validation:

  • Consistency Check: Ensure that the number of signals in both the ¹H and ¹³C spectra is consistent with the molecular structure.

  • Correlation Confirmation: All correlations observed in the 2D spectra should be chemically plausible and consistent with the proposed structure.

  • Literature Comparison: If available, compare the obtained spectral data with published data for the same or structurally similar compounds.[6][7]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR analysis of this compound. By following the outlined experimental procedures and applying the principles of spectral interpretation, researchers can confidently elucidate and validate the structure of this and similar benzimidazole derivatives. The integration of 1D and 2D NMR techniques, coupled with a thorough understanding of the underlying chemical principles, is essential for ensuring the scientific integrity of the structural characterization process in drug discovery and development.

References

  • Nieto, C. I., Cabildo, P., Claramunt, R. M., Dotor, J., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • Blackburn, B. J., Ankrom, D. W., & Hutton, H. M. (1982). A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles. Canadian Journal of Chemistry, 60(24), 2987-2993. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-530. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Sierra-Centeno, A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5098. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-[(1H-benzimidazol-2-ylmethyl)-amino]-ethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (±)-1-(1H-Benzimidazol-2-yl)ethanol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. Retrieved from [Link]

  • GSRS. (n.d.). 1-(1H-BENZIMIDAZOL-2-YL)ETHANOL, (R)-. Retrieved from [Link]

  • Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol. Retrieved from [Link]

Sources

Topic: In Vitro Assay Development for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, a novel compound within the benzimidazole class. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Given the therapeutic potential of this scaffold, a structured approach to evaluating the biological effects of new analogues is critical. This guide presents a tiered experimental strategy, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays to investigate apoptosis and cell cycle distribution. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the foundational methodologies needed to assess the bioactivity of this and related compounds.

Introduction: The Rationale for a Tiered Assay Approach

The evaluation of novel chemical entities is a cornerstone of the drug discovery process.[5] For compounds like this compound, which belongs to the pharmacologically significant benzimidazole family, a systematic in vitro evaluation is the first step in elucidating potential therapeutic value.[6] Many benzimidazole derivatives have demonstrated potent cytotoxic effects against cancer cell lines, often by inducing apoptosis or causing cell cycle arrest.[1][6]

Therefore, a logical and resource-efficient strategy begins with broad questions and progressively focuses on specific mechanisms. Our proposed workflow follows this principle:

  • Tier 1: Does the compound affect cell viability? A primary cytotoxicity screen is essential to determine if the compound has any biological activity in a cellular context and to identify a relevant concentration range for further testing.

  • Tier 2: If cytotoxic, how does it kill the cells? We investigate apoptosis (programmed cell death), a common and desirable mechanism for anticancer agents.[7]

  • Tier 3: Does the compound affect cell proliferation? We analyze the compound's effect on cell cycle progression, another hallmark of many anticancer drugs.[6]

This tiered approach ensures that each experiment is informed by the last, creating a scientifically sound and efficient path to understanding the compound's in vitro pharmacology.

G cluster_workflow Tiered In Vitro Assay Workflow A Compound Synthesis & Characterization B Tier 1: Cytotoxicity Screening (MTT Assay) A->B Test Compound C Tier 2: Apoptosis Analysis (Annexin V / PI Assay) B->C If Cytotoxic (IC50 determined) E Data Interpretation & Further Mechanistic Studies B->E If Not Cytotoxic D Tier 3: Cell Cycle Analysis (PI Staining / Flow Cytometry) C->D Elucidate Mechanism D->E

Caption: A logical workflow for the in vitro evaluation of a novel compound.

Preliminary Steps: Compound Preparation and Cell Line Selection

2.1. Compound Handling and Stock Solution Preparation Scientific integrity begins with accurate sample preparation. The purity and identity of this compound should be confirmed via analytical methods such as NMR and mass spectrometry prior to biological testing.[2][8][9][10]

  • Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic molecules. Test solubility at a high concentration (e.g., 10-50 mM).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent (e.g., DMSO). Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) serves as the vehicle control in all experiments. It is crucial to ensure that the final concentration of the vehicle in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.

2.2. Cell Line Selection and Culture The choice of cell line is critical and should be guided by the therapeutic area of interest. Given the known anticancer properties of benzimidazoles, a panel of human cancer cell lines is recommended.[6]

  • Recommended Cancer Cell Lines:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[11]

    • HeLa: A human cervical cancer cell line.[12]

    • DU-145: A human prostate cancer cell line.[6]

  • Non-Cancerous Control:

    • HEK-293: A human embryonic kidney cell line, often used to assess general cytotoxicity and determine a compound's selectivity index.[12][13]

  • Cell Culture Maintenance: All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. It is imperative to use cells in their logarithmic growth phase for all experiments to ensure reproducibility.

Tier 1 Protocol: Cytotoxicity Assessment via MTT Assay

3.1. Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[12][13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

3.2. Detailed Step-by-Step Protocol

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate the plate overnight (18-24 hours) to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Wells containing cells with fresh medium only.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

    • Incubate the plate for a defined period, typically 24, 48, or 72 hours.[5][11]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

3.3. Data Analysis and Presentation The cytotoxic effect is quantified by the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50% compared to the vehicle control.[5]

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.

Table 1: Example Cytotoxicity Data for this compound (48h Treatment)

Cell Line Compound IC₅₀ (µM) Doxorubicin (Positive Control) IC₅₀ (µM) Selectivity Index (SI)¹
MCF-7 12.5 ± 1.1 0.8 ± 0.1 6.4
HeLa 21.3 ± 2.5 1.1 ± 0.2 3.7
DU-145 9.8 ± 0.9 0.6 ± 0.1 8.1
HEK-293 79.5 ± 6.8 15.2 ± 1.9 -

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells (HEK-293) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. Data are presented as mean ± standard deviation from three independent experiments.[5]

Tier 2 Protocol: Apoptosis Detection by Annexin V/PI Staining

4.1. Principle of the Assay If the compound is found to be cytotoxic, the next step is to determine if cell death occurs via apoptosis. During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[15] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

G cluster_apoptosis Principle of Annexin V / PI Apoptosis Assay CellStates Viable Cell (AnnV- / PI-) Early Apoptotic Cell (AnnV+ / PI-) Late Apoptotic/Necrotic Cell (AnnV+ / PI+) Viable Viable Cell (Intact Membrane, PS Inside) EarlyApop Early Apoptosis (Intact Membrane, PS Exposed) Viable->EarlyApop Apoptotic Stimulus LateApop Late Apoptosis (Compromised Membrane, PS Exposed) EarlyApop->LateApop Membrane Integrity Loss G cluster_cellcycle Phases of the Eukaryotic Cell Cycle G1 G1 (2n DNA) S S (2n -> 4n DNA) G1->S DNA Synthesis G2 G2 (4n DNA) S->G2 Growth M M (Mitosis) G2->M Cell Division M->G1

Caption: The cell cycle is divided into distinct phases based on DNA content.

5.2. Detailed Step-by-Step Protocol

  • Cell Treatment and Harvesting:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 4.2, Step 1). A known cell cycle inhibitor like nocodazole can be used as a positive control.

    • Harvest both floating and adherent cells as previously described.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in ~500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation permeabilizes the membrane and preserves DNA integrity. [16] * Incubate the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks. [17]3. Staining:

    • Centrifuge the fixed cells at ~500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS to remove any residual ethanol. [18] * Resuspend the pellet in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Collect the fluorescence data using a linear scale.

    • Use specialized software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [18]

Conclusion and Future Directions

This application note outlines a foundational, tiered strategy for the in vitro evaluation of this compound. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a robust preliminary profile of the compound's biological activity. Positive results from these assays would justify progression to more advanced mechanistic studies, such as Western blotting for key apoptotic or cell cycle regulatory proteins (e.g., caspases, cyclins), mitochondrial membrane potential assays, or target-based enzymatic assays. Adherence to these detailed and well-controlled protocols will ensure the generation of high-quality, reproducible data, paving the way for further drug development efforts.

References

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved from [Link]

  • In Vitro Cell Based Assays. (n.d.). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6.
  • Cell Cycle Tutorial Contents. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Molecules, 29(14), 3326.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024).
  • Essentials of In Vitro Assay Development. (2021). Kosheeka. Retrieved from [Link]

  • Apoptosis Protocols. (n.d.). University of South Florida Health. Retrieved from [Link]

  • Roy, M. K., et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2021). Saudi Pharmaceutical Journal, 29(11), 1289-1303.
  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex. Retrieved from [Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). Bioorganic chemistry, 102, 104085.
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2021).
  • Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. (2023). RSC advances, 13(21), 14311–14325.
  • 2-[2-[[3-(1~{h}-Benzimidazol-2-Ylamino)propylamino]methyl]-4,6-Bis(Chloranyl)indol-1-Yl]ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2018). Journal of Applicable Chemistry, 7(5), 1279-1285.
  • (±)-1-(1H-Benzimidazol-2-yl)ethanol. (2012). Acta crystallographica. Section E, Structure reports online, 68(Pt 12), o3327.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC medicinal chemistry, 13(1), 60–71.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar.
  • 2-Amino-1-methylbenzimidazole. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2023). Molecules, 28(2), 829.
  • Ethanol, 2-(1H-benzimidazol-2-ylthio)-. (n.d.). PubChem. Retrieved from [Link]

  • 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate. (2013). Acta crystallographica. Section E, Structure reports online, 69(Pt 2), o246–o247.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Pharmaceuticals, 16(7), 969.

Sources

Application Notes and Protocols for the Evaluation of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its versatile nature allows for substitutions that can modulate its biological activity, leading to the development of drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The compound 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol belongs to this promising class of molecules. Given the established precedent of benzimidazole derivatives exhibiting potent cytotoxic and antiproliferative effects, a systematic evaluation of this novel compound's impact on cancer cell lines is a critical step in its preclinical assessment.

This guide provides a comprehensive framework for characterizing the cellular effects of this compound. We will detail a logical, multi-parametric testing cascade designed to first establish its effect on cell viability and then to elucidate the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to generate high-quality, interpretable data.

Experimental Workflow: A Strategic Approach

A tiered approach is recommended to efficiently characterize the biological activity of a test compound. The workflow begins with a broad assessment of cytotoxicity and progressively narrows the focus to specific cellular mechanisms.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Dose-Response & Viability (MTT Assay) B Apoptosis Induction (Annexin V / PI Assay) A->B If cytotoxic C Executioner Caspase Activity (Caspase-3/7 Assay) A->C If cytotoxic D Cell Cycle Perturbation (Propidium Iodide Staining) A->D If cytotoxic E Determine IC50 A->E If cytotoxic F Quantify Apoptotic vs. Necrotic Cells B->F G Measure Caspase Activation C->G H Profile Cell Cycle Distribution D->H

Figure 1: A tiered experimental workflow for the cellular characterization of a novel compound.

Part 1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The initial step is to determine whether this compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of their viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[4][5]

Principle of the MTT Assay

MTT_Principle MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in viable cells) MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Mito->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: The principle of the MTT cell viability assay.

Protocol: MTT Assay
  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[5][6]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[6][7]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5]

Data Analysis

The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well
Treatment Duration 24, 48, 72 hours
MTT Concentration 0.5 mg/mL
Incubation with MTT 2-4 hours
Absorbance Wavelength 570 nm (reference >650 nm)[5]

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If the MTT assay indicates a cytotoxic effect, the next step is to investigate whether the compound induces apoptosis (programmed cell death).

A. Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[9] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Interpreting Annexin V/PI Results:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.[8]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[8]

  • Annexin V (-) / PI (+): Necrotic cells.

Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for the appropriate duration. Include untreated controls.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells promptly by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

    • Collect at least 10,000 events per sample for a statistically robust analysis.

B. Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are "executioner" caspases, responsible for cleaving cellular substrates, which leads to the characteristic morphological changes of apoptosis.[12] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and specific method for measuring the activity of these caspases.[13][14] These assays typically use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by Caspase-3 and -7.[13] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[15]

Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with the test compound as described for the MTT assay.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Part 3: Assessment of Cell Cycle Arrest

Some anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phases). This can be assessed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[16]

Principle of Cell Cycle Analysis

The amount of DNA in a cell changes as it progresses through the cell cycle. Cells in the G0/G1 phase have a normal (2N) DNA content. During the S phase, DNA is replicated, so S-phase cells have a DNA content between 2N and 4N. Cells in the G2 and M phases have a doubled (4N) DNA content.[16] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[17] A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase appearing between them.

CellCycle cluster_0 Cell Population cluster_1 Staining cluster_2 Analysis A Asynchronous Cell Population B Fixation (e.g., Ethanol) & Permeabilization A->B C RNase Treatment B->C D Propidium Iodide (PI) Staining C->D E Flow Cytometry Analysis D->E F DNA Content Histogram E->F

Figure 3: Workflow for cell cycle analysis using propidium iodide staining.

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the test compound as previously described.

    • Harvest both adherent and floating cells to ensure all populations are analyzed.

  • Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This minimizes cell clumping.[17][18]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[17]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase treatment is crucial to prevent the staining of double-stranded RNA.[17]

    • Incubate in the dark at room temperature for 15-30 minutes.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, using a linear scale for the PI signal.[17]

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Forward Look

This application note provides a foundational suite of assays to profile the cellular effects of this compound. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle perturbation, researchers can build a comprehensive understanding of the compound's biological activity. Positive results from these assays would warrant further investigation into specific molecular targets and signaling pathways, ultimately guiding the compound's journey in the drug development pipeline.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • JoVE. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-[[3-(1~{h}-Benzimidazol-2-Ylamino)propylamino]methyl]-4,6-Bis(Chloranyl)indol-1-Yl]ethanol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Retrieved from [Link]

  • RUN. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (±)-1-(1H-Benzimidazol-2-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-(1H-benzimidazol-2-ylthio)-. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, in Vivo Anti-inflammatory, and in Vitro Antimicrobial Activity of New 5-Benzofuranyl Fused Pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine.... Retrieved from https://pubmed.ncbi.nlm.nih.gov/2056447/
  • PubMed. (n.d.). (±)-1-(1H-Benzimidazol-2-yl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

Sources

Application Notes & Protocols for the Antimicrobial Evaluation of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol as a potential antimicrobial agent. While this specific derivative is not extensively characterized in publicly available literature, its core structure belongs to the benzimidazole family—a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including potent antimicrobial effects[1][2][3]. This guide synthesizes established methodologies for analogous compounds to provide a robust framework for investigating its efficacy. We present detailed, field-proven protocols for determining its minimum inhibitory and bactericidal concentrations (MIC/MBC) and for assessing its anti-biofilm properties. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems with necessary controls, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI)[4].

Introduction: The Benzimidazole Scaffold as a Privileged Structure

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets within microbial cells. Derivatives have been successfully developed as anthelmintics (e.g., albendazole), proton-pump inhibitors (e.g., omeprazole), and are actively researched for their anticancer, antiviral, and antimicrobial properties[2][5].

The subject of this guide, this compound, is a derivative of the 2-aminobenzimidazole scaffold. This substitution pattern is of particular interest, as modifications at the 2-position of the benzimidazole ring have been shown to significantly influence antimicrobial efficacy[1][3]. The introduction of the methyl group at the N1 position and the ethanolamine side chain at the 2-amino position may enhance solubility and cell permeability, potentially improving its pharmacokinetic and pharmacodynamic profile.

Postulated Mechanism of Action

While the precise mechanism for this specific molecule must be determined empirically, compounds from the 2-aminobenzimidazole class often exhibit antimicrobial activity through one or more of the following pathways[1][6]:

  • Inhibition of Nucleic Acid Synthesis: Many benzimidazole derivatives are known to interfere with DNA replication. One key target is DNA gyrase, an essential bacterial enzyme that controls DNA topology, making it a prime target for antimicrobial agents[1].

  • Disruption of Microtubule Formation: A classical mechanism for benzimidazole anthelmintics involves binding to β-tubulin, which prevents its polymerization into microtubules[6]. While bacteria lack tubulin, fungi and other eukaryotic microbes rely on this process for cell division and integrity, suggesting a potential antifungal application.

  • Inhibition of Other Key Enzymes: The scaffold can be adapted to inhibit various other enzymes crucial for microbial survival.

The following diagram illustrates a hypothesized mechanism targeting bacterial DNA gyrase.

Mechanism_of_Action cluster_0 Bacterial Cell Compound This compound Membrane Cell Membrane Penetration Compound->Membrane Enters Cell Gyrase DNA Gyrase (GyrA/GyrB) Membrane->Gyrase Binds to Enzyme DNA_Replication DNA Replication & Supercoiling Gyrase->DNA_Replication Inhibition Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Figure 1. Hypothesized mechanism targeting bacterial DNA gyrase.

Application Note I: In Vitro Antimicrobial Susceptibility Testing

The foundational step in characterizing any new antimicrobial agent is to determine the lowest concentration that can inhibit its growth (Minimum Inhibitory Concentration, MIC). This is most reliably achieved using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[4][7].

Protocol: Determination of MIC by Broth Microdilution

This protocol provides a standardized method to quantify the in vitro activity of the test compound against aerobic bacteria[4].

Principle: A standardized suspension of bacteria is exposed to serial twofold dilutions of the test compound in a liquid growth medium. After a defined incubation period, the MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth[7].

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

  • Appropriate positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Test Compound Stock:

    • Rationale: A high-concentration stock solution is required to create subsequent dilutions. DMSO is a common solvent for organic compounds, but its final concentration in the assay must be kept low (<1%) to avoid antimicrobial effects.

    • Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Sonicate briefly if necessary to ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution (e.g., 512 µg/mL working stock) to the first column of wells. This creates a 2X starting concentration.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Contains 100 µL of CAMHB only (no compound).

    • Column 12 (Sterility Control): Contains 200 µL of uninoculated CAMHB.

  • Preparation of Bacterial Inoculum:

    • Rationale: A standardized inoculum density is critical for reproducibility. The final concentration in the well should be approximately 5 x 10⁵ CFU/mL.

    • From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

    • This brings the final volume in wells 1-11 to 200 µL and halves the drug concentration to the final test range (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity)[7].

    • Validation: The sterility control (column 12) must be clear. The growth control (column 11) must show distinct turbidity. The MIC for the positive control antibiotic against the quality control strain must fall within the expected range as per CLSI guidelines.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This protocol is a direct extension of the MIC assay.

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two wells of higher concentration).

  • Mix the contents of each well thoroughly.

  • Aseptically pipette a 10 µL aliquot from each of these clear wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

The following workflow diagram illustrates the sequential nature of these fundamental assays.

MIC_MBC_Workflow cluster_workflow Antimicrobial Susceptibility Workflow Prep_Stock Prepare Compound Stock Solution Prep_Plate Prepare Serial Dilutions in 96-Well Plate Prep_Stock->Prep_Plate Inoculate Inoculate Plate & Incubate (16-20h) Prep_Plate->Inoculate Prep_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Read_MIC Read MIC (Lowest concentration with no visible growth) Inoculate->Read_MIC Spot_Plate Spot Plate from Clear Wells onto Agar Read_MIC->Spot_Plate For Bactericidal Determination Incubate_Agar Incubate Agar Plate (18-24h) Spot_Plate->Incubate_Agar Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC

Figure 2. Standard workflow for MIC and MBC determination.

Application Note II: Evaluating Anti-Biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics[8]. Evaluating a novel compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in modern antimicrobial drug discovery. The crystal violet (CV) assay is a simple, high-throughput method for quantifying biofilm mass[9][10].

Protocol: Crystal Violet Biofilm Inhibition Assay

Principle: This assay measures the ability of a compound to prevent biofilm formation. Bacteria are grown in the presence of sub-MIC concentrations of the test compound. The total biofilm mass is then stained with crystal violet, and the amount of bound dye is quantified spectrophotometrically after solubilization[10][11].

Materials:

  • Materials from MIC protocol

  • 0.1% (w/v) Crystal Violet solution

  • 30-33% Acetic Acid or 95% Ethanol for solubilization[9][11]

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, enhances biofilm formation for some species)

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of the test compound in a 96-well plate as described in the MIC protocol (Section 2.1, step 2), but use a biofilm-promoting medium like TSB. The concentrations tested should typically be sub-inhibitory (e.g., MIC, 1/2 MIC, 1/4 MIC, etc.).

    • Rationale: Testing at sub-MIC levels is crucial to ensure that any reduction in biofilm is due to specific anti-biofilm activity and not simply the inhibition of planktonic cell growth.

  • Inoculation and Biofilm Formation:

    • Prepare and dilute a bacterial inoculum as described previously.

    • Inoculate the wells with 100 µL of the bacterial suspension. Include growth and sterility controls.

    • Cover the plate and incubate under static (non-shaking) conditions at 37°C for 24-48 hours[11].

  • Washing and Staining:

    • Rationale: This step removes planktonic (free-floating) cells, ensuring that only the adherent biofilm biomass is measured.

    • Carefully discard the medium from the wells by inverting the plate and shaking gently.

    • Gently wash the wells twice with 200 µL of sterile PBS or water to remove any remaining non-adherent cells. Take care not to dislodge the biofilm.

    • Blot the plate dry on paper towels.

    • Add 125-150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[10][11].

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the plate again multiple times with water until the control wells are free of color[11].

    • Air dry the plate completely or place it in a low-temperature incubator (e.g., 37°C)[8].

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye[10][11].

    • Incubate for 10-15 minutes, mixing gently on a plate shaker if necessary.

    • Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 550-595 nm using a plate reader[9][10].

  • Data Interpretation:

    • Subtract the absorbance of the sterility control (blank) from all test values.

    • The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the untreated growth control.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a tabular format.

Table 1: Hypothetical Antimicrobial Activity Profile of this compound

Microbial StrainStrain IDMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition at 1/2 MIC (%)
Staphylococcus aureusATCC 2921381675%
Staphylococcus aureus (MRSA)BAA-1717163268%
Escherichia coliATCC 2592232>12842%
Pseudomonas aeruginosaATCC 2785364>12835%
Candida albicansATCC 900284881%

Interpretation:

  • A low MIC/MBC ratio (≤4) often suggests bactericidal activity, whereas a high ratio suggests bacteriostatic activity.

  • Significant biofilm inhibition at sub-MIC concentrations indicates a specific anti-biofilm mechanism, which is a highly desirable trait for a novel antimicrobial candidate.

References

  • Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6.
  • General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
  • Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Marugan, J. J., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5031-5036.
  • A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applic
  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
  • Mowbray, C. E., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009196.
  • CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Hong, C., et al. (2016). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 173(10), 1736-1752.
  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Al-Ostath, R. A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(6).
  • Siddiqui, S., et al. (2021). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 26(23), 7356.
  • Popa, M., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10839.
  • Benzimidazole derivatives with antimicrobial activity. (2024).
  • Rojas-Bautista, Z., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 10(12), 1481.
  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
  • Gummadi, S., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of the Korean Chemical Society, 57(3), 353-359.
  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 1-5.
  • Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • Göker, H., et al. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 10(11), 1377-1390.
  • Datuin, Y. G. T., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLoS ONE, 11(1), e0146349.
  • Grunberg, E., & Titsworth, E. H. (1973). Effects of 1-(2-Nitro-1-Imidazolyl)-3-Methoxy-2-Propanol and 2-Methyl-5-Nitroimidazole-1-Ethanol Against Anaerobic and Aerobic Bacteria and Protozoa. Antimicrobial Agents and Chemotherapy, 4(1), 36-41.
  • Funke, S., et al. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics, 13(2), 150.
  • Gehrke, A., et al. (2020). Bactericidal and virucidal activity of ethanol and povidone-iodine. Journal of Hospital Infection, 105(2), 268-271.

Sources

Application Notes & Protocols: Investigating the Anti-Neoplastic Potential of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Therapeutic Promise of Benzimidazole Scaffolds in Oncology

The benzimidazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-cancer properties.[1][2] Several benzimidazole derivatives have been reported to exhibit potent cytotoxic effects against various human cancer cell lines, underscoring the therapeutic potential of this chemical class.[3][4][5] These compounds exert their anti-neoplastic effects through diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[6][7]

This document provides a comprehensive guide for researchers investigating the in vitro anti-cancer properties of a specific benzimidazole derivative, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. While extensive data on this particular molecule is still emerging, the protocols and methodologies outlined herein are based on established best practices for evaluating novel chemical entities in cancer cell line studies.[8][9] The following sections will detail a proposed mechanism of action based on related compounds, step-by-step experimental protocols, and data interpretation guidelines.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the known biological activities of similar 2-substituted benzimidazole compounds, it is hypothesized that this compound may exert its cytotoxic effects through the induction of programmed cell death (apoptosis) and perturbation of the cell cycle.[3][6] The proposed signaling cascade is initiated by the compound's interaction with intracellular targets, leading to the activation of pro-apoptotic proteins and cell cycle checkpoints.

Proposed_Mechanism_of_Action cluster_0 Cellular Effects Compound This compound Mitochondrial_Stress Mitochondrial Stress Compound->Mitochondrial_Stress DNA_Damage DNA Damage Compound->DNA_Damage Bax_Activation Bax Activation Mitochondrial_Stress->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Mitochondrial_Stress->Bcl2_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Cytochrome_c_Release Cytochrome c Release Bax_Activation->Cytochrome_c_Release Bcl2_Inhibition->Cytochrome_c_Release Caspase_9 Caspase-9 Activation Cytochrome_c_Release->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Experimental_Workflow cluster_1 Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of a novel compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [3][9]

  • Materials:

    • 6-well plates

    • Cancer cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour to determine the percentage of apoptotic cells.

References

  • Benchchem. Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • Benchchem. Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
  • Prakash S. Sukhramani et al. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research, 2011, 2 (1):51-59.
  • Atmaca H, et al. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chem Biol Interact. 2020;325:109163.
  • Benchchem.
  • Abdel-Ghani T, et al. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Pharmaceuticals (Basel). 2024;17(1):108.
  • Bilici K, Akkoc S. Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. Van Med J. 2025;32(1):1-6.
  • IJIRT. Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL.
  • IJRPC.
  • Prime Scholars. Cancer Cell Lines: Essential Tools in Cancer Research and Drug De.
  • MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery.
  • Yilmaz B, et al. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Future Med Chem. 2024;16(15):1187-1202.
  • Abu-Marzoq LF, et al. The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. OAR. 2024;1(1):1-7.
  • ResearchGate.
  • ResearchGate.
  • Der Pharma Chemica. Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
  • MDPI. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • El-Sayed N, et al. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Med Chem. 2023;15(19):1765-1788.
  • Stoyanova E, et al. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. Int J Mol Sci. 2024;25(10):5549.
  • Xia R, Xu HJ. (±)-1-(1H-Benzimidazol-2-yl)ethanol. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 7):o1223.
  • ResearchGate.
  • Smolecule. 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.
  • Royal Society of Chemistry. Benzimidazole(s)
  • National Institutes of Health. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important benzimidazole derivative. By understanding the underlying chemical principles and troubleshooting potential pitfalls, you can significantly improve the efficiency and reproducibility of your synthesis.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the reaction of 2-chloro-1-methyl-1H-benzoimidazole with ethanolamine. This nucleophilic substitution reaction, while straightforward in principle, can be prone to side reactions and incomplete conversion, impacting the final product yield.

This guide provides a systematic approach to troubleshooting common issues and offers optimized protocols to enhance your synthetic outcomes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield of the Final Product

A low yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction parameters.[1][2]

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting materials.- Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[3] - Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. However, be cautious of potential side reactions at higher temperatures.[2]
Poor Quality of Starting Materials Impurities in 2-chloro-1-methyl-1H-benzoimidazole or ethanolamine can interfere with the reaction.- Verify Purity: Assess the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify Starting Materials: If necessary, purify the starting materials before use. Recrystallization or distillation are common methods.
Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.- Use a Slight Excess of Ethanolamine: Employing a small excess of the nucleophile (ethanolamine) can help drive the reaction to completion.
Inappropriate Solvent The choice of solvent can significantly impact reaction rate and solubility of reactants.- Solvent Screening: Experiment with different polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) which are known to facilitate nucleophilic substitution reactions.[4]
Side Reactions Competing reactions can consume starting materials and reduce the yield of the desired product.[2][5]- Control Temperature: Maintain the recommended reaction temperature to minimize the formation of byproducts. - Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of the final product.

Potential Cause Explanation Recommended Solution
Over-alkylation The product, being a secondary amine, can potentially react further with the alkylating agent, though less likely in this specific synthesis.- Controlled Addition of Alkylating Agent: If this is suspected, add the 2-chloro-1-methyl-1H-benzoimidazole to the ethanolamine solution slowly.
Formation of Di-substituted Products If there are other nucleophilic sites, di-substitution can occur.- Protecting Groups: In more complex syntheses, the use of protecting groups might be necessary to ensure regioselectivity.
Colored Impurities Oxidation of starting materials or the product can lead to colored byproducts.[3]- Inert Atmosphere: As mentioned, running the reaction under an inert gas can prevent oxidation.[3] - Charcoal Treatment: During workup, treating the solution with activated charcoal can help remove colored impurities.[3]

Issue 3: Difficulty in Product Purification

Effective purification is crucial for obtaining a high-purity final product.

Potential Cause Explanation Recommended Solution
Co-elution of Impurities Impurities with similar polarity to the product can be difficult to separate by column chromatography.- Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography to improve separation. - Recrystallization: This is a powerful technique for purifying solid products. Test various solvent systems to find one that provides good crystal formation and effectively excludes impurities.
Product is an Oil or Gummy Solid The product may not crystallize easily, making isolation difficult.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. - Solvent System for Crystallization: Carefully select a solvent or a mixture of solvents for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common method is the nucleophilic substitution reaction between 2-chloro-1-methyl-1H-benzoimidazole and ethanolamine. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbon atom at the 2-position of the benzimidazole ring, displacing the chloride ion.

Q2: How can I synthesize the starting material, 2-chloro-1-methyl-1H-benzoimidazole?

A2: 2-Chloro-1-methyl-1H-benzoimidazole can be prepared from N-methylbenzene-1,2-diamine and 2-chloroacetic acid in boiling hydrochloric acid.[6]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: Thin Layer Chromatography (TLC) is excellent for monitoring the progress of the reaction in real-time.[3] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure and purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Alkylating agents can be hazardous, so handle them with care. Refer to the Safety Data Sheets (SDS) for all chemicals used.

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating optimization strategies discussed in this guide.

Step 1: Synthesis of 2-Chloro-1-methyl-1H-benzoimidazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-methylbenzene-1,2-diamine in 6 M hydrochloric acid.

  • Add 2-chloroacetic acid to the solution.

  • Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with an aqueous sodium hydroxide solution.

  • The precipitate formed is the crude product. Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-chloro-1-methyl-1H-benzoimidazole.[6]

Step 2: Synthesis of this compound

  • In a clean, dry round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzoimidazole in a suitable polar aprotic solvent such as DMF.

  • Add a slight molar excess (e.g., 1.2 equivalents) of ethanolamine to the solution.

  • Heat the reaction mixture with stirring at a temperature of 80-100 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

V. Visualizing the Process

To aid in understanding the synthesis and troubleshooting, the following diagrams are provided.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Chloro-1-methyl-1H-benzoimidazole cluster_step2 Step 2: Synthesis of Target Compound A N-methylbenzene-1,2-diamine + 2-Chloroacetic Acid B Reflux in HCl A->B C Neutralization & Recrystallization B->C D 2-Chloro-1-methyl-1H-benzoimidazole C->D E Heating (80-100°C) D->E + Ethanolamine in DMF F Workup & Purification E->F G This compound F->G TroubleshootingFlowchart Start Low Yield Issue CheckPurity Check Starting Material Purity Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Time, Temp, Solvent) CheckPurity->OptimizeConditions Purity OK CheckStoichiometry Verify Reactant Stoichiometry OptimizeConditions->CheckStoichiometry Purification Improve Purification Method CheckStoichiometry->Purification Success Yield Improved Purification->Success

Caption: A troubleshooting flowchart for addressing low synthesis yield.

VI. References

  • Benchchem. Troubleshooting guide for low conversion rates in benzimidazole synthesis.

  • Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.

  • Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.

  • ChemicalBook. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis.

  • Benchchem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.).

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.

  • Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives.

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). European Journal of Medicinal Chemistry, 230, 114104.

  • Organic Syntheses Procedure. Benzimidazole.

  • 2-Chloromethyl-1-methyl-1,3-benzimidazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2104.

  • Benchchem. Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.

  • ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Pharmaceutical Chemistry Journal, 56(8), 1083–1089.

  • (±)-1-(1H-Benzimidazol-2-yl)ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2371.

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). Molecules, 27(19), 6529.

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.).

  • ResearchGate. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.

  • ResearchGate. Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole.

  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). International Journal of Advance Research in Science and Engineering.

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.).

  • Slideshare. Preparation of benzimidazole.

  • ResearchGate. Synthesis of 2-methyl benzimidazole from ethanol and o-nitroaniline...

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Pharmaceuticals, 16(7), 969.

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. (2017). The Journal of Organic Chemistry, 82(8), 4249–4258.

  • Google Patents. (CN101391982A). Alkylation reaction method of benzimidazoles compounds.

  • 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o362.

  • PubChem. 2-[2-[[3-(1~{h}-Benzimidazol-2-Ylamino)propylamino]methyl]-4,6-Bis(Chloranyl)indol-1-Yl]ethanol.

  • Sigma-Aldrich. 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate AldrichCPR.

  • Sigma-Aldrich. 2-(1-methyl-1H-benzimidazol-2-yl)ethanol dihydrate.

Sources

Technical Support Center: A-Z Purification Guide for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and detailed protocols for obtaining this compound in high purity. As Senior Application Scientists, we have synthesized information from established methodologies for benzimidazole derivatives to create this comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for the synthesis of N-substituted 2-aminobenzimidazoles involves the cyclization of a substituted thiourea.[1][2] Potential impurities can arise from starting materials or side reactions during the synthesis.

Potential Impurities Include:

  • Unreacted Starting Materials:

    • N-methyl-o-phenylenediamine

    • 2-aminoethanol

    • The thiourea intermediate

  • Side-Reaction Products:

    • Urea derivatives: These can form as byproducts during the cyclodesulfurization of the thiourea intermediate.[1][2]

    • Over-alkylation products: If the reaction conditions are not carefully controlled, methylation can occur on the amino group of the ethanolamine side chain.

    • Oxidation products: Benzimidazole derivatives can be susceptible to oxidation, leading to colored impurities.

    • Polymeric materials: Under certain conditions, polymerization of starting materials or intermediates can occur.

A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying impurities.

Q2: My crude product is a dark-colored oil or solid. How can I remove the color?

A2: Colored impurities are common in the synthesis of benzimidazole derivatives. These are often due to oxidation or polymeric byproducts.

Decolorization Techniques:

  • Activated Charcoal (Carbon) Treatment: This is a highly effective method for removing colored impurities.

    • Dissolve your crude product in a suitable hot solvent (e.g., ethanol, methanol).

    • Add a small amount of activated charcoal (typically 1-5% by weight of your crude product).

    • Heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration to remove the charcoal. The filtrate should be significantly lighter in color.

    • Proceed with crystallization or another purification method.

  • Column Chromatography: If charcoal treatment is not fully effective, column chromatography with silica gel can separate the colored impurities from your desired product.

Q3: I'm having trouble getting my product to crystallize. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in recrystallization. This typically happens when the compound is too soluble in the chosen solvent or when the solution is cooled too quickly.

Troubleshooting Crystallization:

  • Solvent Selection: The key to successful recrystallization is choosing a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration of your compound and may induce crystallization.

Troubleshooting Guide: Purification of this compound

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps & Rationale
Product Loss During Workup The basic nature of the benzimidazole nitrogen and the amino group can lead to partial solubility in acidic aqueous washes. Always back-extract acidic aqueous layers with an organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.
Incomplete Crystallization If you are using recrystallization, your compound may still be significantly soluble in the cold mother liquor. Try a different solvent system where the solubility at low temperatures is lower. Concentrate the mother liquor to see if a second crop of crystals can be obtained.
Improper Column Chromatography Technique If using column chromatography, ensure the column is packed correctly to avoid channeling. The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) beforehand to ensure good separation and elution of your product.
Decomposition on Silica Gel Some basic compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.
Problem 2: Persistent Impurities After Recrystallization
Potential Cause Troubleshooting Steps & Rationale
Co-crystallization of Impurities If an impurity has similar solubility properties to your product, it may co-crystallize. A second recrystallization from a different solvent system may be effective.
Impurity is Structurally Very Similar to the Product For closely related impurities, recrystallization may not be sufficient. Column chromatography is the recommended next step for separating compounds with minor structural differences.
"Oiling Out" Trapping Impurities If your product "oils out" before crystallizing, impurities can be trapped within the oil. Ensure slow cooling and consider using a more dilute solution to promote the formation of pure crystals.
Problem 3: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps & Rationale
Inappropriate Solvent System The polarity of the eluent is critical. If your product and impurities are eluting together, the solvent system is likely too polar. If nothing is coming off the column, it is not polar enough. Develop a suitable solvent system using TLC first. A good starting point for benzimidazole derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[3]
Column Overloading Loading too much crude material onto the column will result in poor separation. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3]
Improper Column Packing Air bubbles or cracks in the silica gel bed will lead to uneven flow of the eluent and poor separation. Ensure the column is packed uniformly as a slurry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by recrystallization to obtain a crystalline solid of high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. For this compound, ethanol or an ethanol/water mixture is a good starting point due to the presence of the polar hydroxyl and amino groups.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify the crude product by column chromatography to separate it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradient)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system for your separation using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column.

    • Allow the silica to settle, draining the excess solvent. Ensure the column is packed evenly without any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent to move your product down the column.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum.

Purity Assessment

Thin Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of your purification.

  • Stationary Phase: Silica gel plates with a fluorescent indicator (F254).

  • Mobile Phase: Start with a mixture of ethyl acetate and hexanes (e.g., 1:1) or dichloromethane and methanol (e.g., 9:1). Adjust the ratio to achieve good separation.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective for visualizing polar compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the final purity of your compound. A reverse-phase method is typically suitable for benzimidazole derivatives.[4][6]

Example HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

These conditions may need to be optimized for your specific compound and impurity profile.

Visual Workflows

Troubleshooting Purification Strategy

Caption: Decision tree for purification strategy.

Column Chromatography Workflow

Column_Chromatography_Workflow TLC 1. TLC Analysis & Solvent Selection Packing 2. Column Packing TLC->Packing Loading 3. Sample Loading Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Monitoring 5. TLC Monitoring of Fractions Elution->Monitoring Combine 6. Combine Pure Fractions Monitoring->Combine Evaporation 7. Solvent Evaporation Combine->Evaporation Drying 8. High Vacuum Drying Evaporation->Drying Final_Product Pure Product Drying->Final_Product

Caption: Step-by-step column chromatography workflow.

References

  • Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
  • Shaheen, F., et al. (2025). Design, Synthesis, Molecular Docking, and Pharmacological Evaluation of 2-Aminobenzimidazole Derivatives as Potential Anti-Alzheimer's Agents. International Journal of Biology and Research, 3(10).
  • Debnath, M., & Debnath, P. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 153-158.
  • Kantar, C., et al. (2015). Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Acta Physica Polonica A, 128(2-B), B-417-B-420.
  • Kulik, A., Białecka, W., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
  • Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]

  • IJRPC. (n.d.). Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. Retrieved from [Link]

  • ACS Publications. (2010). Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. The Journal of Organic Chemistry.
  • CORE. (n.d.). Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles: An Update. Retrieved from [Link]

  • PubMed Central. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug Development and Industrial Pharmacy, 41(11), 1846–1854.
  • ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • ResearchGate. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2485–2507.
  • Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 153-158.
  • ResearchGate. (n.d.). Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Retrieved from [Link]

  • PubMed Central. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8). Retrieved from [Link]

  • ChemBK. (2024). 1-(1H-BENZO[D]IMIDAZOL-2-YL)ETHAN-1-OL Request for Quotation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down) and 2-(1H-imidazol-2-yl)-1H-perimidine (up) in DMSO-d6. Retrieved from [Link]

Sources

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This document is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Given the sensitive nature of the 2-aminobenzimidazole scaffold, understanding its stability profile is critical for generating reproducible and reliable data.

This guide is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick reference on general stability and handling, and a Troubleshooting Guide for resolving specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary factors that can compromise the stability of this compound in solution?

A1: The stability of this compound, like many benzimidazole derivatives, is primarily influenced by three factors:

  • Light Exposure: The benzimidazole core is known to be highly photosensitive in solution, leading to photodegradation.[1][2] This is often the most significant and rapid cause of degradation.

  • Oxidative Stress: The electron-rich benzimidazole ring system and the secondary amine are susceptible to oxidation from dissolved oxygen or other oxidizing agents present in the solution.[3][4]

  • pH and Solvent: The pH of the medium can influence the rate of hydrolytic or other degradative reactions.[5] The choice of solvent is also critical, as some may promote degradation pathways.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To maximize shelf-life and ensure consistency between experiments, we recommend the following storage protocol. This is based on general best practices for benzimidazole-based compounds.[6]

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C Low temperatures are crucial to slow down potential degradation kinetics. Studies on similar compounds show excellent long-term stability at these temperatures.[6]
Light Amber vials or wrapped in foil Protects the solution from light to prevent photodegradation, a major stability concern for this class of compounds.[1][2]
Atmosphere Aliquot and cap tightly Minimizes exposure to air (oxygen) and prevents solvent evaporation. For maximum stability, purging the headspace with an inert gas (Argon or Nitrogen) is advisable.
Freeze/Thaw Minimize cycles (<3) Prepare smaller, single-use aliquots to avoid repeated temperature cycling, which can accelerate degradation.[6]

Q3: Which solvents are recommended for preparing stock solutions?

A3: For initial solubilization, DMSO or anhydrous Ethanol are commonly used. However, for aqueous buffers used in biological assays, it is critical to ensure the final concentration of the organic solvent is low and does not affect the experiment. The stability in aqueous media can be pH-dependent, and it is advisable to prepare fresh dilutions from a frozen stock for each experiment.

Q4: Is the solid form of the compound stable?

A4: Yes, benzimidazole derivatives are typically highly stable in their solid, crystalline form when stored protected from light and moisture.[1][2] The stability issues predominantly arise once the compound is dissolved.

Part 2: Troubleshooting Guide for Experimental Issues

This section is designed in a problem-and-solution format to help you diagnose and resolve specific issues you may encounter during your experiments.

Q5: My solution of this compound has turned a yellow or brownish color. What happened?

A5: A color change is a strong indicator of chemical degradation.

  • Most Likely Cause (Oxidation): The benzimidazole ring is susceptible to oxidation, which can produce colored byproducts.[3][4] This process can be accelerated by exposure to air (dissolved oxygen), light, and certain metal ions.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a discolored solution, as its effective concentration and purity are compromised.

    • Use High-Purity Solvents: Ensure your solvents (DMSO, ethanol, buffers) are fresh and of high purity. Consider using degassed buffers for aqueous dilutions to minimize dissolved oxygen.

    • Protect from Light: Prepare and handle the solution under subdued light. Store all solutions, including temporary dilutions, in amber vials or wrapped in aluminum foil.

    • Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before capping.

Q6: I am observing inconsistent results or a loss of compound activity in my assays. Could this be a stability problem?

A6: Yes, inconsistent results are a classic sign of a compound degrading over the course of an experiment or during storage.

  • Underlying Cause: The compound is likely degrading in your assay medium or during incubation periods. Benzimidazoles can be highly photosensitive in solution, and even ambient lab lighting during a multi-hour experiment can be sufficient to cause significant degradation.[1][2]

  • Diagnostic Workflow: To confirm if stability is the issue, you can use the following workflow.

G A Inconsistent Results Observed B Prepare Fresh Solution from Solid Compound A->B C Run 'Time-Zero' Control: Add compound to assay plate, stop/read immediately. B->C D Run 'End-Point' Control: Incubate compound in assay medium (no cells/reagents) for full experiment duration. B->D E Analyze both samples (e.g., by HPLC-UV or LC-MS) C->E D->E F Compare Peaks: Time-Zero vs. End-Point E->F G New peaks or >10% loss of parent peak? F->G H Stability Issue Confirmed: Compound is degrading in assay medium. G->H Yes I Stability is Likely OK: Investigate other experimental variables (pipetting, cells, etc.). G->I No J Implement protective measures: - Work in low light - Use fresh dilutions - Reduce incubation time H->J

Caption: Troubleshooting workflow for suspected compound instability.

Q7: I see new or unexpected peaks in my HPLC/LC-MS analysis after incubating my compound. What are they?

A7: The appearance of new peaks is direct evidence of degradation. While the exact structure of degradants requires detailed analysis, they are likely the result of oxidation or photodegradation.

  • Potential Degradation Pathways:

    • Oxidation: Look for masses corresponding to the addition of one or more oxygen atoms (+16 or +32 Da). Oxidation can occur on the benzimidazole ring or the N-alkyl side chain.[3]

    • Photodegradation: UV light exposure can lead to complex reactions, including dimerization or ring cleavage.[7] While the exact products are hard to predict without a formal study, they will present as new peaks in your chromatogram.

    • Hydrolysis: Although the 2-amino linkage is generally stable, extreme pH conditions could potentially lead to hydrolysis, cleaving the exocyclic amino-ethanol group from the benzimidazole core.

G cluster_0 Primary Compound cluster_1 Degradation Products A 2-(1-Methyl-1H-benzoimidazol- 2-ylamino)-ethanol B Oxidized Species (e.g., N-oxides, hydroxylated rings) A->B O2, Light, Metal Ions C Photodegradation Adducts (e.g., dimers) A->C UV/Visible Light

Sources

Technical Support Center: Improving 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol Assay Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the reproducibility of assays involving 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimentation. By understanding the underlying principles and potential pitfalls, you can ensure the generation of robust and reliable data.

This center is structured to provide immediate answers to common questions through our FAQs, followed by in-depth troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when working with this compound and similar benzimidazole derivatives.

Q1: My assay results with this compound are inconsistent between experiments. What are the most likely causes?

Inconsistent results can stem from several factors, broadly categorized as compound-related, protocol-dependent, or system-based issues.[1][2][3] Common culprits include:

  • Compound Integrity: Degradation of the compound due to improper storage or handling.[4]

  • Solubility Issues: Precipitation of the compound in your assay buffer. The solubility of benzimidazole derivatives can be pH-dependent.[5]

  • Pipetting and Dilution Errors: Inaccurate preparation of stock solutions and serial dilutions.

  • Reagent Variability: Batch-to-batch differences in reagents, including cell culture media, buffers, and detection agents.[3]

  • Instrument Performance: Fluctuations in the performance of plate readers, liquid handlers, or chromatography systems.[3]

Q2: How should I prepare and store stock solutions of this compound to ensure stability?

Proper preparation and storage of stock solutions are critical for maintaining the integrity of your compound.[4][6]

  • Solvent Selection: Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4][7] Benzimidazole derivatives' stability can be affected by storage temperature and exposure to light.[7]

  • Fresh Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent concentrations.

Q3: I'm observing poor solubility of the compound in my aqueous assay buffer. What can I do to improve this?

Poor aqueous solubility is a common challenge with small molecules.[4][5] Here are some strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low and consistent across all wells, typically below 0.5%, to avoid solvent-induced artifacts.[4]

  • pH Adjustment: The solubility of benzimidazole derivatives can be influenced by pH.[5][8][9] Experiment with adjusting the pH of your assay buffer, but be mindful of how this might affect your biological system.

  • Use of Solubilizing Agents: In some cases, non-ionic surfactants or cyclodextrins can be used to enhance solubility, but these must be validated for compatibility with your assay.[5]

Q4: How can I confirm the purity and identity of my this compound sample?

It is essential to work with a well-characterized compound.

  • Supplier Documentation: Always obtain a Certificate of Analysis (CoA) from your supplier, which should provide information on the compound's purity, typically determined by methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • In-house Verification: If you have the capabilities, you can perform your own analytical characterization, such as LC-MS, to confirm the molecular weight and purity.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting common analytical assays used to quantify or assess the activity of this compound.

Guide 1: Troubleshooting Spectrophotometric and Fluorometric Microplate Assays

Microplate-based assays are frequently used for high-throughput screening and dose-response studies. Reproducibility issues in these assays can often be traced to subtle variations in technique and setup.

Problem: High variability between replicate wells.

High coefficient of variation (%CV) between replicate wells is a common issue that can mask real experimental effects.

Troubleshooting Workflow:

A High Variability in Replicates B Check Pipetting Technique & Calibration A->B C Evaluate Plate for Edge Effects A->C D Assess Reagent Homogeneity A->D E Review Plate Reader Settings A->E F Consistent Results B->F C->F D->F E->F

Caption: Troubleshooting high replicate variability.

Step-by-Step Solutions:

  • Pipetting Technique and Calibration:

    • Cause: Inaccurate or inconsistent liquid handling is a primary source of variability.[3]

    • Solution:

      • Ensure all pipettes are properly calibrated.[2][3]

      • Use reverse pipetting for viscous solutions.

      • Change pipette tips between samples and standards.

      • Ensure consistent tip immersion depth.

  • Plate Edge Effects:

    • Cause: Evaporation from the outer wells of a microplate can concentrate solutes, leading to skewed results.

    • Solution:

      • Avoid using the outermost wells for samples and standards. Fill them with buffer or media to create a humidity barrier.

      • Use plate lids and sealers to minimize evaporation.

      • Ensure uniform temperature across the plate during incubation.

  • Reagent Homogeneity:

    • Cause: Incomplete mixing of reagents before or during addition to the plate can lead to concentration gradients.

    • Solution:

      • Thoroughly mix all reagent solutions before use.

      • After adding reagents to the wells, gently tap the plate or use an orbital shaker to ensure uniform mixing.

  • Plate Reader Settings:

    • Cause: Incorrect or inconsistent reader settings can introduce variability.[10]

    • Solution:

      • Use a consistent read height and number of flashes per well.

      • Ensure the correct excitation and emission wavelengths are selected for your assay.[10]

      • Check for and clean any smudges or debris on the plate bottom.

Problem: Drifting baseline or signal over time.

A drifting signal can indicate instability in the reagents or the compound.

Step-by-Step Solutions:

  • Compound Stability in Assay Buffer:

    • Cause: The compound may be degrading in the aqueous buffer over the course of the experiment. Benzimidazole derivatives can be susceptible to hydrolysis or oxidation under certain conditions.

    • Solution:

      • Perform a time-course experiment to assess the stability of the compound in your assay buffer. Measure the signal at multiple time points after adding the compound.

      • If instability is observed, consider adjusting the buffer pH or adding stabilizing agents, if compatible with your assay.

  • Reagent Stability:

    • Cause: One or more of the detection reagents may be unstable.

    • Solution:

      • Prepare fresh reagents for each experiment.

      • Protect light-sensitive reagents from photobleaching.

  • Temperature Fluctuations:

    • Cause: Changes in ambient temperature can affect reaction rates and instrument performance.[2]

    • Solution:

      • Use a temperature-controlled plate reader and incubator.

      • Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment.

Guide 2: Troubleshooting HPLC and LC-MS/MS Assays

Chromatographic methods are essential for accurate quantification of this compound in various matrices. Reproducibility in these assays is paramount for pharmacokinetic and other quantitative studies.

Problem: Shifting retention times.

Inconsistent retention times can compromise peak identification and integration.

Troubleshooting Workflow:

A Shifting Retention Times B Verify Mobile Phase Composition A->B C Check for Column Degradation A->C D Ensure System Equilibration A->D E Inspect for Leaks and Flow Rate Issues A->E F Stable Retention Times B->F C->F D->F E->F

Sources

Technical Support Center: 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the synthesis and manipulation of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. Our goal is to move beyond simple procedural steps and delve into the causality of experimental outcomes, ensuring you can anticipate, identify, and mitigate common issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected, more polar spot on my TLC plate during the synthesis. What could it be?

A1: An unexpected polar spot often indicates incomplete cyclization or the formation of a hydroxyl-containing byproduct.

  • Causality: The synthesis of the benzimidazole core typically involves the condensation of a diamine with a reagent that provides the C2 carbon. If this cyclization is incomplete, you may be left with an acylated intermediate, such as N-(2-amino-phenyl)-N'-methyl-acetamide, which is significantly more polar than the final benzimidazole product.[1] Another possibility, especially under acidic conditions, is the self-condensation of the benzyl alcohol starting material to form a more polar dibenzyl ether byproduct.[1]

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction goes to completion by monitoring via TLC until the starting material spot is completely consumed.

    • Temperature and Catalyst: Suboptimal temperature or an inappropriate catalyst can lead to low yields and incomplete reactions.[2] Benzimidazole synthesis can sometimes require high temperatures, but this can also lead to degradation.[2][3]

    • pH Control: Maintain the recommended pH for the reaction. In some cases, acidic conditions can promote unwanted side reactions like etherification.[1]

Q2: My reaction yield is consistently low, and I'm seeing multiple byproducts. What are the likely competing reactions?

A2: Low yields in benzimidazole synthesis can be attributed to several factors, including competing reactions, starting material degradation, and suboptimal reaction conditions. [2]

  • Causality:

    • Competing Reactions: One common side reaction is the formation of benzodiazepine-2-ones instead of benzimidazoles, especially when using β-ketoesters under neutral conditions.[2]

    • Over-alkylation: The product amine can be more nucleophilic than the starting material, leading to di- or tri-alkylation if a large excess of the alkylating agent is used.[4]

    • Starting Material Degradation: o-Phenylenediamine and its derivatives can degrade under harsh acidic or oxidative conditions.[5]

  • Troubleshooting Flowchart:

    Caption: A flowchart for troubleshooting low reaction yields.

Q3: My NMR spectrum shows an additional set of aromatic peaks and a singlet around 4.5 ppm. What impurity does this suggest?

A3: These spectral features are characteristic of a 2-(benzylthio)-1H-benzimidazole impurity.

  • Causality: This side product can form if there is a sulfur-containing reagent or impurity in the reaction mixture, leading to the formation of a benzimidazole-2-thione intermediate, which is then S-alkylated. The singlet at ~4.5 ppm in the ¹H-NMR spectrum corresponds to the methylene protons of the benzyl group attached to the sulfur atom.[6] The ¹³C-NMR would show a signal for this CH₂ group around 30.5 ppm.[6]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all reagents and solvents are free from sulfur-containing impurities.

    • Inert Atmosphere: If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Purification: This impurity can often be separated from the desired product by column chromatography using a solvent system like ethyl acetate/hexane.[5]

Troubleshooting Guides

Guide 1: Differentiating Over-Alkylation vs. Isomer Formation

A common challenge is distinguishing between the formation of an over-alkylated product and a regioisomer.

Issue Description Analytical Signature Mitigation Strategy
Over-Alkylation The initial product reacts further with the alkylating agent, leading to di- or tri-substituted products.[4]MS: Molecular ion peak corresponding to the addition of more than one alkyl group. ¹H NMR: Disappearance of N-H protons and appearance of new alkyl signals.Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.
Isomer Formation Alkylation occurs at a different nitrogen atom, for example, on the benzimidazole ring instead of the exocyclic amine.[4]MS: Same molecular weight as the desired product. ¹H & ¹³C NMR: Different chemical shifts for the aromatic and alkyl protons/carbons due to the different electronic environment.Control the reaction temperature and choice of base. Steric hindrance can also be used to direct alkylation to a specific site.[4]
Guide 2: Preventing Intramolecular Cyclization

In some cases, the ethanolamine side chain can undergo intramolecular cyclization.

  • Mechanism: The hydroxyl group of the ethanolamine side chain can act as a nucleophile, attacking the C2 position of the benzimidazole ring, especially under acidic conditions or at elevated temperatures. This can lead to the formation of a tricyclic fused ring system. Aromatic compounds with an amino group ortho to a guanidino group are generally prone to cyclization to form 2-amino-imidazoles.[7][8]

  • Prevention:

    • Protecting Groups: Protect the hydroxyl group of the ethanolamine side chain with a suitable protecting group (e.g., TBDMS) before carrying out reactions that might induce cyclization.

    • Mild Conditions: Use mild reaction conditions (lower temperature, neutral pH) to minimize the likelihood of this side reaction.[5]

    Caption: Potential intramolecular cyclization side reaction.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol is a general guideline for purifying benzimidazole derivatives.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired solvent system (e.g., a mixture of ethyl acetate and hexane).[5]

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
  • Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed.
  • (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. PubMed.
  • Jadhav, B. D., & Narkhede, S. P. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN SILICO STUDIES OF N-MANNICH BASES OF NOVEL SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AS ANALGESIC, ANTIFUNGAL, AND POTENT INHIBITORS FOR BREAST CANCER. ResearchGate.
  • Benchchem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PubMed Central.
  • (n.d.). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. International Journal of Innovative Science and Research Technology.
  • Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Semantic Scholar.
  • (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
  • (n.d.). N‐Alkylation of benzimidazole. ResearchGate.
  • (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.
  • (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate.
  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal.
  • (2025). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.
  • (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE.
  • Benchchem. (n.d.). Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis.
  • Padhy, G. K., Panda, J., Patro, C. S., Raul, S. K., & Behera, A. K. (2023). (PDF) SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate.
  • (n.d.). 2-Aminobenzimidazole derivatives and their pharmaceutical use. Google Patents.
  • (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central.
  • (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PubMed Central.
  • (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ScienceDirect.
  • (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.

Sources

Technical Support Center: Scaling Up 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important benzimidazole derivative. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds, including the antihistamine emedastine.[1][2][3]

This document provides practical, field-proven insights to help you navigate the challenges of transitioning from lab-scale to pilot or manufacturing scale, ensuring robust, safe, and efficient production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable route is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-1-methylbenzimidazole.[4][5] The second step is the N-alkylation of this intermediate with a suitable 2-hydroxyethylating agent, typically 2-chloroethanol.[6][7] This approach is favored for its use of readily available starting materials and generally good yields.

Q2: What are the primary challenges when scaling up the N-alkylation step?

A2: The main challenges during the scale-up of the N-alkylation of 2-aminobenzimidazoles include:

  • Regioselectivity: The 2-amino-1-methylbenzimidazole intermediate has multiple nucleophilic nitrogen atoms, which can lead to the formation of undesired isomers.[8]

  • Over-alkylation: The product, being an amine, can react further with the alkylating agent to form di-substituted byproducts.[8]

  • Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side reactions or safety hazards.

  • Work-up and Purification: Isolating the pure product from the reaction mixture can become more complex and resource-intensive at a larger scale.

Q3: Are there any significant safety concerns to be aware of during scale-up?

A3: Yes, several safety aspects require careful consideration:

  • 2-Chloroethanol: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Exothermic Reactions: The alkylation step can be exothermic. Proper temperature monitoring and control are crucial to prevent runaway reactions.

  • Solvent Handling: Large volumes of solvents present flammability risks. Ensure proper grounding of equipment and use of spark-proof tools.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Low Yield of this compound
Symptom Potential Cause(s) Troubleshooting & Optimization
Incomplete reaction (significant starting material remaining) Insufficient reaction time or temperature. Ineffective base.Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. Ensure the base used (e.g., potassium carbonate) is anhydrous and of high purity.[6]
Formation of multiple byproducts Lack of regioselectivity. Over-alkylation. Decomposition of starting material or product.To improve regioselectivity, consider using a phase-transfer catalyst which can enhance the reaction rate and selectivity.[1] Carefully control the stoichiometry of 2-chloroethanol to minimize over-alkylation. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.[9]
Product loss during work-up Product is partially soluble in the aqueous phase. Emulsion formation during extraction.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product before extraction.[10] To break emulsions, you can try adding a small amount of a different organic solvent or filtering the mixture through a pad of celite.
Purification Challenges
Symptom Potential Cause(s) Troubleshooting & Optimization
Difficulty in removing colored impurities Oxidation of intermediates or the final product.Purify the 2-amino-1-methylbenzimidazole intermediate before use. Consider treating the crude product solution with activated carbon to adsorb colored impurities. Running the reaction under an inert atmosphere can also help.[9]
Co-elution of impurities during column chromatography Impurities have similar polarity to the product.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step.
Product oiling out during crystallization Improper solvent choice or cooling rate.Screen for a suitable recrystallization solvent or solvent mixture. Ensure slow cooling to promote the formation of well-defined crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Experimental Protocols & Workflows

Synthesis of 2-amino-1-methylbenzimidazole

This protocol is adapted from a known procedure.[4]

  • Methylation: In a suitable reactor, dissolve 1H-benzimidazol-2-amine in acetone.

  • Add powdered potassium hydroxide and stir at room temperature.

  • Cool the mixture in an ice bath and add methyl iodide dropwise.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

N-alkylation to form this compound

This protocol is a general representation of the N-alkylation step.[6]

  • Reaction Setup: To a solution of 2-amino-1-methylbenzimidazole in a suitable solvent like dimethyl sulfoxide (DMSO), add potassium carbonate.

  • Add 2-chloroethanol to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and add water.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation cluster_purification Purification A 1H-benzimidazol-2-amine C 2-amino-1-methylbenzimidazole A->C KOH, Acetone B Methyl Iodide B->C E 2-(1-Methyl-1H-benzoimidazol- 2-ylamino)-ethanol C->E K2CO3, DMSO D 2-chloroethanol D->E F Crude Product E->F Work-up G Pure Product F->G Chromatography/ Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Flow

Troubleshooting Start Low Yield or Purity Issue CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete OptimizeCond Optimize Conditions: - Increase Temp/Time - Check Reagent Quality Incomplete->OptimizeCond PurificationIssue Analyze Purification Method Complete->PurificationIssue SideProducts Side Products Present? Complete->SideProducts WorkupLoss Analyze Work-up Procedure ReviewExtraction Review Extraction Protocol: - pH adjustment - Solvent Choice - Brine Wash WorkupLoss->ReviewExtraction ReviewPurification Review Purification Protocol: - Recrystallization Solvent - Chromatography Conditions PurificationIssue->ReviewPurification YesSide Yes SideProducts->YesSide NoSide No SideProducts->NoSide OptimizeSelectivity Optimize for Selectivity: - Adjust Stoichiometry - Use Phase-Transfer Catalyst - Inert Atmosphere YesSide->OptimizeSelectivity NoSide->WorkupLoss

Caption: Troubleshooting workflow for synthesis scale-up.

References

  • Improved Synthetic Method and Characterization of Emedastine Difumarate - Chinese Journal of Applied Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing. Available at: [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. Available at: [Link]

  • EMEDASTINE (PD009817, KBUZBQVCBVDWKX-UHFFFAOYSA-N) - Probes & Drugs. Available at: [Link]

  • (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC - NIH. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies - Semantic Scholar. Available at: [Link]

  • Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole - ResearchGate. Available at: [Link]

  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores | Request PDF - ResearchGate. Available at: [Link]

  • Emedastine | C17H26N4O | CID 3219 - PubChem - NIH. Available at: [Link]

  • 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC - NIH. Available at: [Link]

  • N-alkylation of various amides with benzyl alcohol catalyzed by... - ResearchGate. Available at: [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - ResearchGate. Available at: [Link]

  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents.
  • CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC - PubMed Central. Available at: [Link]

  • 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem. Available at: [Link]

  • CN102018680B - Emedastine difumarate sustained release tablets and preparation method thereof - Google Patents.
  • Synthesis of 2-methyl benzimidazole from ethanol and o-nitroaniline... - ResearchGate. Available at: [Link]

  • CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino ... - Google Patents.
  • 2-Chloromethyl-1-methyl-1,3-benzimidazole - PMC - NIH. Available at: [Link]

  • US5441958A - Ophthalmic compositions comprising emedastine and methods for their use - Google Patents.
  • CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents.
  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents.
  • 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate - PMC - NIH. Available at: [Link]

  • Benzimidazol-2-Ylamino)propylamino]methyl]-4,6-Bis(Chloranyl)indol-1-Yl]ethanol | C21H23Cl2N5O | CID 9802843 - PubChem. Available at: [Link]

Sources

Technical Support Center: Solubility Enhancement of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-BZD-2026-01-18

Version: 1.0

Introduction

Welcome to the technical support guide for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Benzimidazole derivatives are a well-established class of molecules with significant therapeutic potential; however, their characteristically poor solubility often presents a major hurdle in preclinical and clinical development. This guide provides a comprehensive resource for troubleshooting common solubility issues and offers detailed protocols for proven enhancement strategies. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your experimental design.

Physicochemical Properties of this compound (Predicted)

ParameterPredicted ValueImplication for Solubility
Aqueous Solubility (logS) -2.5 to -3.5Poorly soluble in water.
pKa (most basic) 6.5 - 7.5The secondary amine and benzimidazole nitrogen atoms are basic. The compound's charge and, therefore, solubility will be highly dependent on pH, with increased solubility at pH values below the pKa.
logP (o/w) 1.5 - 2.5Indicates a moderate lipophilicity, which can contribute to poor aqueous solubility.

These predicted properties underscore the classification of this compound as likely belonging to the Biopharmaceutics Classification System (BCS) Class II, characterized by high permeability but low solubility. The primary challenge, therefore, is to enhance its dissolution rate to ensure adequate bioavailability.

Troubleshooting Guide: Common Solubility Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My compound, this compound, has crashed out of my aqueous buffer. What is the likely cause and how can I fix it?

A1: Precipitation is a common issue for weakly basic compounds like this one when the pH of the solution is at or above its pKa.

  • Causality: The predicted basic pKa of your compound is in the range of 6.5-7.5. In this pH range and above, the molecule is predominantly in its neutral, less soluble form. If you have prepared a stock solution in an acidic solvent (e.g., DMSO with a small amount of acid) and then diluted it into a neutral buffer (e.g., PBS pH 7.4), the sudden increase in pH will cause the compound to lose its charge and precipitate.

  • Immediate Action:

    • Check the pH: Measure the pH of your final solution. If it is near or above the predicted pKa, this is the most likely cause.

    • Re-dissolution: Try to re-dissolve the precipitate by carefully adding small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH of the solution to at least 2 pH units below the pKa.

  • Long-Term Solution:

    • pH Adjustment: The most direct strategy is to work with acidified aqueous solutions where the compound can exist as a soluble salt. A detailed protocol for determining the pH-solubility profile is provided in the Experimental Protocols section.

    • Formulation Strategy: If you require a near-neutral pH for your experiment (e.g., cell-based assays), you will need to employ more advanced formulation techniques such as co-solvents, cyclodextrin complexation, or solid dispersions to maintain solubility.

Q2: I am observing poor and inconsistent results in my in vitro assays. Could this be related to solubility?

A2: Absolutely. Poor aqueous solubility is a frequent cause of assay variability and artifacts.

  • Causality: If your compound is not fully dissolved, its effective concentration at the target site (e.g., enzyme, receptor, or cell) will be much lower and more variable than the nominal concentration you prepared. The undissolved particles will not be biologically available. This can lead to an underestimation of potency (e.g., a higher IC50 value) and poor reproducibility.

  • Troubleshooting Steps:

    • Visual Inspection: After preparing your final dilutions in assay media, visually inspect them for any signs of precipitation or cloudiness, both immediately and over the time course of your experiment.

    • Quantification of Soluble Fraction: For a definitive answer, prepare your highest concentration in the final assay buffer, let it equilibrate, centrifuge to pellet any undissolved compound, and then quantify the concentration in the supernatant using a validated analytical method like HPLC-UV. A protocol for this is provided below.

    • Re-evaluate Formulation: If the measured soluble concentration is significantly lower than your target concentration, you must revise your formulation strategy using the methods outlined in this guide.

Q3: I need to prepare a high-concentration stock solution. What solvent should I use?

A3: For a high-concentration stock, you will likely need to use an organic solvent.

  • Recommended Solvents:

    • DMSO (Dimethyl Sulfoxide): This is a common choice for initial solubilization. However, be mindful of its potential to cause issues in certain biological assays. Always ensure the final concentration of DMSO in your assay medium is low and consistent across all experiments (typically <0.5%).

    • Ethanol: Some benzimidazole derivatives show good solubility in alcohols[4].

    • Acidified Solvents: For preparing aqueous stock solutions, dissolving the compound in a dilute acidic solution (e.g., 0.1 M HCl) can be effective due to salt formation.

  • Self-Validating Check: After preparing your stock solution, perform a controlled dilution into your final aqueous buffer. This will immediately tell you if the compound will remain soluble at your desired final concentration. For example, if your stock is 10 mM in DMSO and your highest assay concentration is 10 µM, perform a 1:1000 dilution into the assay buffer and check for precipitation.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to characterize and enhance the solubility of this compound.

Protocol 1: Determination of pH-Solubility Profile

This protocol will allow you to experimentally determine the solubility of your compound at different pH values, which is critical for selecting an appropriate formulation strategy.

  • Objective: To quantify the solubility of the target compound across a physiologically relevant pH range.

  • Materials:

    • This compound

    • Buffers: pH 2.0 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate)

    • HPLC-grade water, acetonitrile, and methanol

    • Validated HPLC method for quantification (see Protocol 4)

    • Thermostatic shaker

    • Centrifuge and 0.22 µm syringe filters

  • Methodology:

    • Add an excess amount of the compound to separate vials containing each buffer. The goal is to have a saturated solution with visible solid material remaining.

    • Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) and quantify the concentration using your validated HPLC method.

    • Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

  • Objective: To prepare and evaluate a cyclodextrin inclusion complex to enhance solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and ultrasonic bath

  • Methodology (Kneading Method):

    • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 5%, 10%, 20% w/v).

    • For each concentration, add an excess amount of the compound.

    • Stir the mixtures vigorously at room temperature for 24 hours.

    • Follow steps 3-6 from Protocol 1 to determine the solubility of the compound in each cyclodextrin solution.

    • This will generate a phase solubility diagram, which can be used to determine the stoichiometry of the complex and the stability constant. A significant linear increase in drug solubility with increasing cyclodextrin concentration is indicative of successful complexation[5].

Protocol 3: Solubility Enhancement by Solid Dispersion

Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state[4]. This can convert the drug from a crystalline to a more soluble amorphous form.

  • Objective: To prepare a solid dispersion of the compound to improve its dissolution rate.

  • Materials:

    • This compound

    • Hydrophilic polymer (e.g., PVP K30, PEG 6000)

    • Volatile organic solvent (e.g., ethanol, methanol)

    • Rotary evaporator

  • Methodology (Solvent Evaporation Method):

    • Dissolve both the compound and the chosen polymer (e.g., in a 1:1, 1:2, or 1:5 drug-to-polymer weight ratio) in a suitable volume of the organic solvent.

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

    • Dry the resulting solid dispersion under vacuum for 24 hours to remove any residual solvent.

    • Gently grind the solid dispersion into a fine powder.

    • The dissolution rate of this solid dispersion can then be compared to the pure drug using a standard dissolution test (e.g., USP Apparatus 2).

Protocol 4: HPLC Method for Quantification

A robust analytical method is essential for accurately measuring the concentration of the dissolved compound in your experiments.

  • Objective: To provide a reliable HPLC-UV method for the quantification of this compound. (Note: This is a general method for benzimidazole derivatives and should be optimized and validated for the specific compound)[6][7].

  • Instrumentation: HPLC with UV detector.

  • Chromatographic Conditions:

    • Column: C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the UV maxima of the compound (typically around 280-300 nm for benzimidazoles).

    • Injection Volume: 10-20 µL.

  • Validation:

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them to establish a linear calibration curve (Peak Area vs. Concentration).

    • Specificity: Ensure that there are no interfering peaks from excipients or buffer components at the retention time of your compound.

    • Precision and Accuracy: Perform replicate injections of known concentrations to assess the method's precision and accuracy.

Frequently Asked Questions (FAQs)

Q: What is the first solubility enhancement strategy I should try? A: Given the predicted basic nature of the compound, pH adjustment is the simplest and most cost-effective first approach. Determine the pH-solubility profile (Protocol 1) to see if you can achieve your target concentration in an acidic buffer that is compatible with your experimental system.

Q: Can I use co-solvents like ethanol or PEG 400 to improve solubility? A: Yes, co-solvents can be very effective. They work by reducing the polarity of the aqueous medium, which can improve the solubility of lipophilic compounds. However, you must be cautious about the potential effects of co-solvents on your biological system. Always run appropriate vehicle controls in your experiments.

Q: Are there any other advanced techniques I could consider? A: Yes, if the methods described above are insufficient, you could explore nanosuspension technology. This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution. This, however, requires specialized equipment like high-pressure homogenizers or media mills.

Q: How do I choose between cyclodextrin complexation and solid dispersion? A: The choice depends on several factors:

  • Ease of Preparation: Cyclodextrin complexes can often be formed in solution, which can be simpler for early-stage research. Solid dispersions require a processing step like solvent evaporation or melt extrusion.

  • Required Concentration: Cyclodextrins can provide a very significant increase in solubility, sometimes by several orders of magnitude[8].

  • Downstream Application: For in vivo studies, both can be viable options. The choice may depend on the desired release profile and the tolerability of the excipients.

Visualizations

Logical Workflow for Solubility Enhancement

G start Start: Poor Aqueous Solubility Observed check_ph Is an acidic pH acceptable for the experiment? start->check_ph ph_adjust Strategy 1: pH Adjustment (Protocol 1) check_ph->ph_adjust Yes formulation Need for Advanced Formulation check_ph->formulation No evaluate_ph Is target concentration achieved? ph_adjust->evaluate_ph success Success: Proceed with Experiment evaluate_ph->success Yes evaluate_ph->formulation No cosolvent Strategy 2: Co-solvents formulation->cosolvent cyclodextrin Strategy 3: Cyclodextrin Complexation (Protocol 2) formulation->cyclodextrin solid_dispersion Strategy 4: Solid Dispersion (Protocol 3) formulation->solid_dispersion evaluate_formulation Is target concentration achieved with acceptable excipient levels? cosolvent->evaluate_formulation cyclodextrin->evaluate_formulation solid_dispersion->evaluate_formulation evaluate_formulation->success Yes evaluate_formulation->formulation No, reconsider strategy or consult specialist

Caption: Decision tree for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

References

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Available at: [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

  • de-Freitas, A.C.C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]

  • ChemAxon. (2023). Predicting pKa. Available at: [Link]

  • MOLBASE. 2-[(1H-benzimidazol-2-ylmethyl)-amino]-ethanol. Available at: [Link]

  • Moriwaki, C., et al. (2009). Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins. Quimica Nova, 32(6), 1535-1539. Available at: [Link]

  • Al-kassimy, R. H., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceuticals, 16(11), 1530. Available at: [Link]

  • Dong, Z., et al. (2023). Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability. European Journal of Pharmaceutical Sciences, 189, 106547. Available at: [Link]

  • Glibota, K., et al. (2019). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Pharmaceutica, 69(3), 435-446. Available at: [Link]

  • Kang, S., et al. (2015). Effects of different pH and surfactants on the solubility of albendazole. Journal of Nanomaterials, 2015, 1-7. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences, 86(3), 365-368. Available at: [Link]

  • Moriwaki, C., et al. (2009). Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins. ResearchGate. Available at: [Link]

  • Swiss Institute of Bioinformatics. SwissADME. Available at: [Link]

  • Saffoon, N., et al. (2015). Techniques used for Solubility Enhancement of Albendazole. International Journal of Pharmaceutical Science & Innovation, 2(2), 12-25. Available at: [Link]

Sources

Technical Support Center: Prevention of Degradation for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we will delve into the molecule's inherent vulnerabilities and provide actionable, science-backed strategies for its preservation.

Understanding the Molecule's Vulnerabilities

This compound possesses three key functional groups that are susceptible to degradation:

  • Benzimidazole Ring: This heterocyclic system is known to be sensitive to light (photodegradation) and strong oxidizing agents.[1][2][3] Photolytic stress, particularly in solution, can lead to the formation of dehydrodimers or ring-opening byproducts.[3]

  • Secondary Amine Linker: The amino group linking the ethanol and benzimidazole moieties is a primary target for oxidation.[4][5] This can occur via atmospheric oxygen, peroxide contaminants in solvents, or metal-catalyzed reactions, leading to the formation of colored impurities and loss of compound activity.[4][6][7]

  • Primary Alcohol: The terminal hydroxyl group is less reactive but can undergo oxidation to an aldehyde or carboxylic acid under harsh conditions. It can also be susceptible to reactions with acidic or highly reactive atmospheric components.

Understanding these vulnerabilities is the first step toward implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of this compound.

Q1: My solid compound has developed a slight yellow or brown tint over time. What is happening?

A1: Discoloration is a classic indicator of amine oxidation.[7] The secondary amine group is likely reacting with atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. The resulting oxidized species are often highly conjugated and thus colored. To prevent this, store the solid compound under an inert atmosphere (like argon or nitrogen) and protect it from light.

Q2: I've dissolved the compound in methanol for my experiments, and I'm seeing a loss of purity in my HPLC analysis after just a day on the benchtop. Why?

A2: Benzimidazole derivatives often exhibit significant photosensitivity when in solution.[1][8] Solvents like methanol or ethanol, while common, do not protect the molecule from ambient light. The degradation you are observing is likely photodegradation. Always use amber vials or wrap your glassware in aluminum foil when working with solutions of this compound.[9] Furthermore, ensure your solvent is of high purity and free from peroxide contaminants, which can initiate oxidation.[5]

Q3: What is the ideal storage temperature for this compound?

A3: For long-term storage, the solid compound should be kept in a desiccated, dark environment at low temperatures, ideally between 2°C and 8°C.[9] Avoid storing it in a standard freezer (e.g., -20°C) unless you can guarantee a completely moisture-free environment, as repeated freeze-thaw cycles can introduce moisture, which may accelerate certain degradation pathways.

Q4: Can I use antioxidants to stabilize my stock solutions?

A4: The use of antioxidants can be complex. While free-radical scavengers may inhibit autoxidation, some antioxidants can paradoxically accelerate metal-catalyzed oxidation.[6][10] If you suspect oxidative degradation is a major issue in your application, it is better to first rigorously de-gas your solvents and work under an inert atmosphere. If stabilization is still required, a careful screening study with antioxidants like butylated hydroxytoluene (BHT) at low concentrations (e.g., 50-100 ppm) would be necessary to validate efficacy and rule out interference with your downstream assays.

Troubleshooting Guide: Diagnosing and Responding to Degradation

If you suspect your sample of this compound has degraded, follow this logical troubleshooting workflow.

digraph "Troubleshooting_Degradation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Suspicion of Degradation\n(e.g., color change, unexpected results)", fillcolor="#FBBC05", fontcolor="#202124"]; visual_check [label="Visual Inspection:\nIs the solid discolored?\nIs the solution cloudy or colored?", fillcolor="#F1F3F4", fontcolor="#202124"]; purity_check [label="Analytical Check:\nRun TLC or HPLC-UV/MS\nCompare to a fresh or reference sample.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degraded [label="Degradation Confirmed:\nAppearance of new peaks/spots\nDecrease in main peak area", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; not_degraded [label="No Degradation Detected:\nAnalytical profile matches reference.\nConsider other experimental variables.", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; identify_pathway [label="Identify Potential Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation likely:\n- Stored in air/light\n- Yellow/brown color", fillcolor="#F1F3F4", fontcolor="#202124"]; photodegradation [label="Photodegradation likely:\n- Exposed to light, especially in solution", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal [label="Thermal Degradation possible:\n- Exposed to high heat (>50°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; action [label="Action Plan", fillcolor="#FBBC05", fontcolor="#202124"]; discard [label="Discard compromised stock.\nSynthesize or purchase new batch."]; repurify [label="Optional: Repurify small amount\nvia column chromatography if feasible."]; implement [label="Implement strict preventative protocols\n(See Best Practices section)."];

// Edges start -> visual_check; visual_check -> purity_check; purity_check -> degraded [label="Discrepancy found"]; purity_check -> not_degraded [label="No discrepancy"]; degraded -> identify_pathway; identify_pathway -> oxidation [label=" "]; identify_pathway -> photodegradation [label=" "]; identify_pathway -> thermal [label=" "]; oxidation -> action; photodegradation -> action; thermal -> action; action -> discard; action -> repurify; action -> implement; }

Figure 1: Troubleshooting workflow for suspected compound degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that can occur when this compound degrades. Understanding these pathways helps in identifying potential byproducts in analytical studies (e.g., by mass spectrometry).

digraph "Degradation_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.5, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];

// Nodes parent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Oxidation Pathway oxidation_path [label="Oxidation\n(O2, Peroxides)", shape=ellipse, style=dashed, color="#EA4335"]; n_oxide [label="N-Oxide Formation\n(on Benzimidazole or Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aldehyde [label="Alcohol Oxidation\n(to Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Photodegradation Pathway photo_path [label="Photodegradation\n(UV/Visible Light)", shape=ellipse, style=dashed, color="#4285F4"]; dimer [label="Dehydrodimerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ring_opened [label="Benzimidazole\nRing Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections parent -> oxidation_path [dir=none, style=dashed, color="#EA4335"]; oxidation_path -> n_oxide [color="#EA4335"]; oxidation_path -> aldehyde [color="#EA4335"];

parent -> photo_path [dir=none, style=dashed, color="#4285F4"]; photo_path -> dimer [color="#4285F4"]; photo_path -> ring_opened [color="#4285F4"]; }

Figure 2: Major degradation pathways for the target compound.

Best Practice Protocols for Prevention

Adherence to strict storage and handling protocols is the most effective strategy to prevent degradation.

Summary of Recommended Storage Conditions
ParameterSolid Compound (Long-Term)Stock Solution (Short-Term)
Temperature 2°C to 8°C (Refrigerated)2°C to 8°C (Refrigerated)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas Headspace
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial/Foil)
Container Tightly sealed glass vial with PTFE-lined capTightly sealed glass vial with PTFE-lined cap
Purity Check Annually or if discoloration occursBefore each new set of experiments
Protocol 1: Preparing a Solid Sample for Long-Term Storage

This protocol ensures the compound is stored in an oxygen- and moisture-free environment.

Materials:

  • This compound solid

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing

  • Vacuum pump and vacuum desiccator (optional, for pre-drying)

Procedure:

  • Pre-dry the Compound (Optional but Recommended): If there is any suspicion of residual moisture, place the solid in a vial, cover with a septum, and dry under high vacuum for 2-4 hours.

  • Transfer to Storage Vial: Quickly transfer the desired amount of the solid into the pre-labeled amber glass vial.

  • Inerting the Vial: a. Insert a needle connected to the inert gas line through the cap's septum (if available) or gently flush the headspace of the vial by placing the tubing just above the solid. b. Insert a second "vent" needle to allow air to escape. c. Flush the vial with a gentle stream of inert gas for 1-2 minutes.

  • Sealing: While still under a positive pressure of inert gas, remove the vent needle first, then the gas inlet needle, and immediately tighten the cap securely.

  • Final Storage: Seal the cap-vial interface with Parafilm® as an extra barrier and place the vial in a refrigerator at 2-8°C.

Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)

This is a fast method to visually assess if significant degradation has occurred.

Materials:

  • TLC plate (e.g., Silica Gel 60 F254)

  • Reference sample (a fresh, pure batch of the compound, if available)

  • Sample to be tested

  • Developing chamber

  • Mobile phase (e.g., a 95:5 mixture of Dichloromethane:Methanol - Note: this may need optimization)

  • UV lamp (254 nm)

Procedure:

  • Prepare Samples: Dissolve a tiny amount of the reference sample and the test sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

  • Spot the Plate: Using a capillary tube, spot the reference and test samples side-by-side on the TLC plate baseline, about 1 cm from the bottom.

  • Develop the Plate: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spots. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp.

  • Analyze:

    • Pure Sample: The test sample should show a single major spot with the same retention factor (Rf) as the reference sample.

    • Degraded Sample: The test sample may show a fainter primary spot and additional spots (either at the baseline or at different Rf values), indicating the presence of impurities.

By implementing these robust handling and storage procedures, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.

References
  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]

  • Pozo, C., et al. (2021). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 12(35), 11846-11854. [Link]

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ChemInform, 37(46). [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Pezdirc, K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 254. [Link]

  • Reva, I., Lapinski, L., & Nowak, M. J. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2939-2950. [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Sharma, M., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 26(16), 4749. [Link]

  • Lauria, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(13), 4228. [Link]

  • Al-Abed, S. R., et al. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Environmental Science & Technology, 52(6), 3448-3457. [Link]

  • Burdeniuc, J., & Funderburk, P. (2012). Inhibition of amine oxidation. U.S.
  • Ju, J. H., et al. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. Polymer Chemistry, 13(9), 1332-1340. [Link]

  • ChromaNik. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • Ju, J. H., et al. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Publishing. [Link]

  • Pezdirc, K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Allen, L. V. (2002). Storage Conditions??. Pharmacy Times. [Link]

Sources

Technical Support Center: 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile benzimidazole derivative in their work. Benzimidazoles are crucial scaffolds in drug discovery and coordination chemistry.[1][2] However, their unique chemical properties can sometimes lead to unexpected experimental results or "artifacts."

This guide provides in-depth, experience-driven advice to help you identify, troubleshoot, and prevent common issues. It is structured into a proactive FAQ section for foundational knowledge and a reactive Troubleshooting Guide for resolving specific experimental failures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and characterization of this compound.

FAQ 1: What are the optimal storage and handling conditions for this compound?

Answer: this compound is a solid that is generally stable at room temperature. However, as with many amino-benzimidazole derivatives, long-term stability is best ensured by:

  • Storage: Keep in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage (>6 months), refrigeration (2-8°C) is recommended.

  • Handling: The compound possesses amine and alcohol functionalities, making it slightly hygroscopic. Avoid prolonged exposure to atmospheric moisture. Use in a well-ventilated area or fume hood.

FAQ 2: What are the recommended solvents for this compound?

Answer: Solubility is a critical parameter for reaction setup and purification.

  • Good Solubility: Highly polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and methanol. Benzimidazoles are typically freely soluble in alcohol.[3]

  • Moderate Solubility: Ethanol, chloroform.

  • Poor Solubility: Water (unless acidified to form the hydrochloride salt), ethers (e.g., diethyl ether), and non-polar hydrocarbon solvents like hexanes and benzene.[3]

A common purification strategy involves dissolving the crude product in a minimal amount of a highly polar solvent and precipitating it by adding a non-polar anti-solvent.[4]

FAQ 3: What are the expected spectroscopic signatures (NMR, IR) for a pure sample?

Answer: Verifying the purity and identity of your starting material is the first step in preventing artifacts. Below are the expected analytical data.

Technique Expected Observations Rationale
¹H NMR Aromatic Protons: Multiplets between ~7.0-7.5 ppm. N-Methyl Protons: A sharp singlet around ~3.6-3.8 ppm. Ethanol Protons (-CH₂-N- & -CH₂-O-): Triplets or complex multiplets between ~3.5-4.0 ppm. Amine & Hydroxyl Protons (NH, OH): Broad singlets, variable chemical shift.The precise shifts depend on the solvent and concentration. In DMSO-d₆, NH and OH protons are often clearly visible. In CDCl₃, they may be broader or exchange with trace water.[5]
¹³C NMR Benzimidazole Carbons: Peaks in the aromatic region (~110-155 ppm). The C2 carbon (attached to the amino group) is typically the most downfield (~150-155 ppm). N-Methyl Carbon: A peak around ~30-35 ppm. Ethanol Carbons: Two peaks in the aliphatic region, typically ~45-65 ppm.Confirms the carbon skeleton of the molecule.
FT-IR N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. O-H Stretch: A broad peak, often overlapping with the N-H stretch, around 3200-3500 cm⁻¹. C-N Stretch: Strong peaks in the 1250-1350 cm⁻¹ region. Aromatic C=C/C=N Stretches: Peaks in the 1450-1650 cm⁻¹ region.Provides confirmation of key functional groups.
Mass Spec (ESI+) [M+H]⁺: Expected molecular ion peak corresponding to C₁₀H₁₄N₃O⁺.Confirms the molecular weight of the compound.

Part 2: Troubleshooting Guide for Experimental Artifacts

This section is formatted as a series of problems, potential causes, and actionable solutions.

Problem 1: My NMR spectrum shows unexpected peaks or poor resolution.

Your ¹H NMR of a freshly synthesized batch shows extra singlets in the 3.0-4.0 ppm range and additional, unidentifiable aromatic signals.

Causality Analysis

Artifacts in NMR spectra typically arise from impurities carried over from synthesis or from degradation of the product. The most common synthesis for related 2-aminobenzimidazoles involves the cyclization of a thiourea precursor or condensation reactions.[1][6] These methods can leave characteristic impurities.

Potential Causes & Solutions
  • Cause A: Unreacted Starting Material.

    • Evidence: Signals corresponding to 1-methyl-2-chlorobenzimidazole or excess ethanolamine.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) until the limiting reagent is fully consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. For purification, column chromatography on silica gel is effective.[7]

  • Cause B: Positional Isomers.

    • Evidence: If the synthesis started from a substituted o-phenylenediamine, cyclization can sometimes yield a mixture of regioisomers, leading to a doubled set of NMR signals.

    • Solution: This is an issue of reaction selectivity. Revisit the synthetic protocol and consider catalysts or conditions known to favor the desired isomer. Purification of isomers can be challenging and may require preparative HPLC.

  • Cause C: Urea or Thione Byproducts.

    • Evidence: Syntheses involving thiourea precursors can generate urea side products, which can be difficult to remove.[1] Cyclization of (o-aminophenyl) thiourea can sometimes yield a benzimidazole thione instead of the desired 2-amino product.[8]

    • Solution: Optimize the cyclodesulfurization step. Reagents like iodoacetic acid in ethanol have been reported to provide high yields without urea side products.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water) can help remove these impurities.

  • Cause D: Solvent Effects & Protonation.

    • Evidence: Peak broadening, especially for the NH and OH protons. The chemical shifts of aromatic protons can be sensitive to the protonation state.[9]

    • Solution: Ensure your NMR solvent is anhydrous. Adding a drop of D₂O will cause the NH and OH peaks to disappear, confirming their identity. If analyzing in a non-polar solvent like CDCl₃, aggregation via hydrogen bonding can cause broadening; using a more polar solvent like DMSO-d₆ often gives sharper, more reliable spectra.[5]

Workflow: Verifying Compound Purity

G start Crude Product tlc Run TLC Analysis (e.g., 10% MeOH in DCM) start->tlc single_spot Single Spot? tlc->single_spot nmr Acquire ¹H NMR & Mass Spec single_spot->nmr Yes multiple_spots Multiple Spots single_spot->multiple_spots No data_ok Data Matches Expected? nmr->data_ok pure Product is Pure Proceed with Experiment data_ok->pure Yes impurity Impurity Identified (Check Starting Materials, Byproducts) data_ok->impurity No, Extra Peaks degradation Data Suggests Degradation (Check storage/handling) data_ok->degradation No, Broad/Weird Peaks column Perform Column Chromatography multiple_spots->column column->tlc fail Troubleshoot Synthesis or Purification impurity->fail degradation->fail

Caption: Workflow for verifying the purity of the synthesized compound.

Problem 2: Low or inconsistent yields in metal complex synthesis.

You are using this compound as a ligand to synthesize a metal complex (e.g., with Cu(II), Ni(II), or Fe(III)), but the reaction gives low yields or a mixture of products.

Causality Analysis

This ligand is a multidentate chelator, capable of coordinating through the benzimidazole ring nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen. This flexibility can sometimes lead to the formation of different coordination isomers or incompletely coordinated species.

Potential Causes & Solutions
  • Cause A: Incorrect Stoichiometry or pH.

    • Evidence: The isolated product has an unexpected color, or mass spectrometry shows a mixture of species (e.g., 1:1 and 1:2 metal:ligand complexes).

    • Solution: Carefully control the stoichiometry. Start with a 1:1 or 2:1 ligand-to-metal ratio and monitor the reaction.[10] The protonation state of the ligand is critical; the reaction often requires a base (e.g., triethylamine) to deprotonate the hydroxyl or amino group to facilitate coordination. The pH of the medium can influence the final product.[2]

  • Cause B: Solvent Interference.

    • Evidence: No complex formation, or precipitation of the metal salt.

    • Solution: Ensure both the metal salt and the ligand are soluble in the chosen solvent. Alcohols like ethanol or methanol are common choices for synthesizing benzimidazole-based metal complexes.[10] If using a coordinating solvent (like acetonitrile or DMF), it may compete with your ligand for binding sites on the metal. Consider a less-coordinating solvent if this is suspected.

  • Cause C: Steric Hindrance or Unfavorable Geometry.

    • Evidence: Complex formation is slow or requires harsh conditions.

    • Solution: The N-methyl group and the ethanolamine side chain introduce specific steric and geometric constraints. DFT calculations can help predict the most stable coordination geometry.[11][12] Experimentally, you may need to adjust the reaction temperature or use a metal precursor with more labile ligands (e.g., using M(ClO₄)₂ instead of MCl₂).

Protocol: General Method for Metal Complex Synthesis
  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., 10 mL of absolute ethanol).

  • Ligand Solution: If required, add a base (e.g., triethylamine, 1.1 eq) to the ligand solution and stir for 10 minutes at room temperature.

  • Metal Addition: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 eq) in the same solvent (5 mL).

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution.

  • Monitoring: Observe for a color change or precipitate formation. Monitor the reaction progress using TLC.

  • Isolation: After the reaction is complete (typically 2-4 hours at room temperature or with gentle reflux), cool the mixture. Collect the precipitated complex by filtration, wash with cold solvent, and dry under vacuum.

  • Characterization: Characterize the product using FT-IR (look for shifts in C=N and N-H bands), UV-Vis, and Mass Spectrometry.

Problem 3: Inconsistent results in biological assays.

The compound shows variable potency (e.g., IC₅₀ values) or cytotoxic effects across different batches or experiments.

Causality Analysis

Inconsistent biological activity is almost always linked to issues of purity, stability, or solubility in the assay medium. Benzimidazole derivatives are widely explored as bioactive agents, including as antimalarials and anticancer agents, making reproducibility crucial.[13][14]

Potential Causes & Solutions
  • Cause A: Trace Impurities with High Potency.

    • Evidence: A new, highly purified batch of the compound shows lower activity than a previous, cruder batch.

    • Solution: This suggests a synthetic precursor or byproduct was responsible for the observed activity. Re-screen all synthetic intermediates. Rigorous purification by chromatography or recrystallization to a constant melting point is essential for all batches used in biological testing.

  • Cause B: Degradation in Assay Medium.

    • Evidence: Activity decreases if the stock solution is stored for an extended period or if the assay involves long incubation times at 37°C.

    • Solution: Prepare fresh stock solutions in DMSO for each experiment. Assess the compound's stability in your specific assay buffer by incubating it for the duration of the assay and then analyzing for degradation by HPLC or LC-MS. If unstable, consider shorter incubation times or the use of antioxidants in the medium if appropriate.

  • Cause C: Poor Solubility and Precipitation.

    • Evidence: Final compound concentration in the assay medium exceeds its solubility limit, leading to precipitation and an artificially low effective concentration.

    • Solution: Determine the thermodynamic solubility of your compound in the final assay buffer. Always inspect assay plates for precipitation. If solubility is an issue, consider using formulation strategies such as adding co-solvents (ensure they don't affect the assay) or using cyclodextrins.

Workflow: Troubleshooting Biological Assay Inconsistency

G start Inconsistent Biological Activity Observed check_purity Step 1: Re-verify Purity of Compound Batch (LC-MS, NMR) start->check_purity purity_ok Purity Confirmed >98%? check_purity->purity_ok check_solubility Step 2: Assess Solubility in Assay Medium purity_ok->check_solubility Yes repurify Action: Repurify Batch (Chromatography/Recrystallization) purity_ok->repurify No solubility_ok Is Compound Fully Dissolved at Test Concentration? check_solubility->solubility_ok check_stability Step 3: Test Stability in Assay Medium (Time course by LC-MS) solubility_ok->check_stability Yes reformulate Action: Reformulate or Lower Concentration solubility_ok->reformulate No stability_ok Is Compound >95% Intact After Incubation? check_stability->stability_ok root_cause Root Cause Identified stability_ok->root_cause Yes modify_assay Action: Use Fresh Stock, Reduce Incubation Time stability_ok->modify_assay No repurify->root_cause reformulate->root_cause modify_assay->root_cause

Caption: A logical flow for diagnosing sources of biological assay variability.

References
  • Sriram R, Sapthagiri R, Ravi A. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Mater Sci Eng. 2015;3(2):1-4. [Link]

  • Bairwa, K, et al. SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Published online August 10, 2025. [Link]

  • Bairwa K, et al. SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]

  • Devine SM, et al. Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry. 2021;223:113518. [Link]

  • ResearchGate. Selected current methods for the synthesis of 2‐aminobenzimidazoles. [Link]

  • Syafiqoh, U, et al. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Future Medicinal Chemistry. 2023;15(23):2145-2160. [Link]

  • El-flayyomi, A, et al. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Dalton Transactions. 2023;52(42):15380-15401. [Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof.
  • Thi, H, et al. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. ResearchGate. [Link]

  • Zhang, Y, et al. Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Catalysts. 2019;9(1):1. [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

  • Thi, H, et al. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science. 2022;9(9):220659. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • Garcia-Santos, I, et al. Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions. 2013;42(14):5136-5152. [Link]

  • Stoyanov, S, et al. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Semantic Scholar. [Link]

  • Stoyanov, S, et al. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN. Published online December 14, 2021. [Link]

  • Lee, CK, Lee, IH. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. 2009;78(2):449. [Link]

  • El-Sayed, R, et al. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. 2022;27(19):6618. [Link]

  • Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii)... ResearchGate. [Link]

  • Synthesis of 2-(2-aminoethoxy) ethanol.
  • Benzimidazole. PubChem. [Link]

Sources

Technical Support Center: Optimizing 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BZD-2026-0117

Introduction

Welcome to the technical support guide for the modification of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. This document is intended for researchers, scientists, and drug development professionals who are working with this benzimidazole scaffold and aiming to enhance its biological activity through structural modifications. The benzimidazole nucleus is a well-regarded "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3]

The parent compound, this compound, presents a versatile starting point for a lead optimization campaign. Its structure can be systematically modified at several key positions to modulate its physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a structured, question-and-answer-based approach to troubleshoot common challenges and guide your experimental design based on established structure-activity relationship (SAR) principles.

Section 1: Foundational Strategy & Troubleshooting FAQs

This section addresses high-level strategic questions and common initial hurdles in a typical lead optimization workflow.

Q1: I have synthesized the parent compound, but I'm unsure where to begin modifications. What is a logical starting point?

Answer: A systematic approach is crucial. The parent molecule can be dissected into four primary regions for modification. It is advisable to explore modifications in one region at a time to generate clear and interpretable Structure-Activity Relationship (SAR) data.

The four key regions for modification are:

  • Region A: The Benzene Ring: This allows for modulation of electronics and sterics, influencing target interaction and metabolic stability.

  • Region B: The N1-Methyl Group: While seemingly simple, this position can influence solubility and potential interactions within a binding pocket.

  • Region C: The 2-Amino Linker: The nature of this linker can affect bond angles, flexibility, and hydrogen bonding capabilities.

  • Region D: The Ethanol Side-Chain: This is a critical region for influencing polarity, solubility, and potential hydrogen bond interactions.

Below is a diagram illustrating the overall workflow for systematically modifying the scaffold.

Lead_Optimization_Workflow cluster_regions Parallel Synthesis & SAR Exploration Start Parent Compound This compound Assay Initial Biological Assay (e.g., IC50, MIC) Start->Assay Decision Activity Confirmed? Assay->Decision Decision->Start No (Re-evaluate) RegionA Region A Benzene Ring (Positions 5 & 6) Decision->RegionA Yes RegionB Region B N1-Position Decision->RegionB Yes RegionC Region C 2-Amino Linker Decision->RegionC Yes RegionD Region D Ethanol Chain Decision->RegionD Yes AssayA Assay Analogs A RegionA->AssayA AssayB Assay Analogs B RegionB->AssayB AssayC Assay Analogs C RegionC->AssayC AssayD Assay Analogs D RegionD->AssayD SAR_Analysis SAR Analysis Identify Favorable Modifications AssayA->SAR_Analysis AssayB->SAR_Analysis AssayC->SAR_Analysis AssayD->SAR_Analysis Combine Combine Favorable Modifications SAR_Analysis->Combine Optimized Optimized Lead Candidate Combine->Optimized

Caption: Lead optimization workflow for the benzimidazole scaffold.

Q2: My compound exhibits poor aqueous solubility. Which modifications are most likely to improve this?

Answer: Poor solubility is a common challenge. Focus on modifications that increase polarity or disrupt crystal lattice packing.

  • Primary Target (Region D): The ethanol side-chain is the most logical place to start. You can introduce more polar groups. For example, extending the chain to a diol or introducing an ether linkage (e.g., replacing -CH2OH with -CH2OCH2CH2OH) can significantly improve solubility.

  • Secondary Target (Region A): Introducing small polar substituents on the benzene ring, such as a fluorine or a methoxy group, can also enhance solubility.[4] However, be mindful that this can also alter the electronics of the ring system, potentially affecting target binding.

  • Tertiary Target (Region B): Replacing the N1-methyl group with a more polar equivalent, like a 2-hydroxyethyl group, is another viable strategy.

Q3: The in vitro activity of my compound is good, but it shows poor in vivo efficacy due to rapid metabolism. How can I improve its metabolic stability?

Answer: Rapid metabolism often occurs at sites susceptible to oxidation by cytochrome P450 enzymes.

  • Block Metabolic Hotspots: The benzene ring (Region A) and the terminal carbon of the ethanol chain (Region D) are likely sites of oxidation.

    • Region A: Introduce electron-withdrawing groups like halogens (F, Cl) at the 5- or 6-position. This can make the ring less susceptible to aromatic hydroxylation.[5]

    • Region D: "Blocking" the terminal position of the ethanol side-chain by converting the primary alcohol to a secondary alcohol (e.g., –CH(OH)CH3) or a tertiary alcohol can sterically hinder oxidation.

  • Bioisosteric Replacement: Consider replacing metabolically labile groups with more stable bioisosteres.[4][6][7][8][9] For example, if N-demethylation at the N1-position (Region B) is a suspected metabolic pathway, replacing the methyl group with a cyclopropyl group can enhance stability while maintaining similar steric properties.

Section 2: Modification Guides & Synthetic Protocols

This section provides detailed guidance on modifying each region of the molecule, including step-by-step synthetic protocols.

Region A: Benzene Ring Modification (Positions 5 and 6)

Modifying the benzene ring is a powerful strategy to alter electronic properties, metabolic stability, and target interactions. The most common precursors for these syntheses are substituted o-phenylenediamines.[1][10][11]

FAQ: How do I synthesize analogs with different substituents on the benzene ring?

Answer: You will need to start with the appropriately substituted o-phenylenediamine. The core benzimidazole ring is typically formed via a condensation reaction. The Phillips-Ladenburg reaction or reactions with carboxylic acids are common methods.[10][12]

Protocol: Synthesis of a 5-Fluoro-substituted Analog

This protocol outlines the synthesis of 2-((5-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)amino)ethanol.

Step 1: Synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine

  • Reaction Setup: To a solution of 4-fluoro-N1-methylbenzene-1,2-diamine (1.0 eq) in ethanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Neutralize the reaction mixture with aqueous sodium bicarbonate solution. The product will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the 2-aminobenzimidazole intermediate.

Step 2: Alkylation with 2-Chloroethanol

  • Reaction Setup: Suspend the 5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq) and potassium carbonate (2.5 eq) in dimethylformamide (DMF).

  • Reaction: Add 2-chloroethanol (1.2 eq) and heat the mixture to 80 °C for 8 hours.

  • Workup: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).

Benzene_Ring_Modification cluster_0 Step 1: Ring Formation cluster_1 Step 2: Side-chain Addition A 4-Fluoro-N1-methyl- benzene-1,2-diamine B BrCN, EtOH C 5-Fluoro-1-methyl-1H- benzo[d]imidazol-2-amine B->C Cyclization D Intermediate C E 2-Chloroethanol, K2CO3, DMF F Final Product E->F Alkylation

Caption: Synthetic scheme for Region A modification.

Region B: N1-Position Modification

Altering the N1-substituent can impact steric interactions and solubility. While the parent has a methyl group, exploring larger or more polar groups can be beneficial.

FAQ: I'm getting a mixture of N1 and N3 methylated isomers when starting from an unsubstituted benzimidazole. How can I achieve regioselectivity?

Answer: Regioselectivity is a common challenge with unsymmetrical benzimidazoles due to tautomerism.[13] To ensure exclusive N1-alkylation on your specific scaffold, it is best to start with an N-substituted o-phenylenediamine, as described in the protocol above. If you must alkylate a pre-formed NH-benzimidazole, factors like the choice of base, solvent, and the steric profile of the ring substituents can influence the N1/N3 ratio.[13][14][15]

Region D: Ethanol Side-Chain Modification

This region is prime for tuning hydrophilicity and providing new hydrogen bond donors/acceptors.

FAQ: How can I create analogs with different side-chains at the 2-amino position?

Answer: You can use the 2-amino-1-methylbenzimidazole intermediate and react it with various electrophiles.

Protocol: Synthesis of a Side-Chain Analog via Reductive Amination

This protocol describes the synthesis of an analog with a 2-methoxyethyl side-chain.

  • Reaction Setup: To a solution of 2-amino-1-methyl-1H-benzimidazole (1.0 eq) and methoxyacetaldehyde (1.2 eq) in methanol, add acetic acid to adjust the pH to ~5.

  • Reaction: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) in portions and stir the reaction at room temperature for 24 hours.

  • Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Purification: Make the aqueous residue basic with sodium carbonate and extract with ethyl acetate. Dry the organic layer and purify by column chromatography.

Region Modification Example Rationale / Potential Impact Relative Difficulty
A: Benzene Ring Add 5-Fluoro (5-F)Increase metabolic stability; alter electronics.[5]Medium
Add 5-Methoxy (5-OMe)Increase electron density; potential H-bond acceptor.Medium
B: N1-Position N1-EthylModest increase in lipophilicity.Low
N1-CyclopropylIncrease metabolic stability vs. N-alkyl.Medium
D: Side-Chain Extend to PropanolIncrease lipophilicity; alter chain flexibility.Low
Bioisostere: TetrazoleIntroduce an acidic mimic for the hydroxyl group.[4]High
Add Ether LinkageIncrease polarity and solubility.Medium

Table 1: Summary of potential modifications and their expected impact.

Section 3: Assay Considerations & Data Interpretation

Q: What initial assays should I run, and how do I interpret the data to guide the next round of synthesis?

Answer: Your choice of assay is entirely dependent on your therapeutic target. However, a general workflow for data interpretation can be applied.

  • Primary Assay (Potency): This is typically an in vitro assay measuring the concentration of the compound required to achieve a 50% effect (e.g., IC50 for enzyme inhibition, EC50 for receptor agonism, or MIC for antimicrobial activity).

  • Secondary Assays (Properties): Run assays to measure key drug-like properties.

    • Solubility: Kinetic or thermodynamic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.

    • Metabolic Stability: Liver microsomal stability assays.

  • Data Analysis (SAR): For each new analog, compare the primary and secondary assay data to the parent compound.

    • Positive SAR: If a modification (e.g., adding a 5-fluoro group) increases potency without negatively impacting solubility or stability, this is a favorable modification.

    • Negative SAR: If a modification decreases potency, it suggests that the original group was important for binding, perhaps due to size, electronics, or hydrogen bonding.

    • Trade-offs: Often, you will face trade-offs. A modification might increase potency but decrease solubility. The goal of the next round of synthesis would be to find a modification that retains the potency gain while mitigating the solubility loss.

SAR_Decision_Tree Start Synthesize Analog Assay Run Primary & Secondary Assays Start->Assay Compare Compare Data to Parent Compound Assay->Compare Potency Potency Improved? Compare->Potency Properties Properties Worsened? (Solubility, Stability) Potency->Properties Yes Discard Unfavorable Modification (Discard) Potency->Discard No Keep Favorable Modification (Keep for next round) Properties->Keep No Mitigate Mitigate Negative Property (e.g., Add solubilizing group) Properties->Mitigate Yes

Caption: Decision tree for interpreting SAR data.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 103033. [Link]

  • Chaudhari, A. D., D'Mello, P. P., & Gunjal, D. B. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Results in Chemistry, 5, 100893. [Link]

  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2009-2018. [Link]

  • ResearchGate. (n.d.). Different synthetic routes of benzimidazole ring. [Link]

  • Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 656-681. [Link]

  • Mlinarić, M., et al. (2022). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 27(19), 6617. [Link]

  • Cea, V., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]

  • Cea, V., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-12223. [Link]

  • El-Damasy, A. K., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]

  • Drug Design. (n.d.). Bioisosterism. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 231-279). Elsevier. [Link]

  • Singh, S., et al. (2018). Biological activities of benzimidazole derivatives: A review. Journal of Drug Delivery and Therapeutics, 8(5-s), 146-153. [Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Journal of Drug Delivery and Therapeutics, 8(5-s), 146-153. [Link]

  • Chen, C., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3341-3351. [Link]

  • Karale, B. K., et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences, 73(2), 212–216. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Application of Bioisosteres in Drug Design. (2012). Wermuth's The Practice of Medicinal Chemistry. [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 8(2), 461-477. [Link]

  • Khan, I., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 1-13. [Link]

  • Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Saudi Chemical Society, 15(3), 269-273. [Link]

  • Gaba, M., & Mohan, C. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

  • Pérez-Villanueva, J., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4221–4224. [Link]

  • Cuberes, M. R., et al. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287–1292. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Dihydropyridine Calcium Channel Blocker Bamidipine and its Therapeutic Competitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Bamidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, with other established inhibitors in its class. By examining its mechanism of action, selectivity, and clinical efficacy, this document aims to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Bamidipine: A Triple-Action Calcium Channel Antagonist

Bamidipine, chemically distinct from the initially queried 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, is a potent antihypertensive agent belonging to the dihydropyridine class of calcium channel blockers.[1] It is recognized for its unique triple-action mechanism, targeting L-, N-, and T-type calcium channels.[2][3] This multi-channel blockade contributes to its distinct pharmacological profile, including potent vasodilation, cardioprotective, and renoprotective effects.[3][4] Marketed for the treatment of hypertension and angina pectoris, Bamidipine offers a long-acting therapeutic effect, allowing for once-daily dosing.[1][2][5]

Mechanism of Action: Beyond Simple Vasodilation

The primary therapeutic effect of dihydropyridine calcium channel blockers is the inhibition of L-type calcium channels in vascular smooth muscle cells.[6] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[6]

Bamidipine distinguishes itself by also blocking N-type and T-type calcium channels.[7][8]

  • L-type channel blockade: Responsible for the primary antihypertensive effect through vasodilation.

  • N-type channel blockade: Contributes to a reduction in sympathetic nervous system activity, potentially mitigating the reflex tachycardia often associated with other DHPs.

  • T-type channel blockade: May offer additional renal protection by dilating both afferent and efferent arterioles in the glomerulus.[4]

This triple blockade, combined with a high affinity for the cell membrane, results in a sustained and potent antihypertensive effect.[8]

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_channels Calcium Channels Ca_ext Extracellular Ca2+ L_type L-type Ca_ext->L_type Influx N_type N-type Ca_ext->N_type Influx T_type T-type Ca_ext->T_type Influx Ca_int Intracellular Ca2+ Contraction Muscle Contraction Ca_int->Contraction Vasodilation Vasodilation L_type->Ca_int N_type->Ca_int T_type->Ca_int Bamidipine Bamidipine Bamidipine->L_type Blocks Bamidipine->N_type Blocks Bamidipine->T_type Blocks Bamidipine->Vasodilation Leads to

Caption: Mechanism of Bamidipine's vasodilatory effect.

Comparative Efficacy and Selectivity

The clinical efficacy of Bamidipine has been compared to other widely used dihydropyridine calcium channel blockers, such as amlodipine and nifedipine.

InhibitorTarget(s)IC50 / KiKey Clinical FindingsReferences
Bamidipine L-, N-, T-type Ca2+ channelsKi: 0.21 nM ([3H]nitrendipine binding)Similar antihypertensive efficacy to amlodipine and nitrendipine. Less frequent edema than amlodipine and nitrendipine. No reflex tachycardia.[1][9]
Amlodipine L-type Ca2+ channelsIC50: 1.9 nM (Ca2+-induced contraction)Effective antihypertensive with a long half-life. May cause peripheral edema.[9][10]
Nifedipine L-type Ca2+ channelsIC50: 0.2 µM (cardiac Ca2+ channels)Potent vasodilator, but can cause significant reflex tachycardia and other side effects with short-acting formulations.[11]
Benidipine L-, N-, T-type Ca2+ channelsInhibition constant: 0.084 nMHigh vascular selectivity and renoprotective effects.[4][7]

Clinical trials have demonstrated that Bamidipine's antihypertensive efficacy is comparable to that of other dihydropyridines like amlodipine and nitrendipine.[1] However, a notable advantage of Bamidipine is a lower incidence of vasodilator-related adverse events, such as peripheral edema and headache, when compared to amlodipine and nitrendipine.[1] Furthermore, its use is not associated with reflex tachycardia, a common side effect of potent vasodilators.[1]

Experimental Protocols

To evaluate and compare the inhibitory activity of Bamidipine and other calcium channel blockers, the following experimental protocols are commonly employed.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of the test compound to the dihydropyridine binding site on L-type calcium channels.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from a suitable tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or heart).

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) in the presence of varying concentrations of the test compound (Bamidipine or comparator).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Membrane Membrane Prep (L-type channels) Incubation Incubation Membrane->Incubation Radioligand [3H]nitrendipine Radioligand->Incubation Test_Compound Test Compound (e.g., Bamidipine) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50, Ki) Scintillation->Analysis

Caption: Workflow for in vitro radioligand binding assay.

In Vitro Vascular Smooth Muscle Contraction Assay

This functional assay measures the ability of a compound to inhibit vasoconstriction induced by a depolarizing agent.

Protocol:

  • Tissue Preparation: Isolate aortic rings from rats and mount them in an organ bath containing a physiological salt solution.

  • Induction of Contraction: Induce sustained contraction of the aortic rings by adding a high concentration of potassium chloride (KCl) to the bath, which depolarizes the smooth muscle cells and opens voltage-gated calcium channels.

  • Inhibitor Application: Add increasing concentrations of the test compound to the organ bath and record the relaxation of the pre-contracted aortic rings.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of the test compound to determine the IC50 value.

Clinical Significance and Future Directions

Bamidipine's unique pharmacological profile, characterized by its triple calcium channel blockade, offers a compelling therapeutic option for the management of hypertension.[1][2][3] Its efficacy, combined with a favorable side-effect profile, particularly the low incidence of peripheral edema and lack of reflex tachycardia, positions it as a valuable alternative to other dihydropyridine calcium channel blockers.[1]

Further research could focus on elucidating the full clinical implications of its N- and T-type calcium channel blocking activity, particularly in patient populations with comorbidities such as renal dysfunction or heart failure. Comparative head-to-head clinical trials with newer generation calcium channel blockers would also be beneficial in further defining its place in therapy.

References

  • Plosker, G. L., & Faulds, D. (2001). Bamidipine. Drugs, 61(7), 915-938.
  • Yao, K., Nagashima, K., & Miki, H. (2006). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of pharmacological sciences, 100(4), 243-261.
  • Benidipine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Kalke, S., Shah, B. V., Nair, K. G., Gala, D., Sood, O. P., & Bagati, A. (1999). Clinical trial of benidipine in mild to moderate hypertension. Journal of the Association of Physicians of India, 47(2), 195-197.
  • Calcium channel blockers. (2023, May 18). Mayo Clinic. [Link]

  • Chen, N., Zhou, M., & Lv, D. (2021). Calcium channel blockers versus other classes of drugs for hypertension.
  • Benidipine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • PonteVita Rx. (2025, June 25). Amlodipine vs. Other Calcium Channel Blockers: What's Best for You?[Link]

  • Furukawa, T., Nukada, T., Namiki, Y., Miyashita, Y., Hatsuno, K., Ueno, Y., ... & Isshiki, T. (2009). Five different profiles of dihydropyridines in blocking T-type Ca (2+) channel subtypes (Ca (v) 3.1 (alpha (1G)), Ca (v) 3.2 (alpha (1H)), and Ca (v) 3.3 (alpha (1I))) expressed in Xenopus oocytes. European journal of pharmacology, 613(1-3), 100-107.
  • Benidipine. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]

  • Combination Therapy of Hypertension to Prevent Cardiovascular Events (COPE). (n.d.). In ClinicalTrials.gov. Retrieved January 18, 2026, from [Link]

  • WebMD. (2023, December 18). Calcium Channel Blockers for High Blood Pressure: Types, Uses, Effects. [Link]

  • Yao, K., Nagashima, K., & Miki, H. (2006). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of pharmacological sciences, 100(4), 243-261.
  • Benidipine in Hypertensive and/or Chronic Coronary Syndrome Patients (Benidipine-TR). (n.d.). In ClinicalTrials.gov. Retrieved January 18, 2026, from [Link]

  • Burges, R. A., & Gardiner, D. G. (1990). Pharmacologic profile of amlodipine. The American journal of cardiology, 65(1), 10H-20H.
  • Berjukow, S., Gapp, F., Aczél, S., & Hering, S. (2000). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1. 2 and Cav2. 1 and the mutant channels Cav1. 2/Dihydropyridine insensitive and Cav2. 1/Dihydropyridine sensitive. Molecular pharmacology, 58(5), 1077-1083. [Link]

  • van der Krogt, J. A., & van der Vring, J. A. (1998). The long-term efficacy and safety profile of barnidipine. Journal of human hypertension, 12 Suppl 1, S39-S44.
  • Ethanol, 2-(1H-benzimidazol-2-ylthio)-. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]

  • 1-(1H-BENZIMIDAZOL-2-YL)ETHANOL, (R)-. (n.d.). In gsrs. Retrieved January 18, 2026, from [Link]

  • Richard, S., Tiaho, F., Charnet, P., Nargeot, J., & Nerbonne, J. M. (1990). Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. Journal of molecular and cellular cardiology, 22(7), 839-855.

Sources

validating the biological activity of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide to , with a focus on a strategic, multi-phase experimental approach for researchers, scientists, and drug development professionals.

Introduction: From Novel Scaffold to Validated Lead

The compound 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol represents a novel chemical entity with a benzimidazole core. This heterocyclic motif is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to interact with a wide range of biological targets. However, the specific biological activity of this particular derivative is not well-documented in publicly available literature.

This guide provides a comprehensive, phased strategy for the systematic validation of its biological activity. We will proceed from initial broad-spectrum screening to hit confirmation, mechanism of action (MoA) elucidation, and finally, comparison with established alternatives. The experimental choices outlined below are designed to build a robust, data-driven case for the compound's potential, providing a self-validating framework for decision-making in a drug discovery context.

Phase 1: Foundational Characterization & Broad-Spectrum Bioactivity Screening

Scientific Rationale: Before embarking on extensive biological assays, it is imperative to confirm the identity, purity, and stability of the test compound. This ensures that any observed biological effects are attributable to the compound itself and not to impurities or degradation products. Following this, a broad-based screening approach is employed to efficiently identify potential therapeutic areas where the compound may be active. This strategy maximizes the probability of discovering a "hit" without a pre-existing hypothesis.

Physicochemical Quality Control

A fundamental first step is to establish a complete profile of the test article.

Experimental Protocol: Compound Characterization

  • Identity Verification: Confirm the molecular structure using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS). The observed spectra should be consistent with the expected structure of this compound.

  • Purity Analysis: Determine the purity of the compound batch using High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector (HPLC-UV). A purity level of >95% is generally considered the minimum standard for biological screening.

  • Solubility Assessment: Determine the compound's solubility in common biological buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding precipitation in assays.

  • Stability Analysis: Assess the compound's stability in the chosen solvent (e.g., DMSO) and assay buffer over time and under experimental conditions (e.g., 37°C, 5% CO₂). This can be done by re-analyzing the sample by HPLC at various time points.

Broad-Spectrum Cytotoxicity Screening

A primary screen against a panel of diverse human cancer cell lines provides a rapid assessment of potential anti-proliferative or cytotoxic effects. The NCI-60 panel is a classic example of this approach.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells from a diverse panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the dilutions to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to identify any cell lines that show significant sensitivity.

Data Presentation: Hypothetical Screening Results

Cell LineTissue of Origin% Viability at 10 µM% Viability at 50 µM
MCF-7Breast Cancer98.2%95.4%
A549Lung Cancer95.1%92.3%
HCT116Colon Cancer45.6% 15.2%
U87Glioblastoma92.7%89.1%

In this hypothetical result, the compound shows selective activity against the HCT116 colon cancer cell line, which would be prioritized for further investigation.

Phase 2: Hit Confirmation and Potency Determination

Scientific Rationale: An initial "hit" from a primary screen must be rigorously confirmed. This involves generating a full dose-response curve to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This quantitative metric is essential for comparing the compound to alternatives and for guiding further optimization.

Dose-Response Analysis

Experimental Protocol: IC₅₀ Determination

  • Cell Plating: Plate the "hit" cell line (e.g., HCT116) in 96-well plates as described previously.

  • Fine-Grained Titration: Prepare a more detailed serial dilution series of the compound, typically a 10-point curve with 2-fold or 3-fold dilutions centered around the estimated effective concentration from the primary screen (e.g., ranging from 100 µM down to 0.05 µM).

  • Treatment and Incubation: Follow the same treatment, incubation, and MTT assay procedure as in Phase 1.

  • Data Analysis:

    • Normalize the data with the vehicle control as 100% viability and a "no cells" or high-concentration positive control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the IC₅₀ value.

Data Presentation: Comparative Potency

CompoundTarget Cell LineIC₅₀ (µM)
This compound HCT1168.5 µM
5-Fluorouracil (Standard of Care)HCT1162.1 µM
Structurally Similar but Inactive AnalogHCT116> 100 µM

This table allows for a direct comparison of the test compound's potency against a relevant clinical standard and a negative control.

Phase 3: Mechanism of Action (MoA) Elucidation

Scientific Rationale: Understanding how a compound works is critical for its development. Based on the benzimidazole scaffold, which is common in kinase inhibitors, a logical next step is to investigate whether the compound inhibits protein kinases that are known to be dysregulated in the target cell line (HCT116). For example, many colorectal cancers have mutations in the KRAS/BRAF/MEK/ERK signaling pathway.

Kinase Inhibition Profiling

A commercially available kinase profiling service can rapidly screen the compound against a large panel of kinases to identify potential targets. Alternatively, a targeted in-house assay can be developed.

Experimental Workflow: MoA Investigation

G A Confirmed Hit (IC50 = 8.5 µM in HCT116) B Hypothesis Generation: Benzimidazole scaffold suggests kinase inhibition. A->B Rationale C Broad Kinase Panel Screen (e.g., 400+ kinases) B->C Experimental Step D Identify Specific Kinase Hits (e.g., >90% inhibition at 10 µM) C->D Data Analysis E In Vitro Kinase Assay: Determine IC50 for top hit (e.g., MEK1) D->E Validation F Cellular Target Engagement Assay: Western Blot for p-ERK levels D->F Cellular Context G Validated MoA: Compound inhibits MEK1 kinase activity in cells. E->G F->G G A Lead Compound (IC50 = 8.5 µM) D Test Analogs in HCT116 Viability Assay A->D B Analog 1: Remove -OH group B->D C Analog 2: Remove N-Methyl group C->D E Result: Analog 1 IC50 > 100 µM D->E F Result: Analog 2 IC50 = 50 µM D->F G Conclusion: -OH group is critical for activity. N-Methyl group contributes to potency. E->G F->G

Caption: A simple workflow for establishing initial Structure-Activity Relationships (SAR).

Conclusion and Future Directions

This guide has outlined a systematic, four-phase approach to validate the biological activity of this compound. By following this workflow—from confirming compound integrity to broad screening, hit validation, MoA studies, and comparative analysis—researchers can build a robust data package.

Based on the hypothetical results presented, the compound emerges as a moderately potent inhibitor of colon cancer cell growth, potentially acting through the inhibition of the MEK1 kinase. While its potency does not yet exceed the standard of care, its distinct chemical structure warrants further investigation. Future work should focus on medicinal chemistry efforts to improve potency based on the initial SAR, comprehensive selectivity profiling to assess off-target effects, and eventual progression to in vivo animal models to evaluate efficacy and pharmacokinetics.

References

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). Overcoming issues with assay artifacts. Future Medicinal Chemistry. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • Cancer Genome Atlas Network. (2012). Comprehensive molecular characterization of human colon and rectal cancer. Nature. Available at: [Link]

A Researcher's Guide to the Structure-Activity Relationship of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This guide delves into the prospective structure-activity relationship (SAR) of a specific benzimidazole derivative, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. While direct and extensive SAR studies on this particular molecule are not widely published, we can extrapolate from the vast body of research on analogous compounds to build a predictive framework for its biological activity and guide future drug discovery efforts.

This document will serve as a comparative guide for researchers, scientists, and drug development professionals, offering insights into the potential impact of structural modifications on the biological efficacy of this compound class. We will explore the key structural motifs, propose hypotheses for optimizing activity, and provide detailed experimental protocols to validate these predictions.

Postulated Biological Activities and Key Structural Features

Based on the activities of structurally related 2-aminobenzimidazoles, we can hypothesize that this compound could exhibit a range of biological effects, including but not limited to:

  • Anti-inflammatory Activity: Many 2-aminobenzimidazole derivatives are known to inhibit key inflammatory mediators.[3]

  • Antimicrobial Properties: The 2-aminobenzimidazole core is a common feature in compounds with antibacterial and antifungal activity.[1][4]

  • Anticancer Efficacy: Certain benzimidazole derivatives have shown promise as anticancer agents, often by interacting with DNA or inhibiting key enzymes.[4][6]

  • Neuroprotective Effects: Recent studies have highlighted the potential of benzimidazole derivatives in mitigating neurodegenerative processes.[5]

The core structure of this compound presents several key features that are ripe for modification to explore and optimize these potential activities:

  • The Benzimidazole Core: The aromatic ring system itself can be substituted to modulate electronic and steric properties.

  • The N1-Methyl Group: This substitution influences the compound's lipophilicity and potential for hydrogen bonding.

  • The 2-Aminoethanol Side Chain: This chain provides opportunities for altering polarity, hydrogen bonding capacity, and overall molecular shape.

Structure-Activity Relationship (SAR) Analysis: A Predictive Approach

The following sections will dissect the potential SAR of this compound by examining each key structural component. These predictions are based on established principles from related benzimidazole series.

Modifications of the Benzimidazole Ring

Substitutions on the benzene portion of the benzimidazole nucleus can significantly impact biological activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) at positions 4, 5, 6, or 7 can alter the electronic distribution of the entire molecule. This can affect binding to biological targets and metabolic stability. For instance, in some series of anti-inflammatory benzimidazoles, fluoro substitutions have been shown to enhance inhibitory activity.[3]

  • Steric Bulk: The size and shape of substituents on the benzimidazole ring can influence target binding. Bulky groups may either enhance binding through favorable steric interactions or cause steric hindrance, thereby reducing activity.

The Significance of the N1-Substituent

The methyl group at the N1 position of the imidazole ring is a critical determinant of the molecule's properties.

  • Impact on Lipophilicity and Solubility: Replacing the N1-methyl group with other alkyl chains (e.g., ethyl, propyl) or more complex moieties will alter the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.

  • Hydrogen Bonding: The absence of a proton at N1 (due to methylation) prevents it from acting as a hydrogen bond donor. Synthesizing analogs with a free N-H at this position could introduce new hydrogen bonding interactions with a target, potentially increasing affinity.

Exploring the 2-Aminoethanol Side Chain

The 2-aminoethanol moiety at the 2-position is a key feature that can be extensively modified.

  • Role of the Hydroxyl Group: The terminal hydroxyl group is a potential hydrogen bond donor and acceptor. Esterification or etherification of this group would alter its polarity and hydrogen bonding capacity. Converting it to a carboxylic acid or an amide could introduce new interactions and significantly change the compound's physicochemical properties.

  • Length and Rigidity of the Linker: The length of the ethyl chain can be varied to probe the optimal distance between the benzimidazole core and the terminal functional group for target binding. Introducing conformational rigidity, for example, by incorporating a cyclic structure, could lock the side chain in a more favorable conformation for binding.

  • The Amino Linker: The secondary amine is also a key interaction point. N-alkylation or acylation would change its basicity and hydrogen bonding potential. In some 2-aminobenzimidazole series, the nature of the linker between the benzimidazole core and other aromatic groups has been shown to be crucial for activity.[3]

Comparative Performance and Supporting Data (Hypothetical)

To illustrate the potential impact of the proposed modifications, the following table presents hypothetical experimental data for a series of analogs. This data is for illustrative purposes and would need to be confirmed through rigorous experimental evaluation.

Compound IDModificationPredicted Biological Activity (IC50, µM)Rationale for Predicted Change in Activity
LEAD-001 This compound10Baseline compound.
ANALOG-A1 5-Chloro substitution on benzimidazole ring2.5Electron-withdrawing group may enhance binding affinity.
ANALOG-A2 5-Methoxy substitution on benzimidazole ring15Electron-donating group may be less favorable for this target.
ANALOG-B1 N1-H (demethylated)5Potential for additional hydrogen bonding at N1.
ANALOG-B2 N1-Ethyl substitution8Modest change in lipophilicity, potentially minor impact on activity.
ANALOG-C1 Hydroxyl group converted to methoxy ether20Loss of hydrogen bonding capability from the hydroxyl group.
ANALOG-C2 Amino linker N-acetylated50Increased steric bulk and loss of hydrogen bond donor may be detrimental.

Experimental Protocols for SAR Validation

To empirically validate the hypothetical SAR outlined above, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthesis of this compound Analogs

A common synthetic route to this class of compounds involves the condensation of a substituted o-phenylenediamine with a suitable reagent to introduce the 2-aminoethanol side chain.

Step-by-Step Methodology:

  • Synthesis of the Substituted Benzimidazole Core:

    • React a substituted o-phenylenediamine with cyanogen bromide to form the corresponding 2-aminobenzimidazole.

    • For N1-substituted analogs, perform N-alkylation using an appropriate alkyl halide in the presence of a base.

  • Introduction of the Side Chain:

    • Couple the 2-aminobenzimidazole with a suitable electrophile, such as 2-bromoethanol, under basic conditions to yield the desired 2-(benzimidazol-2-ylamino)-ethanol derivative.

  • Purification and Characterization:

    • Purify the final compounds using column chromatography or recrystallization.

    • Characterize the structure and purity of all synthesized compounds using NMR, mass spectrometry, and elemental analysis.[4]

In Vitro Biological Assays

The choice of biological assays will depend on the hypothesized biological activity. Below are example protocols for anti-inflammatory and antimicrobial screening.

A. Anti-inflammatory Activity Assay (e.g., TNF-α Inhibition in LPS-stimulated Macrophages):

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the synthesized benzimidazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.

  • Quantification of TNF-α: Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which it inhibits 50% of TNF-α production.

B. Antimicrobial Activity Assay (e.g., Minimum Inhibitory Concentration - MIC):

  • Bacterial Strains: Use standard strains of bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Broth Microdilution Method: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

SAR_Hypothesis cluster_Core This compound cluster_Modifications Structural Modifications cluster_Outcome Predicted Outcome Core Benzimidazole Core Ring_Sub Ring Substitution (e.g., -Cl, -OCH3) Core->Ring_Sub N1_Me N1-Methyl N1_Sub N1-Substitution (e.g., -H, -Et) N1_Me->N1_Sub Side_Chain 2-Aminoethanol Side Chain Side_Chain_Mod Side Chain Modification (e.g., ether, amide) Side_Chain->Side_Chain_Mod Activity Modulated Biological Activity Ring_Sub->Activity N1_Sub->Activity Side_Chain_Mod->Activity

Caption: Hypothetical SAR for this compound.

Experimental_Workflow start Hypothesize SAR synthesis Synthesize Analogs start->synthesis purification Purify and Characterize synthesis->purification bio_assay Perform Biological Assays (e.g., Anti-inflammatory, Antimicrobial) purification->bio_assay data_analysis Analyze Data (IC50, MIC) bio_assay->data_analysis sar_elucidation Elucidate SAR data_analysis->sar_elucidation

Caption: Workflow for the experimental validation of SAR.

Conclusion

While the specific structure-activity relationship of this compound is yet to be fully elucidated in the public domain, a wealth of information from related benzimidazole analogs provides a strong foundation for predictive SAR studies. By systematically modifying the benzimidazole core, the N1-substituent, and the 2-aminoethanol side chain, researchers can probe the key determinants of biological activity. The experimental protocols outlined in this guide offer a clear path forward for validating these hypotheses and potentially uncovering novel therapeutic agents. This predictive and systematic approach is fundamental to modern drug discovery and will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. (n.d.).
  • QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa - NIH. (n.d.).
  • SAR of 2-amino-benzimidazole derivatives - ResearchGate. (n.d.).
  • QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa - SciSpace. (2009, April 17).
  • (PDF) QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa - ResearchGate. (2025, October 16).
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.).
  • Synthesis and biological profile of substituted benzimidazoles - PMC. (2018, December 1).
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - ResearchGate. (2025, August 10).
  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC. (n.d.).
  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking - Der Pharma Chemica. (n.d.).
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (2022, January 10).
  • Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC. (2022, September 20).
  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed. (2021, February 3).
  • Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed. (n.d.).

Sources

A Comparative Guide to the In-Vivo Efficacy of 2-Aminobenzimidazole Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzimidazole scaffold, particularly 2-aminobenzimidazole derivatives, has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vivo efficacy of various 2-aminobenzimidazole derivatives across different therapeutic areas, offering insights into their potential and the experimental methodologies used for their evaluation. While direct in vivo efficacy data for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is not extensively available in the public domain, this guide will leverage data from structurally and functionally related compounds to project its potential and outline a robust strategy for its preclinical development.

The Therapeutic Potential of 2-Aminobenzimidazoles: A Diverse Pharmacological Profile

The 2-aminobenzimidazole core is a versatile pharmacophore that has been successfully exploited to develop agents for a range of diseases. These compounds have shown promise in targeting infectious diseases, metabolic disorders, neurodegenerative conditions, and more. The substituents on the benzimidazole ring and the amino group play a crucial role in determining the specific biological activity and pharmacokinetic properties of these molecules.

Comparative In-Vivo Efficacy Across Therapeutic Areas

The following table summarizes the in vivo efficacy data for several 2-aminobenzimidazole derivatives, providing a comparative perspective on their performance in various animal models.

Therapeutic AreaCompound Class/ExampleAnimal ModelKey Efficacy FindingsReference
Leishmaniasis N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)BALB/c mice with cutaneous leishmaniasis (L. mexicana)71% reduction in parasite load compared to control.[1]
2-aminobenzimidazole derivatives (Compounds 29 and 39)Acute visceral leishmaniasis mouse model (L. infantum)Lack of efficacy, possibly due to poor systemic exposure and safety profile, despite good in vitro potency.[2][3]
Diabetes 2-aminobenzimidazole with para-aminobenzoic acidWistar Albino ratsDemonstrated dipeptidyl peptidase-IV (DPP-IV) inhibitor activity.[4]
Hyperlipidemia Benzimidazole propyl carboxamide benzophenone derivativesTriton WR-1339 induced hyperlipidemic ratsSignificant reduction in plasma triglyceride levels.[5]
Alzheimer's Disease N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159)Scopolamine-induced amnesia mouse modelFavorable pharmacokinetics and significant improvement in non-spatial memory.[6]
Bacterial Biofilms 5,6-dimethyl 2-aminobenzimidazole (21)Pseudomonas aeruginosa biofilm modelPotent inhibition and dispersion of biofilms. In vivo efficacy data not detailed but strong in vitro results suggest potential.[7]
Neuroprotection Novel 1H-benzo[d]imidazolesCLN3 patient-derived induced pluripotent stem cell (iPSC) modelEnhanced protective effects compared to parent compounds, preventing formation of toxic metabolites. In vivo studies pending.[8]

Proposed Mechanism of Action for this compound

Based on the diverse activities of related compounds, this compound could potentially act through various mechanisms. For instance, in an infectious disease context like leishmaniasis, it might inhibit essential parasitic enzymes, such as arginase, leading to parasite death[1]. The ethanolamine side chain could influence its solubility and ability to interact with specific biological targets.

Proposed_MOA Compound This compound Target Potential Target (e.g., Parasitic Enzyme, Bacterial Quorum Sensing Protein, Kinase) Compound->Target Binds to Pathway Inhibition of Signaling Pathway or Metabolic Process Target->Pathway Modulates Effect Therapeutic Effect (e.g., Anti-parasitic, Anti-bacterial, Neuroprotection) Pathway->Effect Leads to

Caption: Proposed Mechanism of Action for this compound.

Experimental Protocols for In-Vivo Efficacy Assessment

To rigorously evaluate the in vivo efficacy of this compound, a systematic, multi-step experimental approach is necessary. The following protocols are adapted from established methodologies for related compounds.

Animal Model Selection and Rationale

The choice of animal model is critical and depends on the therapeutic area of interest. For an initial broad screening, a rodent model is typically used. For instance, to assess anti-leishmanial activity, BALB/c mice are a standard model for both cutaneous and visceral leishmaniasis[1]. For metabolic disorders, Wistar or Sprague-Dawley rats are commonly employed[4][5].

Step-by-Step Protocol for an In-Vivo Efficacy Study in a Leishmaniasis Mouse Model

This protocol outlines a typical efficacy study for a compound against cutaneous leishmaniasis.

  • Animal Acclimatization: BALB/c mice (6-8 weeks old) are acclimatized for at least one week before the experiment.

  • Infection: Mice are infected with Leishmania mexicana promastigotes in the footpad.

  • Treatment Initiation: Once lesions are established (typically 3-4 weeks post-infection), treatment commences.

  • Dosing and Administration: The test compound, this compound, is formulated in a suitable vehicle and administered via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (e.g., a known anti-leishmanial drug) are included. Dosing is typically performed daily for a specified period (e.g., 2-4 weeks).

  • Monitoring: Lesion size is measured regularly (e.g., twice weekly) using a caliper. Animal weight and general health are also monitored.

  • Endpoint Analysis: At the end of the treatment period, the parasite burden in the infected footpad and draining lymph nodes is quantified using methods such as limiting dilution assay or quantitative PCR.

  • Data Analysis: Statistical analysis is performed to compare the lesion size and parasite load between the treated, vehicle control, and positive control groups.

In_Vivo_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Acclimatization Animal Acclimatization Infection Infection with Pathogen Acclimatization->Infection Lesion Lesion Development Infection->Lesion Grouping Randomization into Groups (Vehicle, Test Compound, Positive Control) Lesion->Grouping Dosing Daily Dosing Grouping->Dosing Monitoring Regular Monitoring (Lesion Size, Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Parasite Burden Quantification) Monitoring->Endpoint Data Data Analysis Endpoint->Data Conclusion Conclusion on Efficacy Data->Conclusion

Caption: General workflow for an in-vivo efficacy study.

Pharmacokinetic and Toxicological Considerations

A critical aspect of in vivo studies is the assessment of the compound's pharmacokinetic (PK) and toxicological profile. As observed with some 2-aminobenzimidazole derivatives, poor systemic exposure can lead to a lack of efficacy despite high in vitro potency[2][3]. Therefore, early PK studies to determine bioavailability, plasma concentration, and half-life are essential. Preliminary toxicology studies are also crucial to establish a safe dose range for efficacy studies.

Conclusion and Future Directions

The 2-aminobenzimidazole scaffold represents a highly promising starting point for the development of novel therapeutics. The in vivo efficacy of derivatives has been demonstrated in various disease models, although challenges related to pharmacokinetics and safety remain. For this compound, a systematic evaluation of its in vivo efficacy, guided by the principles and protocols outlined in this guide, is warranted. Future research should focus on optimizing the structure to enhance both potency and drug-like properties, ultimately translating the promise of this chemical class into clinically effective treatments.

References

  • de M. N. L. e Souza, A., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009196. [Link]

  • National Center for Biotechnology Information. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. [Link]

  • Sunil, S., Smith, A. G. D. A., & Mathan, S. (2020). Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. Current Bioactive Compounds, 16(5), 696-702. [Link]

  • Al-Hiari, Y. M., et al. (2015). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 63(11), 911-916. [Link]

  • Blackledge, M. S., et al. (2013). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy, 57(9), 4247-4256. [Link]

  • O'Loughlin, K. A., et al. (2021). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience, 12(17), 3229-3238. [Link]

  • Sánchez-Tejeda, G., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 29(1), 253. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2023). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 167, 115593. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical analysis of cross-reactivity for the compound 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. We will explore the principles behind cross-reactivity, compare orthogonal analytical techniques for its assessment, and provide detailed, field-proven protocols. Our focus is not just on the "how," but the critical "why" behind each step, ensuring a robust and self-validating analytical approach.

Introduction: The Imperative of Specificity in Bioanalysis

This guide will present a comparative analysis of two gold-standard techniques for evaluating cross-reactivity: the high-throughput competitive enzyme-linked immunosorbent assay (ELISA) and the highly specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Understanding the Molecular Basis of Cross-Reactivity

Cross-reactivity in immunoassays is fundamentally a function of the antibody's binding specificity. An antibody's paratope recognizes a specific three-dimensional shape and charge distribution on an antigen, known as an epitope.[3] Structural analogs of the target analyte may present epitopes that are sufficiently similar to be recognized by the antibody, leading to a cross-reactive signal. The degree of cross-reactivity is influenced by the structural homology between the target analyte and the analog.

For this compound, key structural features that can influence antibody recognition include:

  • The methylated benzimidazole core.

  • The amino-ethanol side chain.

  • The position and nature of substituents on the benzimidazole ring.

To thoroughly assess cross-reactivity, a panel of structurally related compounds should be tested. For this guide, we will consider the following potential cross-reactants:

  • Analog 1: 2-(1H-Benzoimidazol-2-ylamino)-ethanol: Lacks the methyl group on the benzimidazole nitrogen.

  • Analog 2: 2-Amino-1-methyl-1H-benzimidazole: Lacks the ethanolamine side chain.[4]

  • Analog 3: 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol: Features a propanol instead of an ethanol side chain.

  • Analog 4: 2-(Ethylamino)-ethanol: Lacks the benzimidazole moiety.

Comparative Analysis of Cross-Reactivity Assessment Methods

A multi-faceted approach is essential for a comprehensive cross-reactivity analysis. We will compare a ligand-binding assay (Competitive ELISA) with a chromatographic method (HPLC-MS/MS).

Competitive ELISA: A High-Throughput Screening Tool

Competitive ELISA is a powerful technique for screening a large number of compounds for potential cross-reactivity.[2] The principle relies on the competition between the target analyte (or a cross-reactant) and a labeled version of the analyte for a limited number of antibody binding sites.[5] Higher concentrations of the analyte or a potent cross-reactant in a sample will result in less labeled analyte binding to the antibody, leading to a weaker signal. The signal intensity is therefore inversely proportional to the concentration of the target analyte.[5]

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Coat plate with capture antibody p2 Block non-specific binding sites p1->p2 p3 Prepare serial dilutions of target analyte and analogs p2->p3 a1 Add analyte/analog dilutions and enzyme-labeled analyte to wells p3->a1 a2 Incubate to allow competition a1->a2 a3 Wash to remove unbound reagents a2->a3 a4 Add substrate a3->a4 a5 Incubate for color development a4->a5 a6 Stop reaction a5->a6 d1 Measure absorbance at 450 nm a6->d1 d2 Generate standard curve for target analyte d1->d2 d3 Determine IC50 for target analyte and analogs d2->d3 d4 Calculate % Cross-Reactivity d3->d4

Caption: Workflow for competitive ELISA cross-reactivity assessment.

HPLC-MS/MS: The Gold Standard for Specificity and Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled specificity and is considered the confirmatory method for cross-reactivity analysis.[6] This technique physically separates the target analyte from its structural analogs based on their physicochemical properties (e.g., polarity, size) before detection by the mass spectrometer. The mass spectrometer then identifies and quantifies the compounds based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Prepare standard solutions of target analyte and analogs sp2 Spike matrix with known concentrations of analyte and analogs sp1->sp2 sp3 Extract analytes from matrix sp2->sp3 lc1 Inject sample onto HPLC column sp3->lc1 lc2 Chromatographic separation of analyte and analogs lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Mass analysis (MS1) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Fragment ion analysis (MS2) ms3->ms4 dp1 Generate chromatograms for specific MRM transitions ms4->dp1 dp2 Integrate peak areas dp1->dp2 dp3 Generate calibration curves dp2->dp3 dp4 Quantify analyte and analogs dp3->dp4

Caption: Workflow for HPLC-MS/MS cross-reactivity assessment.

Experimental Data and Interpretation

The following tables present illustrative data from our comparative cross-reactivity analysis.

Competitive ELISA Results

The cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100

where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound (Target) 10.0 100%
Analog 1: 2-(1H-Benzoimidazol-2-ylamino)-ethanol50.020%
Analog 2: 2-Amino-1-methyl-1H-benzimidazole500.02%
Analog 3: 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol25.040%
Analog 4: 2-(Ethylamino)-ethanol>10,000<0.1%

Interpretation: The ELISA results indicate significant cross-reactivity with Analog 3 (40%) and Analog 1 (20%), which are structurally very similar to the target analyte. Analog 2 shows minimal cross-reactivity, and Analog 4, which lacks the benzimidazole core, is essentially non-reactive. This highlights the antibody's specificity for the substituted benzimidazole ethanolamine structure.

HPLC-MS/MS Results

This method provides a direct measure of specificity by chromatographically separating the compounds.

CompoundRetention Time (min)MRM Transition (m/z)
This compound (Target) 4.2 192.1 -> 132.1
Analog 1: 2-(1H-Benzoimidazol-2-ylamino)-ethanol3.8178.1 -> 132.1
Analog 2: 2-Amino-1-methyl-1H-benzimidazole5.1148.1 -> 91.1
Analog 3: 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol4.5206.1 -> 132.1
Analog 4: 2-(Ethylamino)-ethanol1.590.1 -> 44.1

Interpretation: The HPLC-MS/MS method successfully separates all analogs from the target analyte, as indicated by their distinct retention times. The unique Multiple Reaction Monitoring (MRM) transitions for each compound provide an additional layer of specificity. This confirms that while the immunoassay shows cross-reactivity, a properly developed HPLC-MS/MS method can unequivocally distinguish and quantify the target analyte in the presence of these analogs.

Detailed Experimental Protocols

To ensure scientific integrity, the following detailed protocols are provided. These protocols should be validated according to ICH and FDA guidelines.[7][8][9]

Competitive ELISA Protocol
  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound, diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.[5]

  • Washing: Repeat the washing step.

  • Competition: Add serial dilutions of the target analyte and each analog to the wells, followed immediately by a fixed concentration of enzyme-labeled this compound. Incubate for 1-2 hours at room temperature.[11]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

HPLC-MS/MS Protocol
  • Sample Preparation:

    • Prepare stock solutions of the target analyte and each analog in a suitable solvent (e.g., methanol).

    • Create a mixed standard solution containing all compounds.

    • Spike the appropriate matrix (e.g., plasma, urine) with the mixed standard solution to create calibration standards and quality control samples.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As listed in Table 2. Optimize collision energies for each transition.

    • Source Parameters: Optimize gas flows, temperature, and voltages for the specific instrument.

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Generate a calibration curve for the target analyte and each cross-reactant by plotting peak area against concentration.

    • Quantify the concentration of each compound in unknown samples using the respective calibration curves.

Conclusion and Recommendations

This guide demonstrates a robust, dual-pronged approach to assessing the cross-reactivity of this compound.

  • Competitive ELISA serves as an excellent high-throughput screening tool to identify potential cross-reactants. It is crucial for initial antibody characterization and for understanding the broader specificity profile. However, any significant cross-reactivity observed must be further investigated.

  • HPLC-MS/MS is the definitive method for confirming specificity and for accurate quantification in the presence of structural analogs. Its ability to physically separate compounds before detection provides a level of confidence that immunoassays alone cannot achieve.

For researchers and drug development professionals, it is imperative to employ an orthogonal analytical approach to cross-reactivity assessment. Relying solely on immunoassay data can be misleading. By combining the strengths of both competitive ELISA and HPLC-MS/MS, a comprehensive and trustworthy understanding of an assay's specificity can be achieved, ensuring the integrity and validity of your scientific findings.

References

  • Ansari, K. F., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(5), 2294-2299.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • El-Hage, S., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(15), 4933.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • MOLBASE. (n.d.). 2-[(1H-benzimidazol-2-ylmethyl)-amino]-ethanol. Retrieved from [Link]

  • Chen, Y., Wu, S., & Yang, Q. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 6597363.
  • Witt, M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Immunological Cross-Reactivity. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Academic Journals. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemonchus contortus. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021).
  • PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. Retrieved from [Link]

  • Antifungal compounds. (n.d.). HPLC method for separating enantiomers of imidazole derivatives. Retrieved from [Link]

  • Regulations.gov. (2018). Incompatibilities with FDA validation procedures (Bioanalytical Method Validation, 21-May-2018). Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-[[3-(1~{h}-Benzimidazol-2-Ylamino)propylamino]methyl]-4,6-Bis(Chloranyl)indol-1-Yl]ethanol. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]

  • PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(25), 7247–7260.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]

Sources

A Comparative Analysis of 2-Aminobenzimidazoles and Standard of Care Treatments for Leishmaniasis

Author: BenchChem Technical Support Team. Date: January 2026

A note on the scope of this guide: Direct experimental data for the specific compound, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, is not available in the current body of scientific literature. Therefore, this guide will conduct a comparative analysis of the broader class of 2-aminobenzimidazoles, for which anti-leishmanial activity has been reported, against the current standard of care drugs for leishmaniasis. The title compound will be used as a representative structure of this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Therapeutic Challenge: Leishmaniasis

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus.[1][2] The disease manifests in several forms, with the most severe being visceral leishmaniasis, which is fatal if left untreated.[3] Current treatment options are limited by factors such as toxicity, long treatment durations, and the emergence of drug resistance.[1][3] This necessitates the exploration of novel chemical scaffolds for the development of safer and more effective anti-leishmanial drugs. The 2-aminobenzimidazole core has emerged as a promising starting point in this search.[1]

Standard of Care Drugs for Leishmaniasis

The primary drugs used to treat leishmaniasis include pentavalent antimonials, amphotericin B (particularly the liposomal formulation), miltefosine, and paromomycin.[4][5]

DrugMechanism of ActionAdministrationKey Limitations
Liposomal Amphotericin B Binds to ergosterol in the parasite's cell membrane, forming pores that lead to cell death.[6][7][8]IntravenousHigh cost, potential for infusion-related reactions.[9]
Miltefosine Disrupts lipid metabolism and membrane integrity of the parasite, inducing apoptosis-like cell death.[10][11][12]OralTeratogenic, gastrointestinal side effects, potential for resistance.[5]
Paromomycin An aminoglycoside antibiotic that inhibits protein synthesis in the parasite.[13]Intramuscular or TopicalParenteral administration required for systemic disease, potential for ototoxicity and nephrotoxicity.[9][13]
Pentavalent Antimonials Traditional treatment, though the exact mechanism is not fully elucidated.[4]Intravenous or IntramuscularSignificant cardiotoxicity and growing resistance.[4]

The Potential of 2-Aminobenzimidazoles as Anti-leishmanial Agents

Recent drug discovery efforts have identified the 2-aminobenzimidazole scaffold as a promising starting point for the development of new anti-leishmanial drugs.[1] A high-throughput screening of a large compound library against Leishmania infantum identified a 2-aminobenzimidazole derivative with moderate potency.[1][2] Subsequent optimization efforts led to the synthesis of analogs with improved in vitro efficacy.[1]

Comparative In Vitro Efficacy

While data for this compound is unavailable, studies on related 2-aminobenzimidazole derivatives have shown promising results against Leishmania parasites. For instance, in one study, optimized analogs demonstrated sub-micromolar to low micromolar IC50 values against L. infantum.[14]

Compound/DrugTarget OrganismIn Vitro IC50 (µM)Reference
2-Aminobenzimidazole Derivative (Compound 39) L. infantum0.5
2-Aminobenzimidazole Derivative (Compound 29) L. infantum4.1[14]
Miltefosine L. mexicana and L. braziliensis15.34
Amphotericin B L. donovani~0.3 (inhibitory concentration)[7]

It is important to note that direct comparison of IC50 values across different studies and Leishmania species should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of 2-Aminobenzimidazole Derivatives

The synthesis of 2-aminobenzimidazole derivatives typically involves a multi-step process. A general approach is outlined below, based on reported methodologies.[1][15]

Step 1: Formation of the Benzimidazole Core

  • React o-phenylenediamine with cyanogen bromide in a suitable solvent (e.g., methanol) under heating.

  • The reaction mixture is then neutralized to precipitate the 2-aminobenzimidazole core.

Step 2: N-Alkylation and Further Functionalization

  • The core structure can be further modified by N-alkylation using an appropriate alkyl halide in the presence of a base (e.g., potassium carbonate).

  • Subsequent reactions, such as amide coupling or reductive amination, can be employed to introduce further diversity to the molecule.

Synthesis_Workflow OPD o-Phenylenediamine Core 2-Aminobenzimidazole Core OPD->Core Reaction CNBr Cyanogen Bromide CNBr->Core Reaction N_Alkylated N-Alkylated Intermediate Core->N_Alkylated N-Alkylation AlkylHalide Alkyl Halide AlkylHalide->N_Alkylated N-Alkylation FinalProduct Final 2-Aminobenzimidazole Derivative N_Alkylated->FinalProduct Further Functionalization

Caption: Generalized synthetic workflow for 2-aminobenzimidazole derivatives.

In Vitro Anti-leishmanial Activity Assay

The following is a generalized protocol for assessing the in vitro activity of compounds against Leishmania amastigotes.

  • Cell Culture: Culture host cells (e.g., murine macrophages) in appropriate media.

  • Infection: Infect the host cells with Leishmania promastigotes, which will differentiate into amastigotes within the host cells.

  • Compound Treatment: Add serial dilutions of the test compounds and standard drugs to the infected cell cultures.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Quantification: Determine the number of viable amastigotes per host cell using microscopy and staining (e.g., Giemsa stain).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

InVitro_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis HostCells Culture Host Cells Infection Infect with Leishmania HostCells->Infection AddCompounds Add Test Compounds Infection->AddCompounds Incubate Incubate AddCompounds->Incubate Quantify Quantify Amastigotes Incubate->Quantify CalculateIC50 Calculate IC50 Quantify->CalculateIC50

Caption: Workflow for in vitro anti-leishmanial activity testing.

In Vivo Studies and Challenges

While some 2-aminobenzimidazole derivatives have shown promising in vitro activity, translating this to in vivo efficacy has been challenging. In a study with two lead compounds, despite good in vitro potency, they showed a lack of efficacy in a mouse model of visceral leishmaniasis, potentially due to poor exposure.[14] This highlights the critical importance of optimizing the pharmacokinetic properties of this class of compounds.

Future Directions and Conclusion

The 2-aminobenzimidazole scaffold remains a promising area for the discovery of novel anti-leishmanial drugs. The initial findings of potent in vitro activity are encouraging. However, significant medicinal chemistry efforts are required to improve the in vivo properties of these compounds, particularly their pharmacokinetic profiles, to achieve efficacy in animal models and, ultimately, in humans.

For a compound like this compound to be considered a viable candidate, it would need to undergo a rigorous preclinical development program, including:

  • In vitro screening: To determine its potency against various Leishmania species and its selectivity over mammalian cells.

  • Pharmacokinetic profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy studies: To evaluate its activity in relevant animal models of leishmaniasis.

  • Toxicology studies: To determine its safety profile.

References

  • Dorlo, T. P. C., Balasegaram, M., Beijnen, J. H., & de Vries, P. J. (2012). Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis. Journal of Antimicrobial Chemotherapy, 67(11), 2576–2597. [Link]

  • Wikipedia contributors. (2023, December 29). Miltefosine. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Medscape. (2024, October 23). Leishmaniasis Medication. Medscape. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Miltefosine? Patsnap Synapse. [Link]

  • Pinto-Martinez, A. K., Rodriguez-Durán, J., Serrano-Martin, X., Hernandez-Rodriguez, V., & Benaim, G. (2018). Mechanism of action of miltefosine on Leishmania donovani involves the impairment of acidocalcisome function and the activation of the sphingosine-dependent plasma membrane Ca2+ channel. Antimicrobial Agents and Chemotherapy, 62(5), e02277-17. [Link]

  • Pharmacology of Miltefosine ; Mechanism of action, Uses, Effects, Pharmacokinetics. (2025, April 30). YouTube. [Link]

  • Centers for Disease Control and Prevention. (2024, March 13). Clinical Care of Leishmaniasis. CDC. [Link]

  • Médecins Sans Frontières. (n.d.). Leishmaniases. MSF Medical Guidelines. [Link]

  • de Oliveira, J. A. C., et al. (2022). Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations. Pharmaceutics, 15(1), 89. [Link]

  • Ferreira, R. A. A., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLOS Neglected Tropical Diseases, 15(2), e0009196. [Link]

  • Ferreira, R. A. A., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLOS Neglected Tropical Diseases, 15(2), e0009196. [Link]

  • Medscape. (2024, October 23). Leishmaniasis Treatment & Management. Medscape. [Link]

  • Ferreira, R. A. A., et al. (2021). Synthesis of 2-aminobenzimidazoles Reagents and conditions: a) alkylamine, K2CO3, KF, DMF, 0°C—r.t. ResearchGate. [Link]

  • Yilmaz, A., et al. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Molecules, 28(22), 7549. [Link]

  • Drugs for Neglected Diseases initiative. (n.d.). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. DNDi. [Link]

  • Ferreira, R. A. A., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. Europe PMC. [Link]

  • Al-Abd, A. M., et al. (2015). Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar). Therapeutics and Clinical Risk Management, 11, 1033–1040. [Link]

  • Ghose, A. C., & Bacchi, C. J. (1980). Mechanism of action of amphotericin B on Leishmania donovani promastigotes. The Journal of Protozoology, 27(4), 454–457. [Link]

  • Mbongo, N., et al. (1998). Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes. Antimicrobial Agents and Chemotherapy, 42(2), 352–357. [Link]

  • Aronson, N., et al. (2019). Topical paromomycin for New World cutaneous leishmaniasis. PLOS Neglected Tropical Diseases, 13(5), e0007253. [Link]

  • ResearchGate. (n.d.). Chemical structure and proposed action mechanism of amphotericin B... ResearchGate. [Link]

  • Aronson, N. E., et al. (2016). Diagnosis and Treatment of Leishmaniasis: Clinical Practice Guidelines by the Infectious Diseases Society of America (IDSA) and the American Society of Tropical Medicine and Hygiene (ASTMH). Clinical Infectious Diseases, 63(12), e202–e264. [Link]

  • Sharma, K., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34057–34080. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous pharmacologically active agents.[1][2] Its synthetic accessibility and diverse biological activities have made it a focal point for the development of novel therapeutics.[3][4] This guide provides a comprehensive biological evaluation of a promising subclass: 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol derivatives. We will delve into their synthesis, comparative anticancer and antimicrobial activities, and the mechanistic pathways they likely exploit. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities in oncology and infectious diseases.

Rationale and Synthesis Strategy

The 2-aminobenzimidazole core is a key pharmacophore known for its interaction with various biological targets. The incorporation of a 1-methyl group can enhance metabolic stability and modulate binding affinity. Furthermore, the ethanolamine side chain offers a hydroxyl group that can participate in hydrogen bonding with target enzymes or receptors and provides a potential site for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

General Synthesis Protocol:

The synthesis of this compound derivatives typically proceeds through a multi-step reaction sequence. A common approach involves the reaction of 1-methyl-1H-benzo[d]imidazol-2-amine with a suitable electrophile.

Step-by-step Synthesis:

  • Formation of the Benzimidazole Core: The synthesis often starts with the appropriate o-phenylenediamine precursor, which is cyclized to form the benzimidazole ring.[1]

  • N-Methylation: The nitrogen at the 1-position of the benzimidazole ring is methylated, commonly using a methylating agent like methyl iodide in the presence of a base.

  • Introduction of the Amino Group: A 2-amino group is introduced to the benzimidazole scaffold.

  • Addition of the Ethanol Side Chain: The final step involves the reaction of the 2-amino-1-methyl-1H-benzimidazole with 2-chloroethanol or a similar reagent to yield the desired this compound derivative.

Comparative Biological Evaluation: Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including inhibition of tubulin polymerization, DNA topoisomerase inhibition, and induction of apoptosis.[2][4]

Experimental Data:

While a direct comparative study on a series of this compound derivatives is not extensively documented in a single source, we can compile representative data from studies on structurally related benzimidazole derivatives to illustrate their potential. The following table presents hypothetical IC50 values based on published data for similar compounds to guide future research.

Compound IDModification on Ethanol MoietyCell Line: MCF-7 (Breast Cancer) IC50 (µM)Cell Line: A549 (Lung Cancer) IC50 (µM)Cell Line: HCT-116 (Colon Cancer) IC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
BZE-1 Unsubstituted8.512.310.10.9
BZE-2 2-phenyl substitution4.26.85.50.9
BZE-3 2-(4-chlorophenyl) substitution2.13.52.90.9
BZE-4 2-(4-methoxyphenyl) substitution6.79.17.80.9

Note: The data presented are representative values for illustrative purposes and are based on the activities of similar benzimidazole compounds reported in the literature. Actual values for the specified derivatives would require experimental verification.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference drug (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Biological Evaluation: Antimicrobial Activity

Benzimidazole derivatives are also known for their broad-spectrum antimicrobial properties.[5][6] They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria as well as fungi.[5]

Experimental Data:
Compound IDModification on Ethanol MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference Drug (Ciprofloxacin) MIC (µg/mL)Reference Drug (Fluconazole) MIC (µg/mL)
BZE-1 Unsubstituted16326418
BZE-2 2-phenyl substitution8163218
BZE-3 2-(4-chlorophenyl) substitution481618
BZE-4 2-(4-methoxyphenyl) substitution16326418

Note: The data presented are representative values for illustrative purposes and are based on the activities of similar benzimidazole compounds reported in the literature. Actual values for the specified derivatives would require experimental verification.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds and reference drugs

  • 96-well microtiter plates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is intrinsically linked to their chemical structure.[4] Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.

Potential Mechanisms of Action:
  • Anticancer: Benzimidazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] They can also act as topoisomerase inhibitors or intercalate with DNA, disrupting DNA replication and transcription.[2]

  • Antimicrobial: The antimicrobial action can involve the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis.[6][7]

Structure-Activity Relationship (SAR) Insights:

Based on general observations for benzimidazole derivatives, the following SAR can be postulated for the this compound series:

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzimidazole ring often enhances both anticancer and antimicrobial activity.

  • Modification of the Ethanol Side Chain: The hydroxyl group is a key feature for hydrogen bonding. Esterification or etherification of this group can modulate the compound's lipophilicity and cell permeability, which can in turn affect its biological activity. Substitutions on the carbon adjacent to the hydroxyl group can also influence potency.

  • The 1-Methyl Group: This group is important for preventing tautomerization and can influence the compound's interaction with its biological target.

Visualizing the Workflow and Pathways

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship Analysis ic50->sar mic->sar

Caption: Workflow for synthesis and biological evaluation.

Potential Anticancer Mechanisms of Benzimidazole Derivatives

anticancer_mechanisms cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes benzimidazole Benzimidazole Derivatives tubulin Tubulin Polymerization Inhibition benzimidazole->tubulin dna DNA Intercalation/ Topoisomerase Inhibition benzimidazole->dna apoptosis Apoptosis Induction benzimidazole->apoptosis cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest dna->cell_cycle_arrest cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: Potential anticancer mechanisms of action.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse structural modifications make this class of compounds highly attractive for further investigation. Future research should focus on the systematic synthesis of a library of these derivatives with various substitutions on the benzimidazole ring and the ethanol side chain. A comprehensive head-to-head comparison of their biological activities will be instrumental in elucidating a detailed structure-activity relationship, which will, in turn, guide the design of more potent and selective drug candidates. Further mechanistic studies are also warranted to identify the specific molecular targets of the most active compounds.

References

  • Abu-Zied, K. M., et al. (2013). Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1366.
  • Al-Mohammed, H. I., et al. (2020). Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives. Bioorganic Chemistry, 101, 103972.
  • AL-Shabana, D. A. (2018). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 8(1), 154-165.
  • Bagle, S. V., et al. (2022).
  • Chauhan, M., & Kumar, R. (2017). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. International Journal for Innovative Research in Science & Technology, 4(5), 123-130.
  • El-Sayed, N. N. E., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20836-20853.
  • García-García, E., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(22), 6908.
  • Hassan, A. A., et al. (2020). Antibacterial evaluation of some new benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 12(1), 1-8.
  • Hranjec, M., et al. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. European Journal of Medicinal Chemistry, 122, 666-679.
  • Ivanova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39315-39326.
  • Kaur, H., et al. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 350(11), 1700171.
  • Kumar, C. S. A., et al. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 8, 579284.
  • Mohammed, I., et al. (2019). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 11(4), 1-15.
  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.
  • Smole, M. (2023). 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. Smolecule.
  • Tussupbayev, S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(23), 7356.

Sources

A Comparative Guide to Target Validation of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the target validation of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, a promising candidate from the benzimidazole class of compounds known for their broad-spectrum anticancer activities. While numerous 2-substituted benzimidazole derivatives have demonstrated efficacy against various cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116), the specific molecular targets of many, including the subject of this guide, remain to be fully elucidated.[1][2]

This document serves as a methodological playbook, offering a structured approach to identifying and validating the molecular target(s) of this compound. It further details how to objectively compare its performance against other established benzimidazole-based anticancer agents. The experimental strategies outlined herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Part 1: Foundational Strategy for Target Identification

The initial step in validating a novel compound is to identify its molecular target. A multi-pronged approach, combining computational and experimental methods, is recommended to generate a robust list of putative targets.

In Silico Target Prediction

Leveraging computational tools can provide initial hypotheses about the compound's mechanism of action. This can be achieved through:

  • Similarity-Based Approaches: Comparing the chemical structure of this compound to libraries of compounds with known targets.

  • Docking Studies: Virtually screening the compound against a panel of known cancer targets, such as kinases, topoisomerases, or tubulin.

Experimental Target Identification

Experimental approaches are crucial for identifying direct binding partners of the compound within the cellular environment.

  • Affinity Chromatography-Mass Spectrometry: This powerful technique involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[3]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.

Part 2: Experimental Workflows for Target Validation

Once putative targets are identified, a rigorous validation process is essential to confirm their role in the compound's anticancer activity.[4] This involves a combination of genetic and pharmacological approaches.[5]

Target Engagement and Modulation

It is crucial to demonstrate that the compound directly interacts with and modulates the activity of the putative target.

Experimental Protocol: In Vitro Kinase Assay (Hypothetical Target: CDK2)

Given that some benzimidazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), this protocol outlines a hypothetical validation against CDK2.[6]

  • Reagents and Materials: Recombinant human CDK2/Cyclin A2, Histone H1 substrate, ATP, [γ-³²P]ATP, this compound, known CDK2 inhibitor (e.g., Imatinib), kinase buffer, stop solution, phosphocellulose paper, scintillation counter.

  • Procedure: a. Prepare a reaction mixture containing kinase buffer, recombinant CDK2/Cyclin A2, and Histone H1 substrate. b. Add varying concentrations of this compound or the control inhibitor. c. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. d. Incubate at 30°C for a specified time. e. Stop the reaction by adding the stop solution. f. Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP. g. Quantify the incorporation of ³²P into the Histone H1 substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and compare it to the control inhibitor.

Cellular Consequence of Target Modulation

Validating that target modulation by the compound leads to the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is a critical step.

Experimental Protocol: Target Knockdown using siRNA

This protocol assesses whether reducing the expression of the putative target mimics the effect of the compound.

  • Reagents and Materials: Cancer cell line of interest (e.g., HCT-116), siRNA targeting the putative target, non-targeting control siRNA, lipid-based transfection reagent, cell culture medium, reagents for viability assay (e.g., MTT).

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Transfect one set of cells with the target-specific siRNA and another with the control siRNA using a lipid-based transfection reagent. c. After 24-48 hours, confirm target knockdown by Western blot or qPCR. d. Treat a parallel set of untransfected cells with this compound. e. Assess cell viability in all groups using an MTT assay.

  • Data Analysis: Compare the reduction in cell viability in the target knockdown group to the compound-treated group. A similar effect provides strong evidence for target validation.[3]

Signaling Pathway Analysis

Understanding the broader impact of target modulation on cellular signaling pathways provides further validation.

Experimental Protocol: Western Blotting for Downstream Effectors

  • Reagents and Materials: Cancer cells, this compound, lysis buffer, primary antibodies against the putative target and key downstream signaling proteins (and their phosphorylated forms), secondary antibodies, and detection reagents.

  • Procedure: a. Treat cells with the compound for various times. b. Lyse the cells and quantify protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a membrane. d. Probe the membrane with primary antibodies followed by secondary antibodies. e. Visualize and quantify protein bands.

  • Data Analysis: Analyze changes in the expression and phosphorylation status of downstream proteins to confirm the on-target effect of the compound.[3]

Part 3: Comparative Performance Analysis

To establish the therapeutic potential of this compound, its performance must be benchmarked against other relevant compounds.

Comparative In Vitro Anticancer Activity

A direct comparison of the cytotoxic effects of this compound with other 2-substituted benzimidazole derivatives provides a measure of its relative potency.

CompoundCell LineIC50 (µM)
This compound HCT-116Experimental Data
Compound A (e.g., a known benzimidazole-based kinase inhibitor) HCT-116Literature/Experimental Data
Compound B (e.g., a known benzimidazole-based tubulin inhibitor) HCT-116Literature/Experimental Data
Comparative Mechanism of Action Studies

Comparing the effects of different benzimidazole derivatives on key cellular processes can reveal similarities and differences in their mechanisms of action.

AssayThis compoundCompound ACompound B
Cell Cycle Analysis Experimental Data (e.g., G2/M arrest)Experimental DataExperimental Data
Apoptosis Induction (Caspase activity) Experimental DataExperimental DataExperimental Data
Target Kinase Inhibition Experimental Data (IC50)Experimental Data (IC50)Experimental Data
Microtubule Polymerization Experimental DataExperimental DataExperimental Data (IC50)

Part 4: Visualizing the Validation Workflow and Pathways

Clear visual representations of the experimental logic and biological pathways are essential for communicating the validation strategy.

Target_Validation_Workflow cluster_identification Target Identification cluster_validation Target Validation cluster_comparison Comparative Analysis T_ID Putative Target Identification (In Silico & Experimental) T_Engage Target Engagement (e.g., CETSA, In Vitro Assay) T_ID->T_Engage Confirm direct binding T_Mod Target Modulation (e.g., Kinase Assay) T_Engage->T_Mod Assess functional impact Cell_Pheno Cellular Phenotype Correlation (e.g., siRNA Knockdown) T_Mod->Cell_Pheno Link target to cell effect Signal_Path Signaling Pathway Analysis (e.g., Western Blot) Cell_Pheno->Signal_Path Elucidate downstream effects Comp_Potency Comparative Potency (IC50 values) Signal_Path->Comp_Potency Validate and Compare Comp_MOA Comparative Mechanism of Action (Cell-based Assays) Comp_Potency->Comp_MOA

Caption: A streamlined workflow for the identification, validation, and comparative analysis of the molecular target for a novel compound.

Hypothetical_Signaling_Pathway Compound 2-(1-Methyl-1H-benzoimidazol- 2-ylamino)-ethanol Target Putative Target (e.g., CDK2) Compound->Target Inhibition Arrest Cell Cycle Arrest Compound->Arrest Leads to Substrate Target Substrate (e.g., Histone H1) Target->Substrate Phosphorylation Cell_Cycle Cell Cycle Progression P_Substrate Phosphorylated Substrate Substrate->P_Substrate P_Substrate->Cell_Cycle

Caption: Hypothetical signaling pathway illustrating the inhibition of a target kinase, leading to cell cycle arrest.

Conclusion

The target validation of this compound is a critical step in its development as a potential anticancer therapeutic. By employing a systematic and multi-faceted approach as outlined in this guide, researchers can build a strong body of evidence to elucidate its mechanism of action. This rigorous validation process, coupled with a thorough comparative analysis against existing compounds, will be instrumental in determining its novelty and potential for clinical translation.

References

  • Al-Sanea, M. M., et al. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2013). Anticancer and antiangiogenesis activities of novel synthesized 2-substitutedbenzimidazoles molecules. Acta Biochimica Polonica, 60(4), 639-646.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. [Link]

  • MDPI. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals, 16(7), 947. [Link]

  • PubMed. (2021). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 17(10), 1166-1178. [Link]

  • The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. [Link]

  • Alfa Cytology. (n.d.). Target Validation for Cancer Therapy. [Link]

Sources

A Comparative Analysis of 2-Aminoethanol Benzimidazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its versatility allows for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5] This guide provides a comprehensive comparative analysis of 2-aminoethanol benzimidazole analogs, offering insights into their synthesis, biological performance, and the structure-activity relationships that govern their efficacy. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key assays.

I. Synthetic Strategies: Building the Benzimidazole Core

The synthesis of 2-substituted benzimidazole derivatives is a well-established field, with the most common approach involving the cyclization of o-phenylenediamine with various functional groups.[6] For the synthesis of 2-aminoethanol benzimidazole analogs, a logical and efficient pathway involves the reaction of o-phenylenediamines with a suitable ethanolamine derivative.

A plausible synthetic route, adapted from established methods for similar 2-amino substituted benzimidazoles, is the reaction of an appropriately substituted o-phenylenediamine with N-(2-hydroxyethyl)cyanamide. This reaction typically proceeds via a cyclization mechanism, often facilitated by a dehydrating agent or heat. Microwave-assisted synthesis has been shown to be a highly efficient method for preparing benzimidazole derivatives, offering significantly reduced reaction times and increased yields compared to conventional heating.[7]

Conceptual Synthetic Workflow:

cluster_reactants Starting Materials o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction N-(2-hydroxyethyl)cyanamide N-(2-hydroxyethyl)cyanamide N-(2-hydroxyethyl)cyanamide->Reaction Cyclization Cyclization Reaction->Cyclization Heat or Microwave Purification Purification Cyclization->Purification Product 2-Aminoethanol Benzimidazole Analog Purification->Product

Caption: General synthetic pathway for 2-aminoethanol benzimidazole analogs.

II. Comparative Biological Evaluation

The introduction of the 2-aminoethanol moiety can significantly influence the biological activity of the benzimidazole scaffold. Here, we compare the performance of hypothetical 2-aminoethanol benzimidazole analogs against other substituted benzimidazoles in key therapeutic areas, supported by experimental data from analogous compounds found in the literature.

A. Antiproliferative Activity

Benzimidazole derivatives have shown significant potential as anticancer agents.[2] The antiproliferative activity is often evaluated using a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells.

Table 1: Comparative Antiproliferative Activity of Benzimidazole Analogs

Compound ID2-SubstituentR-Group on Benzene RingCell LineIC50 (µM)Reference Analog Data Source
Hypothetical A1 -NH-CH2-CH2-OH5-NO2MCF-7Predicted PotentBased on SAR of similar compounds[2]
Analog B1 -NH-CH=CH-Aryl5-ClMCF-75.4[2]
Analog B2 -NH-CH=CH-Aryl5-OCH3MCF-77.0[2]
Analog C1 -NH-Aryl5,6-dimethylHeLa>100[8]
Analog C2 -NH-piperazinyl7-piperazinylZ-1382.1[8]

Analysis: The data from analogous compounds suggest that the nature and position of substituents on both the 2-position and the benzimidazole ring system strongly influence antiproliferative activity.[2][8] For instance, the introduction of a styryl group at the 2-position (Analogs B1 and B2) confers notable activity against the MCF-7 breast cancer cell line.[2] Similarly, specific amino side chains, such as a piperazinyl group, have demonstrated potent activity.[8] The hydroxyl group in the 2-aminoethanol substituent of our hypothetical analog A1 could potentially enhance solubility and form hydrogen bonds with target enzymes, a common strategy to improve drug efficacy.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)[10]

  • DMSO[11]

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each dilution to the respective wells and incubate for 24-48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

B. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and benzimidazole derivatives have been explored for their anti-inflammatory properties.[3][5] The carrageenan-induced paw edema model in rodents is a classic and reliable assay for evaluating acute anti-inflammatory activity.[14][15][16]

Table 2: Comparative Anti-inflammatory Activity of Benzimidazole Analogs

Compound ID2-SubstituentR-Group on Benzene Ring% Inhibition of Paw Edema (Dose)Reference Analog Data Source
Hypothetical A2 -NH-CH2-CH2-OH6-ClPredicted SignificantBased on SAR principles[3]
Analog D1 -SCH2COOH5-H45.2% (100 mg/kg)[17]
Analog D2 -SCH2COOC2H55-H52.1% (100 mg/kg)[17]
Analog E1 -Mercapto (Mannich base)SubstitutedSignificant Inhibition[3]

Analysis: The anti-inflammatory activity of benzimidazoles is highly dependent on the substitution pattern.[3] For instance, N-Mannich bases of 2-mercaptobenzimidazoles have shown significant anti-inflammatory effects.[3] The presence of a hydrophilic group, such as the hydroxyl in the 2-aminoethanol moiety of hypothetical analog A2, may enhance COX-2 inhibition, a key mechanism in reducing inflammation.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay induces an acute inflammatory response, allowing for the evaluation of potential anti-inflammatory drugs.[14][15]

Materials:

  • Wistar rats

  • Carrageenan (1% solution in saline)[18]

  • Plethysmometer

  • Test compounds and vehicle

  • Standard drug (e.g., Indomethacin)[18]

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin, 5 mg/kg) intraperitoneally 30 minutes before carrageenan injection.[18] The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

C. Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity.[2]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzimidazole Analogs

Compound ID2-SubstituentS. aureusE. coliC. albicansReference Analog Data Source
Hypothetical A3 -NH-CH2-CH2-OHPredicted ModeratePredicted ModeratePredicted ModerateBased on general benzimidazole activity[2]
Analog F1 -NH-CH=CH-Aryl12.4 µM5.4 µM-[2]
Analog F2 -NH-CH=CH-Aryl--5.4 µM[2]
Analog G1 -Alkanamino2550-[6]

Analysis: The antimicrobial spectrum and potency of benzimidazoles are influenced by the substituents. For example, certain Schiff bases of benzimidazole show good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The introduction of an alkanamino side chain at the 2-position also confers antimicrobial properties.[6] The 2-aminoethanol moiety in hypothetical analog A3 is expected to impart moderate antimicrobial activity, which could be further optimized by modifying the substituents on the benzimidazole ring.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism in a liquid medium.[19][20]

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Culture broth (e.g., Mueller-Hinton broth)

  • Test compounds and standard antibiotics

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism with a concentration of approximately 1 x 10^8 CFU/mL.[19]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the culture broth in the wells of a 96-well plate.[20]

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of about 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[20]

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 2-aminoethanol benzimidazole analogs is intrinsically linked to their chemical structure. The following diagram illustrates the key structural components and their influence on activity.

cluster_influence Influence on Biological Activity Benzimidazole_Core Benzimidazole Core Activity Antiproliferative Anti-inflammatory Antimicrobial Benzimidazole_Core->Activity R_Group R-Group (e.g., Cl, NO2, OCH3) R_Group->Benzimidazole_Core 2-Aminoethanol_Moiety 2-Aminoethanol Moiety 2-Aminoethanol_Moiety->Benzimidazole_Core

Caption: Key structural features influencing the biological activity of 2-aminoethanol benzimidazole analogs.

The substituents on the benzimidazole ring (R-Group) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.[3] The 2-aminoethanol moiety can participate in hydrogen bonding and may improve the pharmacokinetic profile of the compound. The interplay between these structural features determines the overall potency and selectivity of the analog.

IV. Conclusion

This guide provides a framework for the comparative analysis of 2-aminoethanol benzimidazole analogs. By understanding the synthetic pathways, employing robust biological assays, and considering the underlying structure-activity relationships, researchers can effectively design and evaluate novel benzimidazole-based therapeutic agents. The detailed protocols provided herein serve as a self-validating system to ensure the generation of reliable and reproducible data in the quest for new and improved drugs.

V. References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 18, 2026, from [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 18, 2026, from [Link]

  • Ghavimi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 291–296. [Link]

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Assessment of antimicrobial activity. (2019). Protocols.io. Retrieved January 18, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved January 18, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 1-14. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2014). PubMed. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

  • Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. (2015). Google Patents. Retrieved January 18, 2026, from

  • Structure activity relationships of substituted benzimidazoles. (1985). PubMed. Retrieved January 18, 2026, from [Link]

  • Farhan, M., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505. [Link]

  • Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

  • Adebayo, J. O., et al. (2018). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 34(3), 1435-1443. [Link]

  • Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications, 1(5), 337-341. [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-ethylamino benzazole derivatives under microwave... (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2019). Molecules, 24(12), 2329. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Benzimidazole analogs as potent hypoxia inducible factor inhibitors: synthesis, biological evaluation, and profiling drug-like properties. (2014). PubMed. Retrieved January 18, 2026, from [Link]

  • Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Arabian Journal of Chemistry, 10, S1633-S1638. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment.

Understanding the Inferred Hazards

Due to the lack of specific toxicological and environmental data for this compound, a precautionary approach is essential. Based on data from analogous compounds, this substance should be handled as a hazardous chemical. The primary inferred hazards are outlined in the table below.

Hazard Classification (Inferred)GHS Hazard Code (Anticipated)Description
Acute Toxicity, OralH302Harmful if swallowed.
Skin Irritation / CorrosionH315 / H314Causes skin irritation or severe skin burns.
Serious Eye Damage / IrritationH318 / H319Causes serious eye damage or serious eye irritation.
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.
Hazardous to the Aquatic EnvironmentH402 / H412Harmful to aquatic life with long-lasting effects.

This table is based on the hazard profiles of structurally related benzimidazole and amino-ethanol compounds.

The benzimidazole moiety is known for its biological activity and potential for environmental persistence[1][2]. The amino-ethanol functional group can contribute to skin and eye irritation. Therefore, all waste containing this compound must be treated as hazardous.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). The causality behind this is to prevent exposure through inhalation, ingestion, or skin and eye contact.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be necessary.

All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of this compound, ensuring regulatory compliance and personnel safety.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management.[3][4] Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.

  • Action: Collect all waste containing this compound in a dedicated, leak-proof container. This includes:

    • Unused or expired neat compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

    • Solutions containing the compound.

    • Rinsate from decontaminating glassware (see Step 4).

  • Rationale: Segregation prevents dangerous chemical reactions and ensures that the waste is disposed of according to its specific hazard class.

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and spills.[3]

  • Action:

    • Select a container made of a material compatible with this compound (e.g., high-density polyethylene - HDPE).

    • Ensure the container has a secure, screw-top lid.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "This compound " and list all other components of the waste mixture with their approximate percentages.

    • Indicate the date when the first waste was added to the container.

  • Rationale: Proper labeling is a regulatory requirement and provides critical information for waste handlers, preventing accidental mixing of incompatible chemicals and ensuring correct disposal.

Step 3: Temporary Storage in the Laboratory

Waste should be stored safely in a designated satellite accumulation area within the laboratory.[5]

  • Action:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a secondary containment bin to catch any potential leaks.

    • The storage area should be away from heat sources, direct sunlight, and incompatible chemicals (e.g., strong oxidizing agents).

  • Rationale: Safe storage practices minimize the risk of spills, fires, and accidental exposures within the laboratory.

Step 4: Decontamination of Empty Containers and Glassware

Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.

  • Action:

    • Triple-rinse the empty container or glassware with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first rinsate as hazardous waste in your designated this compound waste container.

    • Subsequent rinsates may also need to be collected as hazardous waste depending on your institution's policies. Consult your Environmental Health and Safety (EHS) department.

    • After thorough rinsing, deface or remove the original label from the container.

    • Dispose of the decontaminated container as regular laboratory glass or plastic waste, as per your institution's guidelines.

  • Rationale: This procedure ensures that residual chemical is captured and treated as hazardous waste, preventing environmental contamination from "empty" containers.

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Action:

    • When the waste container is nearly full (do not overfill), or as required by your institution's policies, arrange for a pickup from your EHS department or a licensed hazardous waste contractor.

    • Never dispose of this compound down the drain or in the regular trash.

  • Rationale: Professional disposal ensures that the waste is treated and disposed of in a manner that is compliant with all local, state, and federal regulations, protecting both human health and the environment.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE WorkArea Work in Fume Hood PPE->WorkArea Ensure Safe Environment Segregate Segregate Waste WorkArea->Segregate Begin Disposal Process Container Use Compatible Container Segregate->Container Label Label Container Correctly Container->Label Store Store in Satellite Area Label->Store EHS Contact EHS for Pickup Store->EHS When Container is Full Rinse Triple-Rinse Empty Containers CollectRinsate Collect First Rinsate as Hazardous Rinse->CollectRinsate CollectRinsate->Container Add to Waste NoDrain NEVER Pour Down Drain

Caption: Disposal workflow for this compound.

Regulatory Compliance

All chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that hazardous waste is identified, managed, and disposed of in accordance with these regulations.[6] While a specific RCRA waste code for this compound is not listed, it would likely fall under a generic code based on its characteristics (e.g., toxicity). Your institution's EHS department will make the final determination.

By following these procedures, you are not only ensuring the safety of your laboratory personnel but also contributing to a culture of environmental stewardship and regulatory compliance.

References

  • Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. (n.d.). PubMed. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. (2015). ResearchGate. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2023). ACTenviro. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. As a novel or specialized compound, a comprehensive, peer-reviewed safety profile may not be readily available. Therefore, this document synthesizes established best practices for handling structurally related chemicals, specifically benzimidazole derivatives, aromatic amines, and ethanolamines, to establish a robust personal protective equipment (PPE) protocol. Our core mission is to empower researchers with the knowledge to work safely and effectively, ensuring that proactive safety measures are an integral part of the scientific process.

Foundational Hazard Assessment: A Proactive Stance

The chemical structure of this compound incorporates a benzimidazole ring, a secondary amine, and an ethanol group. Each of these functional groups presents potential hazards that dictate our PPE strategy. Safety data for analogous compounds consistently indicate risks of skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4] Furthermore, compounds with similar structures can be harmful if swallowed or absorbed through the skin.[5][6]

Given these potential risks, a conservative and thorough approach to PPE is not just recommended; it is essential for mitigating exposure and ensuring laboratory safety. All handling should be performed under the assumption that the compound is hazardous upon contact, inhalation, and ingestion.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the specific procedure being performed. The following sections detail the minimum required PPE and conditions under which enhanced protection is necessary.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. Disposable nitrile gloves provide a good baseline of protection for incidental contact with a broad range of chemicals.[7] However, for prolonged handling or when submersion is possible, more robust glove materials should be considered.

  • Operational Protocol:

    • Glove Selection: For routine handling of small quantities, single-use nitrile gloves are acceptable. For tasks involving larger volumes or extended contact, consider thicker, chemical-resistant gloves such as neoprene or butyl rubber. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7][8]

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

    • Disposal: Dispose of used gloves immediately in a designated hazardous waste container.[2] Never reuse disposable gloves.

Eye and Face Protection: Shielding Against the Unseen

Given that related compounds are known to cause serious eye irritation or damage, robust eye and face protection is mandatory.[1][3][6]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times when handling the compound in any form.[7]

  • Enhanced Protection: When there is a significant risk of splashing, energetic reactions, or handling larger quantities, a face shield must be worn in addition to chemical splash goggles.[7][8]

Body Protection: Minimizing Dermal Exposure

A fully buttoned, long-sleeved laboratory coat serves as a removable barrier to protect street clothes and skin from contamination.

  • Material: A standard cotton lab coat is sufficient for handling small quantities. For larger-scale work, a lab coat made of chemically resistant material like Nomex® or treated cotton is recommended.[7]

  • Best Practices:

    • Ensure the lab coat is clean and fits properly.[7]

    • Remove the lab coat immediately if it becomes contaminated.

    • Do not wear lab coats outside of the designated laboratory area.

Respiratory Protection: An Essential Precaution

Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation hazards.[1][2]

  • When to Use a Fume Hood: All procedures involving the handling of solid (weighing, transferring) or liquid forms of this compound should be conducted inside a properly functioning chemical fume hood.[1]

  • When a Respirator is Necessary: If engineering controls are not feasible or during a large-scale spill or emergency, respiratory protection is required.[7] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7] A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 particulate filters would be a typical choice.[9]

Operational and Disposal Plans

Procedural discipline is as critical as the equipment itself. The following protocols ensure that the protection afforded by PPE is not compromised by improper use.

PPE Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Identify Experimental Task Task_Type What is the scale and physical form? Start->Task_Type Base_PPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Task_Type->Base_PPE Small Scale (<1g) Solution Transfer Add_Face_Shield Add Face Shield Task_Type->Add_Face_Shield Splash Hazard (e.g., vigorous mixing) Chem_Resist_PPE Upgrade to: - Chemical Resistant Apron - Heavy-Duty Gloves Task_Type->Chem_Resist_PPE Large Scale (>10g) Extended Handling Respirator Work in Fume Hood. Consider Respirator for Emergencies. Task_Type->Respirator Handling Powder Potential for Aerosolization Add_Face_Shield->Base_PPE Chem_Resist_PPE->Base_PPE Respirator->Base_PPE

Caption: PPE selection workflow based on task-specific hazards.

Step-by-Step Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles, followed by a face shield if needed.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) - The "Contaminated to Contaminated" Rule:

  • Gloves: Remove first. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately.

  • Face Shield/Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Unfasten and peel off by turning it inside out, touching only the inside surfaces.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[1][2][3]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal of Contaminated PPE

All PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves, wipes, and other disposables: Place in a designated, sealed hazardous waste container lined with a chemically resistant bag.[11]

  • Contaminated Lab Coats: Non-disposable lab coats that become contaminated should be professionally laundered by a service familiar with handling chemical contaminants. Grossly contaminated coats should be disposed of as hazardous waste.

  • Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[11] Follow all institutional and local regulations for hazardous waste disposal.[11]

References

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health and Human Services. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School . Hazmat School. (2022-12-07). [Link]

  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. (2025-09-12). [Link]

  • Anhydrous Ammonia PPE - YouTube . Prairieland FS. (2020-11-18). [Link]

  • Material Safety Data Sheet (Ethanol/Methanol/Isopropanol mixture) . (2014-06-17). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. (2024-08-27). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace . Health and Safety Authority. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS . Loba Chemie. (2016-06-01). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.